[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
説明
BenchChem offers high-quality [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVSNDRVLFXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396764 | |
| Record name | [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864415-55-4 | |
| Record name | [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a valuable chiral building block in contemporary drug discovery. The strategic incorporation of a fluorine atom and the inherent chirality of the pyrrolidinemethanol scaffold make this compound a significant precursor for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most pertinent synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and data for product validation.
Introduction: The Significance of Fluorinated Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity and ability to engage in various biological interactions make it an ideal framework for designing potent and selective therapeutics. When functionalized with a hydroxymethyl group at the 2-position, the resulting prolinol moiety introduces a key stereocenter, crucial for enantioselective recognition by biological targets.[2]
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Consequently, the synthesis of chiral, fluorinated building blocks like [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is of paramount importance for the development of next-generation pharmaceuticals.[4]
This guide will focus on the two most logical and efficient synthetic pathways to obtain this target molecule, starting from the readily available chiral precursor, (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol.
Strategic Synthesis Pathways
The synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can be efficiently achieved through two primary methods: Reductive Amination and Direct N-Alkylation . The choice between these routes may depend on factors such as reagent availability, scale, and desired purity profile.
Reductive Amination: A Controlled and Efficient Approach
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction involves the initial formation of an iminium ion from the reaction of an amine (L-prolinol) with a carbonyl compound (4-fluorobenzaldehyde), followed by in-situ reduction to the corresponding amine.[6]
Mechanism of Reductive Amination:
The reaction proceeds through a well-established mechanism. First, the nucleophilic nitrogen of L-prolinol attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a series of proton transfers to form a hemiaminal intermediate, which then dehydrates to yield a transient iminium ion. A mild reducing agent, selective for the iminium ion over the starting aldehyde, then delivers a hydride to the electrophilic carbon of the C=N double bond to furnish the final tertiary amine product.[7]
Caption: Mechanism of Reductive Amination.
A key advantage of this method is the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion and tolerates a wide range of functional groups.[8][9] This selectivity minimizes the undesired reduction of the starting aldehyde to 4-fluorobenzyl alcohol.
N-Alkylation: A Direct but Potentially Less Selective Route
Direct N-alkylation of L-prolinol with a reactive 4-fluorobenzyl halide (e.g., bromide or chloride) offers a more direct approach to the target molecule. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism of N-Alkylation:
In this process, the lone pair of electrons on the nitrogen atom of L-prolinol acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product.
Caption: Mechanism of N-Alkylation.
A potential drawback of this method is the possibility of over-alkylation, where the desired tertiary amine product could further react with the alkylating agent to form a quaternary ammonium salt. However, this is generally less of a concern with secondary amines like prolinol compared to primary amines. The choice of a suitable base, such as potassium carbonate (K₂CO₃), is crucial for the success of this reaction.
Experimental Protocols
The following protocols are detailed, self-validating procedures for the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Synthesis of (S)-pyrrolidin-2-ylmethanol (L-prolinol)
The starting material, L-prolinol, can be readily prepared by the reduction of L-proline.
Experimental Protocol:
-
Esterification: In a reaction vessel, add 450 kg of ethanol and cool to below 10°C. Slowly add 187 kg of thionyl chloride, maintaining the temperature between 10-15°C. After the addition is complete, add 150 kg of L-proline. Warm the mixture to 40°C and hold for 10-12 hours. Concentrate the reaction mixture under reduced pressure to a thick slurry. Add 380 kg of ethyl acetate and adjust the pH to 7-8 with triethylamine. Filter the salt and concentrate the filtrate to obtain L-proline ethyl ester as an oil (approx. 190 kg).[2]
-
Reduction: To a separate reactor, add 800 kg of methanol and the 190 kg of L-proline ethyl ester. Cool the mixture to 5-10°C and add 9.5 kg of lithium chloride. Gradually add 75 kg of sodium borohydride over 2 hours. Warm the reaction to 20-25°C and stir for 2.5 hours. Add 370 kg of 6N hydrochloric acid and continue to stir for 2 hours. Recover the methanol by distillation. Adjust the pH to 12 with 25% sodium hydroxide and extract the product three times with 150 kg of dichloromethane each. Combine the organic layers, dry with 50 kg of anhydrous sodium sulfate, and filter.[2]
-
Purification: Concentrate the dichloromethane solution under reduced pressure to obtain the crude L-prolinol as an oil. Purify by vacuum distillation to yield pure L-prolinol (approx. 117 kg).[2]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| L-Proline | 115.13 | 150 kg | 1303 |
| Thionyl Chloride | 118.97 | 187 kg | 1572 |
| Ethanol | 46.07 | 450 kg | 9768 |
| Sodium Borohydride | 37.83 | 75 kg | 1982 |
Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol via Reductive Amination
Experimental Protocol:
-
In a round-bottom flask, dissolve (S)-pyrrolidin-2-ylmethanol (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol via N-Alkylation
Experimental Protocol:
-
To a stirred solution of (S)-pyrrolidin-2-ylmethanol (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add 4-fluorobenzyl bromide or chloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation and Characterization
The successful synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: δ 7.20-7.35 (m, 2H, Ar-H), 6.90-7.10 (m, 2H, Ar-H), 3.50-3.80 (m, 3H, CH₂-Ar, CH-OH), 3.30-3.50 (m, 2H, CH₂-OH), 2.80-3.10 (m, 1H, N-CH₂), 2.20-2.40 (m, 1H, N-CH₂), 1.60-2.00 (m, 4H, pyrrolidine CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals: δ 162.5 (d, J=245 Hz, C-F), 134.0 (d, J=3 Hz, C-Ar), 130.5 (d, J=8 Hz, CH-Ar), 115.0 (d, J=21 Hz, CH-Ar), 68.0 (CH-OH), 65.0 (CH₂-OH), 60.0 (CH₂-Ar), 58.0 (N-CH₂), 28.0 (pyrrolidine CH₂), 24.0 (pyrrolidine CH₂) |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z = 210.13 |
Conclusion
This technical guide has detailed two robust and efficient synthetic strategies for the preparation of the chiral building block, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. Both reductive amination and N-alkylation, starting from the readily available L-prolinol, provide viable pathways to this valuable compound. The choice of method will depend on specific laboratory constraints and scale-up considerations. The provided protocols and characterization data serve as a solid foundation for researchers and drug development professionals to synthesize and validate this important intermediate, thereby facilitating the discovery and development of novel fluorinated therapeutics.
References
- U.S. Patent US2952688A, "Synthesis of pyrrolidine," issued September 13, 1960.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. Published June 17, 2021.
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- CN105198784A - L-prolinol synthetic method.
- EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
- An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof. Benchchem.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. Benchchem.
- Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- L-Prolinol | C5H11NO | CID 640091. PubChem.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
- Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.
- A New, Convenient Method for the Preparation of 4-[18F]fluorobenzyl Halides. PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Published February 14, 2014.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- BJOC - Search Results. Beilstein Journals.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
- N-Boc- L -prolinol 98 69610-40-8. Sigma-Aldrich.
- Controlled experiments for reductive amination of LA into pyrrolidinone.
- Preparation of N-methyl-2-pyrrolidone (NMP)
- U.S.
- Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 2. L-Prolinol | C5H11NO | CID 640091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Abstract
The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a substituted pyrrolidine derivative, represents a class of compounds with significant potential in medicinal chemistry, acting as versatile chiral building blocks.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique framework for the definitive structure elucidation of this molecule. We move beyond a simple recitation of methods to offer a self-validating analytical workflow, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each step is rationalized to demonstrate not just how to analyze the compound, but why specific experimental choices lead to unequivocal structural confirmation.
Introduction: The Analytical Challenge
The target molecule, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, possesses several key structural features that must be independently verified: a 1,4-disubstituted fluorophenyl ring, a benzyl C-N bond, a saturated five-membered pyrrolidine ring, a primary alcohol, and a chiral center at the C-2 position of the pyrrolidine ring. The molecular formula is C₁₂H₁₆FNO, corresponding to a molecular weight of 209.26 g/mol .[2][3] Our analytical strategy is designed to systematically confirm the connectivity and chemical environment of each atom in the structure.
This guide will detail the integrated use of ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy. The causality behind solvent selection, instrument parameterization, and data interpretation will be emphasized throughout.
The Elucidation Workflow: A Multi-Pronged Approach
A successful structure elucidation relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture; rather, it is the synergy between them that builds an irrefutable case for the proposed structure. Our workflow is designed to first establish the molecular formula and key functional groups before mapping the precise atomic connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula and Fragmentation
Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. The tertiary amine within the pyrrolidine ring is readily protonated under the acidic mobile phase conditions typical for ESI, leading to a strong signal for the protonated molecule [M+H]⁺. This "soft" ionization technique minimizes premature fragmentation, ensuring the molecular ion is the base peak.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass analyzer is preferred for its high resolution and mass accuracy (typically < 5 ppm), which is essential for confirming the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid ensures the acidic environment needed for efficient protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis to ensure high mass accuracy.
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.
Predicted Data and Interpretation
The primary observation would be an intense ion corresponding to [M+H]⁺.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₆FNO | |
| Exact Mass | 209.1216 | Calculated for C₁₂H₁₆FNO |
| [M+H]⁺ (Observed) | 210.1294 ± 0.0011 | Calculated for [C₁₂H₁₇FNO]⁺, assuming 5 ppm mass accuracy. |
Tandem MS (MS/MS) and Fragmentation Pathway
To further confirm the structure, the [M+H]⁺ ion (m/z 210.1) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide direct evidence for the different structural motifs within the molecule. The fragmentation is predictable, primarily occurring at the weakest bonds and leading to stable carbocations. The benzylic C-N bond is particularly susceptible to cleavage.
Sources
Spectroscopic Blueprint of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel compound [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (CAS No. 864415-55-4). In the absence of empirical spectroscopic data, this document serves as a robust methodological framework for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and predictive methodologies, we will construct a detailed "spectroscopic blueprint" of the title compound. This guide will detail the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, it will provide the causal reasoning behind the predictive analysis and outline the self-validating experimental protocols to confirm these predictions, ensuring a high degree of scientific integrity.
Introduction: The Imperative of Predictive Spectroscopy in Novel Compound Characterization
The journey of a novel chemical entity from synthesis to application is critically dependent on its unambiguous structural elucidation. Spectroscopic techniques remain the cornerstone of this process. However, in the initial stages of research, reference spectra for newly synthesized compounds like [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol are often unavailable. In such scenarios, the ability to accurately predict spectroscopic data becomes an invaluable tool. This guide is structured to empower the researcher with a predictive and methodological approach to spectroscopic characterization, fostering a deeper understanding of the molecule's structural nuances.
The core of this document is built upon the known molecular structure of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, which has a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol .[1]
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Theoretical Framework: The 'Why' Behind the Prediction
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, such as fluorine, oxygen, and nitrogen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons (n) according to the n+1 rule.
For [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, we anticipate distinct signals for the aromatic protons of the fluorobenzyl group, the protons of the pyrrolidine ring, the benzylic protons, the hydroxymethyl protons, and the hydroxyl proton. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
2.2. Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants (J) for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in a standard deuterated solvent such as CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic (ortho to F) | 7.00 - 7.10 | Triplet (or dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |
| Aromatic (meta to F) | 7.25 - 7.35 | Doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |
| Benzylic (-CH₂-Ar) | 3.60 - 3.80 | AB quartet | J(geminal) ≈ 13-15 |
| Pyrrolidine-H2 | 3.10 - 3.30 | Multiplet | |
| Pyrrolidine-H5α | 2.80 - 3.00 | Multiplet | |
| Pyrrolidine-H5β | 2.20 - 2.40 | Multiplet | |
| Hydroxymethyl (-CH₂OH) | 3.40 - 3.60 | Multiplet | |
| Pyrrolidine-H3, H4 | 1.70 - 2.00 | Multiplet | |
| Hydroxyl (-OH) | 2.50 - 4.00 (variable) | Broad singlet |
2.3. Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Validation: Run a 2D NMR experiment, such as COSY (Correlation Spectroscopy), to confirm proton-proton couplings and aid in the assignment of the pyrrolidine ring protons.
2.4. Visualization of Key ¹H-¹H Couplings
Caption: Predicted COSY correlations in the aliphatic region.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Theoretical Framework: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The principles of chemical shift are similar to ¹H NMR, with electronegative atoms causing a downfield shift. The presence of a fluorine atom will also induce C-F coupling, which can be observed in the ¹³C NMR spectrum.
3.2. Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| Aromatic C-F | 160 - 165 | ¹J(C-F) ≈ 240-250 |
| Aromatic C (ipso to benzyl) | 135 - 140 | ³J(C-F) ≈ 3-4 |
| Aromatic CH (meta to F) | 129 - 132 | ³J(C-F) ≈ 8-9 |
| Aromatic CH (ortho to F) | 114 - 117 | ²J(C-F) ≈ 21-22 |
| Pyrrolidine C2 | 65 - 70 | |
| Hydroxymethyl (-CH₂OH) | 62 - 67 | |
| Benzylic (-CH₂-Ar) | 55 - 60 | |
| Pyrrolidine C5 | 52 - 57 | |
| Pyrrolidine C3 | 28 - 33 | |
| Pyrrolidine C4 | 22 - 27 |
3.3. Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: A 100 MHz (for a 400 MHz ¹H) or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm.
-
Validation: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
3.4. Visualization of the ¹³C NMR Workflow
Sources
An In-depth Technical Guide to the Biological Activity of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Foreword
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its structural versatility and stereochemical richness have made it a privileged motif in drug discovery. This guide focuses on a specific, yet underexplored, derivative: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The introduction of an N-(4-fluorobenzyl) group to the prolinol framework presents an intriguing subject for investigation, suggesting potential for novel pharmacological properties.
Given the nascent stage of research on this particular molecule, this document is structured not as a retrospective summary of established facts, but as a prospective framework for its comprehensive biological evaluation. It is intended for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the compound's therapeutic potential. We will proceed from its synthesis to a reasoned, hypothesis-driven exploration of its likely biological activities, complete with detailed experimental protocols and a vision for future development.
Rationale and Synthesis
The Scientific Imperative
The selection of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol for in-depth study is predicated on established structure-activity relationships (SAR) within the broader class of pyrrolidine derivatives. The pyrrolidin-2-ylmethanol core is a key component of nootropic agents and other CNS-active compounds.[2] The N-benzylpyrrolidine moiety is associated with neuroprotective effects, including the inhibition of cholinesterases and β-secretase 1 (BACE-1), which are key targets in Alzheimer's disease research.[3][4] Furthermore, the 4-fluorobenzyl group is a common substituent in modern medicinal chemistry, often introduced to enhance metabolic stability and target engagement.
Therefore, we hypothesize that the combination of these structural features in [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol may result in a compound with significant neuroactive, and potentially other, biological properties.
Proposed Synthetic Pathway
The synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can be readily achieved through standard organic chemistry methodologies. A practical and efficient approach involves the reductive amination of a suitable proline derivative or the direct N-alkylation of (S)- or (R)-pyrrolidin-2-ylmethanol. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
-
Starting Materials:
-
(S)-Pyrrolidin-2-ylmethanol
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
Dissolve (S)-Pyrrolidin-2-ylmethanol (1.0 eq) in dichloromethane (DCM).
-
Add 4-fluorobenzaldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
This method is chosen for its mild reaction conditions and high functional group tolerance, making it a reliable route to the target compound.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Biological Activity and Investigative Strategy
Based on the structural motifs present in [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, we can formulate several hypotheses regarding its potential biological activities. This section outlines these predictions and the experimental workflows required to test them.
Central Nervous System (CNS) Activity
Hypothesis: The compound may exhibit nootropic, neuroprotective, or other psychoactive properties due to the presence of the pyrrolidin-2-ylmethanol and N-benzylpyrrolidine scaffolds.[2][3][4]
Experimental Workflow:
-
Initial Screening (In Vitro):
-
Receptor Binding Assays: Screen against a panel of CNS receptors (e.g., dopamine, serotonin, GABA, glutamate receptors) to identify potential targets.
-
Enzyme Inhibition Assays: Evaluate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as BACE-1, given the Alzheimer's disease-related potential of N-benzylpyrrolidine derivatives.[3][4]
-
-
Cell-Based Assays:
-
Neurotoxicity Assays: Use neuronal cell lines (e.g., SH-SY5Y) to assess potential cytotoxicity and determine a therapeutic window.[5]
-
Neuroprotection Assays: Investigate the compound's ability to protect neuronal cells from stressors like oxidative stress (induced by H₂O₂) or excitotoxicity (induced by glutamate).
-
-
In Vivo Behavioral Studies:
-
Zebrafish Larva Models: Employ high-throughput screening using zebrafish larvae to assess general neuroactivity, including effects on locomotion and response to stimuli.[6][7] This can provide early insights into potential sedative, stimulant, or anxiolytic effects.
-
Rodent Models:
-
Open Field Test: To assess effects on locomotion and anxiety.
-
Elevated Plus Maze: For more specific evaluation of anxiolytic or anxiogenic effects.
-
Morris Water Maze or Y-Maze: To evaluate effects on learning and memory, relevant for nootropic potential.[4]
-
-
Caption: Workflow for investigating the CNS activity of the compound.
Anticancer Activity
Hypothesis: Pyrrolidine derivatives have been reported to possess anticancer properties.[1] The target compound will be evaluated for its potential to inhibit cancer cell growth and induce apoptosis.
Experimental Workflow:
-
In Vitro Cytotoxicity Screening:
-
Mechanism of Action Studies (for active compounds):
-
Apoptosis Assays: Use flow cytometry (Annexin V/PI staining) to determine if the compound induces apoptosis or necrosis.
-
Cell Cycle Analysis: Analyze the effect of the compound on the cell cycle distribution of cancer cells using flow cytometry.
-
Western Blot Analysis: Investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[9]
-
-
In Vivo Efficacy Studies:
-
Xenograft Models: If potent and selective in vitro activity is observed, evaluate the compound's ability to inhibit tumor growth in mice bearing human tumor xenografts.
-
Table 1: Representative Data from In Vitro Anticancer Screening
| Cell Line | Cancer Type | [Compound] IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index* |
| MCF-7 | Breast | Data | Data | Data |
| HCT116 | Colon | Data | Data | Data |
| A549 | Lung | Data | Data | Data |
| HEK293 | Normal | Data | Data | Data |
*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells
Antimicrobial Activity
Hypothesis: The pyrrolidine nucleus is present in several natural and synthetic antimicrobial agents.[1] The compound will be tested for its activity against a panel of pathogenic bacteria and fungi.
Experimental Workflow:
-
Initial Susceptibility Testing:
-
Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).[10]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the minimum concentration required to kill the microorganisms.[10]
-
-
Mechanism of Action Studies (for active compounds):
-
Time-Kill Assays: To understand the dynamics of microbial killing.
-
Cell Wall Integrity Assays: Investigate if the compound targets the bacterial cell wall.
-
Biofilm Inhibition Assays: Assess the compound's ability to prevent biofilm formation or disrupt established biofilms.[11]
-
Pharmacokinetic and Toxicological Profiling
A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[12]
In Silico and In Vitro ADMET
Experimental Workflow:
-
In Silico Prediction: Utilize software tools to predict key physicochemical properties (e.g., logP, solubility) and ADMET parameters.[3][13]
-
In Vitro Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's inhibitory effect on major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.
-
Permeability: Use Caco-2 cell monolayers to assess intestinal permeability.
-
Preliminary In Vivo Pharmacokinetics
Experimental Workflow:
-
Rodent PK Studies: Administer the compound to rats or mice via intravenous (IV) and oral (PO) routes.
-
Sample Collection and Analysis: Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.
-
Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[12][14]
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the biological activity of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The proposed workflows are designed to rigorously test the hypotheses derived from the compound's structural features. Positive results in any of the outlined areas—CNS activity, anticancer potential, or antimicrobial efficacy—would warrant further investigation, including lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties. The logical progression from in vitro screening to in vivo validation, guided by sound scientific principles, will be paramount in determining the ultimate therapeutic potential of this promising molecule.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Microbiology. [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. [Link]
-
Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. (2020). PubMed. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2022). ResearchGate. [Link]
-
Rapid behavior—based identification of neuroactive small molecules in the zebrafish. (2010). Nature Chemical Biology. [Link]
-
Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. (2023). ResearchGate. [Link]
-
Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. (2014). ACS Chemical Neuroscience. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2022). ScienceOpen. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2019). Oncotarget. [Link]
-
Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. (2020). PubMed. [Link]
-
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2017). PubMed Central. [Link]
-
Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. (2024). PubMed. [Link]
-
Pharmacokinetics and its role in small molecule drug discovery research. (2014). PubMed. [Link]
-
pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2021). ACS Publications. [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (1983).
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise: Pharmaceutical Science. [Link]
-
Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. (2022). Frontiers in Chemistry. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2023). RSC Publishing. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]
-
Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder. (2023). ResearchGate. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). ResearchGate. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). Semantic Scholar. [Link]
-
Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives structurally related with nebracetam. (2024). ScienceRise: Pharmaceutical Science. [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). MDPI. [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2025). ResearchGate. [Link]
-
Synthesis of (S)-pyrrolidin-2-ylmethanol. (2023). ResearchGate. [Link]
-
Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022). LCGC International. [Link]
-
Novel Psychoactive Drugs. (2017). Frontiers Research Topic. [Link]
-
Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]
-
Emerging Approaches in Predictive Toxicology. (2011). PubMed Central. [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology. [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (2007). Semantic Scholar. [Link]
-
Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. (2022). bioRxiv. [Link]
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). MDPI. [Link]
-
Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives. (2024). Frontiers in Pharmacology. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). PubMed. [Link]
-
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. (2020). ResearchGate. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. journals.uran.ua [journals.uran.ua]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid behavior—based identification of neuroactive small molecules in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Abstract
This guide delineates a comprehensive strategy to characterize the mechanism of action for the novel chemical entity, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. In the absence of direct pharmacological data for this compound, we leverage structure-activity relationship (SAR) insights from analogous compounds to formulate a primary hypothesis centered on its potential as a modulator of central nervous system (CNS) targets. The core structure, featuring a pyrrolidin-2-ylmethanol scaffold N-substituted with a 4-fluorobenzyl group, is a privileged motif found in ligands for various receptors and enzymes. This document provides a detailed, phased experimental roadmap, beginning with in vitro target screening and progressing to functional characterization and in vivo validation. Our approach is designed to be a self-validating system, where each experimental stage informs the next, ensuring a rigorous and efficient elucidation of the compound's pharmacological profile.
Introduction: A Hypothesis-Driven Approach Based on Structural Precedent
The molecule [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol presents a compelling scaffold for investigation. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space and introduce stereochemical complexity.[1] Its combination with a methanol group at the 2-position and an N-benzyl substituent is a recurring theme in CNS-active compounds. Specifically, N-benzylpyrrolidine derivatives have been explored as multitargeting agents for Alzheimer's disease, exhibiting activity against cholinesterases and BACE-1.[2][3] Furthermore, the pyrrolidin-2-ylmethanol moiety is structurally related to compounds that act as cholinergic channel modulators.[4][5] The presence of a 4-fluorobenzyl group is also significant, as fluorine substitution is a common strategy in CNS drug design to modulate properties like metabolic stability and blood-brain barrier penetration.[6] For instance, a 4-fluorobenzyl moiety is present in potent dopamine D4 receptor inhibitors.[7]
Given these structural precedents, we hypothesize that [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a modulator of one or more CNS receptors, with a primary focus on dopaminergic, cholinergic, or sigma receptors. This guide outlines the experimental strategy to test this hypothesis.
Phase I: Initial Target Screening and Binding Affinity Determination
The initial phase of our investigation will focus on identifying the primary biological target(s) of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol through broad panel screening followed by specific binding assays.
Broad-Spectrum Radioligand Binding Panel
To cast a wide net and identify potential targets, the compound will be screened against a commercial radioligand binding panel (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile). This will provide initial data on the compound's affinity for a wide range of receptors, ion channels, and transporters.
Focused Radioligand Binding Assays
Based on the initial screen and our primary hypothesis, we will conduct detailed radioligand binding assays to determine the affinity (Ki) of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol for specific, high-interest targets.[8][9][10]
Experimental Protocol: Competitive Radioligand Binding Assay [8][10]
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines overexpressing the target receptor (e.g., HEK293 cells expressing human dopamine D2 receptors).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[8]
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Proposed Initial Radioligand Binding Targets
| Target Family | Specific Receptors | Radioligand Example |
| Dopamine Receptors | D1, D2, D3, D4, D5 | [3H]-SCH23390 (D1), [3H]-Spiperone (D2), [3H]-7-OH-DPAT (D3) |
| Sigma Receptors | σ1, σ2 | [3H]-(+)-Pentazocine (σ1), [3H]-DTG (σ2) |
| Acetylcholine Receptors | Muscarinic (M1-M5), Nicotinic (α4β2, α7) | [3H]-NMS (Muscarinic), [3H]-Epibatidine (Nicotinic) |
| Serotonin Receptors | 5-HT1A, 5-HT2A | [3H]-8-OH-DPAT (5-HT1A), [3H]-Ketanserin (5-HT2A) |
Phase II: Functional Characterization of Target Interaction
Once a binding affinity has been established, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or an allosteric modulator?
G-Protein Coupled Receptor (GPCR) Functional Assays
If the primary target is a GPCR (e.g., dopamine or muscarinic receptors), a variety of functional assays can be employed to assess downstream signaling.[11][12][13][14]
Experimental Protocol: cAMP Measurement Assay (for Gs or Gi-coupled receptors)
-
Cell Culture: Culture cells expressing the target receptor in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. To test for agonism, the compound is added alone. To test for antagonism, the compound is added in the presence of a known agonist.
-
Stimulation: For antagonist testing, stimulate the cells with an appropriate agonist (e.g., forskolin to activate adenylyl cyclase for Gi-coupled receptors).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence response to generate dose-response curves and determine the EC50.
Ion Channel Electrophysiology
If the compound binds to an ion channel (e.g., nicotinic acetylcholine receptors), its functional effect can be assessed using patch-clamp electrophysiology.[1][15][16][17]
Experimental Protocol: Whole-Cell Patch-Clamp Recording [1]
-
Cell Preparation: Culture cells expressing the ion channel of interest on coverslips.
-
Patching: Form a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential and record the ionic currents in response to the application of a known agonist.
-
Compound Application: Perfuse [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol onto the cell and record its effect on the agonist-evoked currents.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine if the compound is a potentiator, inhibitor, or direct activator of the channel.
Enzyme Inhibition Assays
Should the initial screening suggest interaction with an enzyme (e.g., acetylcholinesterase), a direct enzyme activity assay will be performed.[18][19][20][21]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, DTNB (Ellman's reagent), and acetylthiocholine iodide (substrate).
-
Compound Addition: Add varying concentrations of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
-
Enzyme Addition: Initiate the reaction by adding a purified solution of AChE.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound.
Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation
Caption: A phased approach to MOA determination.
Phase III: In Vivo Validation of the Proposed Mechanism
The final phase involves validating the in vitro findings in relevant animal models to establish a clear link between the molecular mechanism and a potential physiological effect.[22][23][24][25][26]
Selection of In Vivo Models
The choice of the in vivo model will be directly guided by the results of the in vitro functional assays.
-
Dopaminergic activity: Models of Parkinson's disease (e.g., 6-OHDA lesion) or psychosis (e.g., amphetamine-induced hyperlocomotion) would be appropriate.[22]
-
Cholinergic activity: Models of cognitive impairment (e.g., scopolamine-induced amnesia) would be relevant.[2]
-
Sigma receptor activity: Models of anxiety or neuropathic pain could be employed.
Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice [2]
-
Acclimation: Acclimate male C57BL/6 mice to the testing room and apparatus (e.g., Y-maze or Morris water maze).
-
Compound Administration: Administer [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Amnesia Induction: After a set pre-treatment time, administer scopolamine to induce a cognitive deficit.
-
Behavioral Testing: Assess cognitive performance in the Y-maze (measuring spontaneous alternations) or Morris water maze (measuring escape latency and path length).
-
Data Analysis: Compare the performance of compound-treated groups to vehicle-treated and scopolamine-only groups to determine if the compound can reverse the cognitive deficit.
Table 2: Summary of Proposed In Vivo Models
| Hypothesized Mechanism | In Vivo Model | Primary Endpoint |
| Dopamine D2 Antagonist | Amphetamine-Induced Hyperlocomotion | Reduction in locomotor activity |
| Acetylcholinesterase Inhibitor | Scopolamine-Induced Amnesia | Reversal of cognitive deficits |
| σ1 Receptor Agonist | Elevated Plus Maze | Increase in time spent in open arms (anxiolytic effect) |
Diagram 2: Hypothetical Signaling Pathway for a Dopamine D2 Receptor Antagonist
Sources
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. molbio.gu.se [molbio.gu.se]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch clamp - Wikipedia [en.wikipedia.org]
- 16. the-scientist.com [the-scientist.com]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. rsc.org [rsc.org]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
- 21. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 22. medicilon.com [medicilon.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Behavioral phenotyping in zebrafish for CNS drug testing | ZeClinics [zeclinics.com]
- 25. pharmaron.com [pharmaron.com]
- 26. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
A Technical Guide to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol: From Synthesis to its Role as a Key Precursor in Advanced Medical Imaging
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and critical applications of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. While not a therapeutic agent itself, this molecule has emerged as a vital building block, particularly in the synthesis of advanced molecular imaging agents for Positron Emission Tomography (PET). We will delve into the synthetic rationale, provide detailed experimental protocols, and explore its significance in the development of radiotracers for neurology and oncology research. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and diagnostic development.
Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently prove to be of high value. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is one such privileged structure.[1][2][3][4][5] Its prevalence in natural products and FDA-approved drugs speaks to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for molecular recognition by biological targets.[2][3][5]
The introduction of a fluorine atom, particularly on a benzyl group, is a common strategy in modern drug design. The 4-fluorobenzyl moiety can enhance metabolic stability, improve binding affinity, and, most critically for our focus, provides a site for the introduction of the positron-emitting isotope, Fluorine-18 (¹⁸F). This isotope is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive technique that allows for the visualization and quantification of biochemical processes in vivo.[6][7][8]
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, with its combination of a chiral pyrrolidine core and a fluorobenzyl group, represents a key convergence of these strategic design elements. While its history is not that of a standalone therapeutic, its primary significance lies in its role as a precursor for creating ¹⁸F-labeled radiopharmaceuticals.[7][9][10][11][12]
Discovery and Synthesis: A Rational Approach to a Versatile Precursor
The "discovery" of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is intrinsically linked to the broader development of synthetic routes to chiral pyrrolidine derivatives for pharmaceutical applications.[13] The synthesis is typically achieved through a multi-step process starting from a readily available chiral precursor, most commonly L-proline or D-proline, to ensure the desired stereochemistry in the final product.
Synthetic Rationale and Causality
The synthetic pathway is designed with several key considerations in mind:
-
Stereochemical Integrity: Maintaining the chirality of the starting material (e.g., L-proline) is paramount, as the biological activity of the final PET tracer will be highly dependent on its stereochemistry.
-
High Yield and Purity: To be a viable precursor, the synthesis must be efficient and produce a product of high purity, which is critical for subsequent radiolabeling steps.
-
Scalability: The process should be amenable to scaling up to produce sufficient quantities of the precursor for research and clinical applications.[13]
A common synthetic route involves the N-alkylation of a protected prolinol derivative with 4-fluorobenzyl bromide. The choice of a prolinol (pyrrolidin-2-yl)methanol scaffold is deliberate; the primary alcohol provides a convenient handle for further chemical modifications, while the secondary amine of the pyrrolidine ring allows for the straightforward introduction of the fluorobenzyl group.
General Synthetic Pathway
The synthesis can be conceptualized as a two-stage process: the preparation of the chiral prolinol and its subsequent N-alkylation.
Caption: A conceptual workflow for the synthesis of an ¹⁸F-PET tracer from the precursor.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on specific laboratory conditions and the desired final product.
Synthesis of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Materials:
-
(S)-Prolinol
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-Prolinol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Quality Control Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₆FNO [14] |
| Molecular Weight | 209.26 g/mol [14] |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (ESI+) | m/z 210.1 [M+H]⁺ |
| Purity (HPLC) | >95% |
Future Perspectives
The [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol scaffold continues to be a valuable platform for the development of novel PET tracers. Future research may focus on:
-
Development of New Tracers: Modifying the pyrrolidine ring or the benzyl group to target other biological receptors, enzymes, or transporters.
-
Improved Radiosynthetic Methods: Developing more efficient and automated methods for the ¹⁸F-labeling of precursors derived from this scaffold.
-
Theranostic Applications: Combining the imaging capabilities of ¹⁸F with a therapeutic radionuclide to create "theranostic" agents for simultaneous diagnosis and therapy.
Conclusion
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol stands as a testament to the enabling power of synthetic chemistry in advancing medical science. While it may not be a household name, its role as a key precursor in the synthesis of PET radiotracers is undeniable. The rational design of this molecule, combining the favorable properties of the pyrrolidine scaffold with the utility of the fluorobenzyl group, has provided researchers with a powerful tool to explore the complexities of human biology and disease. As our understanding of molecular imaging deepens, the importance of such well-designed precursors will only continue to grow.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Retrieved January 21, 2026, from [Link]
- Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. (n.d.). Google Patents.
-
PET Radiopharmaceuticals: Fluorinated Compounds. (2016). Radiology Key. Retrieved January 21, 2026, from [Link]
-
Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Development of a novel [18 F]fluorobenzyl derivative of the AT1 receptor antagonist Candesartan. (2020). PubMed. Retrieved January 21, 2026, from [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[1][2][13]XAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Chemistry of PET Radiopharmaceuticals: Labelling Strategies. (2017). Radiology Key. Retrieved January 21, 2026, from [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
-
1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain. (2017). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
The PET imaging applications in drug discovery and development, where... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]
- 7. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel [18 F]fluorobenzyl derivative of the AT1 receptor antagonist Candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 14. scbt.com [scbt.com]
An In-depth Technical Guide to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol Derivatives and Analogs
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, making it an attractive starting point for the design of novel therapeutics.[2] This guide focuses on a specific, yet promising, derivative: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (a chiral N-substituted prolinol) and its analogs. The introduction of a 4-fluorobenzyl group to the prolinol core combines the conformational rigidity of the pyrrolidine, the specific stereochemistry at the C2 position, and the unique electronic properties of the fluorine substituent. This technical document provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this chemical class, drawing upon established methodologies and data from structurally related compounds to inform future research and development.
Core Molecular Structure and Rationale
The foundational molecule, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, with CAS Number 864415-55-4 and molecular formula C₁₂H₁₆FNO, is a chiral amino alcohol.[2][3][4] Its structure is derived from L-proline, a naturally occurring amino acid, which provides an accessible source of chirality.[5]
Key Structural Features:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides a rigid, three-dimensional scaffold.[2]
-
Chiral Center (C2): The stereochemistry at the C2 position, typically (S) when derived from L-proline, is critical for stereospecific interactions with biological targets.
-
Hydroxymethyl Group: A primary alcohol that can act as a hydrogen bond donor and a key point for further functionalization or interaction with target proteins.
-
N-(4-Fluorobenzyl) Group: This substituent significantly influences the molecule's properties. The benzyl group adds lipophilicity, while the para-fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability through specific electronic interactions.[2]
The combination of these features suggests that this scaffold is well-suited for targeting enzymes and receptors where specific stereochemical and hydrophobic interactions are paramount.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the conversion of Boc-protected L-proline into a Weinreb amide, followed by Grignard addition of the fluorobenzyl moiety and subsequent reduction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL CAS#: 864415-55-4 [amp.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
preliminary in vitro studies of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive strategy for the preliminary in vitro assessment of the novel chemical entity, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The pyrrolidine scaffold is a well-established pharmacophore in modern drug discovery, known for its prevalence in biologically active compounds.[1][2] This document provides a robust framework for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound's biological potential. The proposed studies are designed to assess its cytotoxicity, metabolic stability, and potential for interaction with biological targets, thereby generating foundational data to guide further investigation. The methodologies described herein are grounded in established principles of preclinical drug development to ensure scientific rigor and data integrity.
Introduction: The Scientific Rationale for Investigating [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
The molecule [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, characterized by its pyrrolidine core, represents a promising starting point for drug discovery endeavors. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore three-dimensional space, contribute to the stereochemistry of a molecule, and its presence in numerous natural alkaloids and pharmacologically active compounds.[1][2] The introduction of a 4-fluorobenzyl group and a methanol substituent at positions 1 and 2, respectively, offers unique physicochemical properties that may confer desirable biological activity.
Given the novelty of this specific compound, a systematic in vitro evaluation is the critical first step in elucidating its therapeutic potential and identifying any potential liabilities. This guide proposes a tiered approach, beginning with an assessment of general cytotoxicity to establish a safe concentration range for subsequent, more specific assays. Following this, the evaluation of metabolic stability will provide early insights into the compound's pharmacokinetic profile. Finally, broad-spectrum screening through enzyme inhibition and receptor binding assays will help to identify potential biological targets and mechanisms of action. This structured approach ensures a data-driven progression in the early-stage characterization of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Compound Profile: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
| Property | Value | Source |
| CAS Number | 864415-55-4 | [3][4][5][6][7] |
| Molecular Formula | C12H16FNO | [3][4][5][6] |
| Molecular Weight | 209.26 g/mol | [3][4][5][6] |
| Predicted Boiling Point | 299.2±15.0 °C | [5] |
| Predicted Density | 1.157±0.06 g/cm3 | [5] |
| Predicted pKa | 14.77±0.10 | [5] |
Foundational In Vitro Assessment: A Multi-Faceted Approach
The preliminary in vitro evaluation of a novel compound is a critical phase in drug discovery, providing essential data on its intrinsic toxicity and potential mechanisms of action.[8] This section details a logical workflow for the initial assessment of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL CAS#: 864415-55-4 [amp.chemicalbook.com]
- 6. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL | 864415-55-4 [amp.chemicalbook.com]
- 7. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL | 864415-55-4 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in Asymmetric Organic Synthesis: A Guide for Researchers
Introduction: A Modern Chiral Ligand for Asymmetric Transformations
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral ligands and auxiliaries derived from natural sources, such as L-proline, represent a cornerstone of asymmetric catalysis. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol emerges from this lineage as a thoughtfully designed chiral amino alcohol. Its structure combines the robust and stereochemically defined pyrrolidine framework with an N-(4-fluorobenzyl) group. This strategic fluorination is not merely an incidental modification; the high electronegativity of fluorine can significantly alter the electronic and steric properties of the ligand, potentially leading to enhanced reactivity and enantioselectivity in catalytic processes.[1]
This technical guide provides an in-depth exploration of the prospective applications of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in key asymmetric transformations. We will delve into the mechanistic underpinnings of its role in the enantioselective reduction of ketones and the addition of organozinc reagents to aldehydes, supported by generalized protocols. Furthermore, its potential as a recoverable chiral auxiliary will be considered. This document is intended to serve as a practical and theoretical resource for researchers in organic synthesis and drug development.
Core Application I: Catalyst in the Enantioselective Reduction of Prochiral Ketones (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] The reaction's success hinges on the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is an ideal precursor for such a catalyst.
Mechanism of Action
The catalytic cycle of the CBS reduction, employing [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, is initiated by the reaction of the amino alcohol with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the active oxazaborolidine catalyst. The N-(4-fluorobenzyl) group influences the Lewis basicity of the nitrogen atom, which in turn modulates the formation and stability of the catalyst.
The key steps are as follows:
-
Catalyst Formation: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol reacts with borane to form the chiral oxazaborolidine.
-
Coordination: The boron atom of the oxazaborolidine, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ketone substrate. The steric bulk of the catalyst directs the coordination to the more accessible lone pair of the oxygen.
-
Hydride Delivery: A molecule of borane then coordinates to the pyrrolidine nitrogen. This brings the hydride source into close proximity for an intramolecular, face-selective hydride transfer to the carbonyl carbon.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, yields the chiral secondary alcohol, regenerating the oxazaborolidine catalyst for the next cycle.
The presence of the 4-fluorobenzyl group can enhance the Lewis acidity of the catalytic boron center, potentially leading to faster reaction rates and improved enantioselectivity.[1]
Protocol: General Procedure for Asymmetric Ketone Reduction
Materials:
-
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (catalyst precursor)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (0.05-0.10 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C and add the borane source (e.g., BH₃·SMe₂, 1.0 M solution in THF, 0.6 equivalents) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, with lower temperatures generally affording higher enantioselectivity).
-
Add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF dropwise over a period of 30 minutes.
-
Slowly add the remaining borane source (0.6 equivalents) via syringe pump over 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the borane reagents and the catalyst, leading to reduced yield and enantioselectivity.[4]
-
Slow Addition: Slow addition of the ketone and the borane source helps to maintain a low concentration of the free borane, which can cause non-catalyzed, racemic reduction.
-
Low Temperature: Lower reaction temperatures generally enhance the stereoselectivity by favoring the more ordered transition state leading to the desired enantiomer.
| Substrate Type | Expected Enantioselectivity (ee) | Notes |
| Aryl Alkyl Ketones | >95% | Generally excellent substrates for CBS reduction. |
| Dialkyl Ketones | 80-95% | Enantioselectivity can be more variable. |
| α,β-Unsaturated Ketones | >90% | Reduction of the carbonyl is typically chemoselective. |
Core Application II: Chiral Ligand for the Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands to control the stereochemical outcome of such additions is a well-established strategy. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is an excellent candidate as a chiral ligand for the enantioselective addition of diethylzinc to aldehydes, yielding valuable chiral secondary alcohols.
Mechanism of Action
In this transformation, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then acts as the catalyst.
-
Ligand-Metal Exchange: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol reacts with diethylzinc, displacing an ethyl group to form a chiral zinc-alkoxide dimer.
-
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex. The chiral environment of the ligand dictates the facial selectivity of the coordination.
-
Alkyl Transfer: An ethyl group is transferred from the other zinc center to the coordinated aldehyde in an intramolecular fashion.
-
Product Release: The resulting zinc alkoxide of the product is then protonated during workup to release the chiral secondary alcohol.
The 4-fluorobenzyl substituent can influence the aggregation state and reactivity of the zinc catalyst, which can have a profound effect on the enantioselectivity of the reaction.[1]
Protocol: General Procedure for Enantioselective Diethylzinc Addition
Materials:
-
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (chiral ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (0.01-0.05 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc (1.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous toluene dropwise.
-
Stir the reaction at 0 °C or room temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with water and oxygen.
-
Ligand Stoichiometry: Sub-stoichiometric amounts of the ligand are typically sufficient to generate a highly active and selective catalyst.
-
Quenching: Careful quenching with a mild acid source like NH₄Cl is necessary to safely decompose the excess diethylzinc and hydrolyze the product alkoxide.
| Aldehyde Type | Expected Enantioselectivity (ee) | Notes |
| Aromatic Aldehydes | >90% | Generally high enantioselectivities are achieved. |
| Aliphatic Aldehydes | 70-95% | Can be more challenging substrates. |
Prospective Application III: As a Chiral Auxiliary
Beyond its use as a catalyst, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can also be employed as a chiral auxiliary. In this approach, the chiral molecule is stoichiometrically attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.
A potential application is in the asymmetric alkylation of enolates. The chiral amino alcohol can be converted to an amide with a carboxylic acid. Deprotonation of the α-carbon followed by alkylation would proceed diastereoselectively, guided by the chiral auxiliary. Subsequent hydrolysis of the amide would yield the chiral carboxylic acid and recover the auxiliary.
The N-(4-fluorobenzyl) group offers the advantage of being robust under many reaction conditions and potentially aiding in the crystallization and purification of intermediates. The recovery of the auxiliary is a key advantage of this methodology, making it an economical approach for large-scale synthesis.[5][6]
Conclusion
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a promising and rationally designed chiral molecule with significant potential in asymmetric synthesis. Its structural features make it a prime candidate for use as a catalyst precursor in the CBS reduction of ketones and as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes. The strategic incorporation of fluorine is anticipated to confer advantageous electronic properties that can lead to enhanced catalytic performance. Furthermore, its application as a recoverable chiral auxiliary broadens its utility. The protocols and mechanistic insights provided herein are intended to serve as a foundational guide for researchers to unlock the full potential of this valuable synthetic tool.
References
-
G. G. D. de Oliveira, et al. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Dalton Transactions. Available at: [Link]
-
Request PDF. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Available at: [Link]
-
Grokipedia. Corey–Itsuno reduction. Available at: [Link]
-
M. D. P. L. M. D. G. M. G. Z. J. C. W. S. L. Z. Z. a. Y. L. Tian-Ze Li, "Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis," Molecules, vol. 28, no. 18, p. 6649, 2023. [Online]. Available: [Link]
-
Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]
-
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]
-
L. H. et al., "Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction," Nature Communications, vol. 15, no. 1, p. 123, 2024. [Online]. Available: [Link]
-
ResearchGate. Asymmetric reduction of prochiral ketones catalyzed by plants or microorganisms. Available at: [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]
-
H. et al., "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols," Molecules, vol. 23, no. 9, p. 2349, 2018. [Online]. Available: [Link]
-
ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. Available at: [Link]
-
ResearchGate. | Enantioselective addition of diethylzinc to different aldehydes... Available at: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available at: [Link]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Available at: [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
ResearchGate. Asymmetric Fluorination Reactions. Available at: [Link]
-
ACS Publications. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform | Inorganic Chemistry. Available at: [Link]
-
PubMed. Oxazaborolidines as functional monomers: ketone reduction using polymer-supported Corey, Bakshi, and Shibata catalysts. Available at: [Link]
-
ResearchGate. Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. Available at: [Link]
-
Semantic Scholar. Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. Available at: [Link]
-
DIGIBUG Principal. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]
Sources
- 1. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Introduction
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a substituted pyrrolidine derivative, represents a valuable building block in contemporary drug discovery and medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into molecular designs[1]. The incorporation of a fluorobenzyl group can further enhance metabolic stability and receptor binding affinity, making this compound a person of significant interest for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, including its physicochemical properties, a detailed experimental protocol for its synthesis via N-alkylation of (S)-pyrrolidin-2-ylmethanol, and standardized procedures for its purification and characterization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary information to confidently synthesize and utilize this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol | N/A |
| Synonyms | AKOS BBV-001447; OTAVA-BB 1085178 | |
| CAS Number | 864415-55-4 | [2] |
| Molecular Formula | C₁₂H₁₆FNO | [2] |
| Molecular Weight | 209.26 g/mol | [2] |
| Appearance | Expected to be a solid or oil | N/A |
Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
The synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is most readily achieved through the nucleophilic substitution (SN2) reaction between (S)-pyrrolidin-2-ylmethanol (also known as L-prolinol) and 4-fluorobenzyl bromide. The secondary amine of the pyrrolidine ring acts as the nucleophile, displacing the bromide from the electrophilic benzylic carbon of 4-fluorobenzyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
Reaction Scheme:
Caption: Synthetic scheme for the N-alkylation of (S)-pyrrolidin-2-ylmethanol.
Experimental Protocol: N-Alkylation of (S)-pyrrolidin-2-ylmethanol
This protocol is a representative method based on analogous N-alkylation procedures for secondary amines.
Materials:
-
(S)-pyrrolidin-2-ylmethanol
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-pyrrolidin-2-ylmethanol (1.0 eq) and anhydrous acetonitrile (approximately 0.2-0.5 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add 4-fluorobenzyl bromide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can be purified by column chromatography on silica gel or by recrystallization.
Protocol: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the elution solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A solvent screen should be performed to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Characterization
The identity and purity of the synthesized [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol should be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the benzylic protons, the hydroxymethyl protons, and the aromatic protons of the fluorobenzyl group. Based on analogous structures like N-benzyl-L-proline, the benzylic CH₂ protons are anticipated to appear as a singlet or a pair of doublets around δ 4.4-4.6 ppm[3]. The aromatic protons will appear in the region of δ 7.0-7.5 ppm, with splitting patterns characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The benzylic carbon is expected in the range of δ 55-65 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, while the aromatic carbons will be in the δ 110-165 ppm range. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.1. The fragmentation pattern may show a characteristic loss of the hydroxymethyl group (-CH₂OH) and the formation of a stable benzyl or tropylium cation fragment.
Infrared (IR) Spectroscopy
The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for both aliphatic and aromatic protons will be observed around 2800-3100 cm⁻¹. A strong C-F stretching band is expected in the region of 1200-1300 cm⁻¹.
Safety and Handling
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The starting materials, particularly 4-fluorobenzyl bromide, are lachrymatory and skin irritants. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient base- Low reaction temperature | - Use freshly opened or purified starting materials.- Ensure the base is anhydrous and used in sufficient excess.- Ensure the reaction is heated to the appropriate reflux temperature. |
| Formation of multiple products | - Side reactions, such as over-alkylation to form a quaternary ammonium salt. | - Use a controlled stoichiometry of the alkylating agent.- Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Difficulty in purification | - Co-elution of impurities with the product.- Oiling out during recrystallization. | - Optimize the solvent system for column chromatography.- For recrystallization, try a different solvent or a solvent mixture. Ensure slow cooling. |
Workflow for the Synthesis and Purification of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Caption: A generalized workflow for the synthesis and purification of the target compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The straightforward N-alkylation reaction, coupled with standard purification techniques, allows for the efficient production of this valuable building block. The characterization data, based on analogous structures, provides a strong basis for confirming the identity and purity of the final product. This compound serves as a key intermediate for the development of novel chemical entities with potential therapeutic applications.
References
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
Application Notes: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol as a Versatile Organocatalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Chiral Pyrrolidine-Based Organocatalysts
The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful alternative to traditional metal-based catalysts and enzymes.[1] At the forefront of this evolution are small, chiral organic molecules derived from natural amino acids, with L-proline and its derivatives being exemplary in their efficiency and versatility.[2] These catalysts operate through mechanisms that mimic enzymatic processes, such as enamine and iminium ion catalysis, to construct complex molecular architectures with high stereocontrol. The pyrrolidine scaffold, a "privileged" structure in medicinal chemistry, provides a rigid and stereochemically defined framework essential for inducing asymmetry.
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a derivative of the highly successful prolinol catalyst class, embodies the key structural features required for effective asymmetric catalysis. The secondary amine of the pyrrolidine ring serves as the catalytic center for enamine or iminium ion formation, while the hydroxymethyl group can participate in directing the stereochemical outcome through hydrogen bonding interactions with the substrate. The N-(4-fluorobenzyl) group provides steric bulk, which is crucial for creating a defined chiral pocket around the active site, thereby enhancing facial selectivity in the approach of reactants. The fluorine substituent can also modulate the catalyst's electronic properties and solubility. This guide provides an in-depth look at the synthesis, mechanism, and practical application of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in key C-C bond-forming reactions.
Synthesis of the Catalyst
The preparation of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can be readily achieved from the chiral pool starting material, (S)-proline. A common and effective method involves a two-step sequence of N-alkylation followed by reduction of the carboxylic acid.
Protocol 1: Synthesis of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Step 1: N-Alkylation of (S)-Proline
-
To a solution of (S)-proline (1.0 eq.) and potassium carbonate (3.0 eq.) in a 1:1 mixture of ethanol and water, add 4-fluorobenzyl bromide (1.2 eq.).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 2M HCl.
-
Extract the aqueous phase with ethyl acetate (3x). The product, N-(4-fluorobenzyl)proline, may be sparingly soluble in both phases; concentration of the aqueous phase and filtration may be required to recover precipitated product.
-
Combine organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated proline derivative, which can be used in the next step without further purification.
Step 2: Reduction to the Alcohol
-
Suspend the crude N-(4-fluorobenzyl)proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 2.0-2.5 eq., 1M in THF) dropwise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dried. The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol as a pure compound.
Core Catalytic Mechanisms
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol primarily operates via two key catalytic cycles, depending on the nature of the reactants: Enamine Catalysis for reactions involving carbonyl donors (ketones, aldehydes) and Iminium Catalysis for reactions with α,β-unsaturated carbonyl acceptors.
Enamine Catalysis
This pathway is central to the catalyst's function in aldol and Michael additions where a ketone or aldehyde acts as the nucleophile.
-
Enamine Formation: The catalyst's secondary amine condenses with a carbonyl compound (e.g., acetone) to form a chiral enamine intermediate, releasing a molecule of water. This step converts the prochiral carbonyl compound into a more reactive nucleophile.
-
Nucleophilic Attack: The chiral enamine, shielded on one face by the bulky N-(4-fluorobenzyl) group, attacks an electrophile (e.g., an aldehyde in an aldol reaction) with high facial selectivity. The hydroxymethyl group can help orient the electrophile via hydrogen bonding.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (present in trace amounts or added during workup) to release the final product and regenerate the catalyst, which then enters the next catalytic cycle.
Iminium Catalysis
This mechanism is employed when activating α,β-unsaturated aldehydes or ketones (Michael acceptors) towards nucleophilic attack.
-
Iminium Ion Formation: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, making it more susceptible to nucleophilic attack.
-
Stereoselective Nucleophilic Attack: The bulky N-benzyl group effectively shields one face of the iminium ion, directing the incoming nucleophile (e.g., an enolate or malonate) to the opposite face of the β-carbon.
-
Hydrolysis & Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the catalyst.
Application in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation, and prolinol-type catalysts are highly effective. The reaction typically involves a ketone donor and an aldehyde acceptor. The catalyst's role is to form a chiral enamine from the ketone, which then attacks the aldehyde with high stereocontrol.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative example adapted from methodologies developed for similar prolinol catalysts.
1. Reaction Setup:
-
To a dry vial equipped with a magnetic stir bar, add [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (10-20 mol%).
-
Add the aldehyde, 4-nitrobenzaldehyde (1.0 eq., e.g., 0.5 mmol).
-
Add the solvent (e.g., DMSO or DMF, 1.0 M). The choice of a polar aprotic solvent is critical for maintaining catalyst activity and solubility.
-
Add the ketone, cyclohexanone (5.0-10.0 eq.), which often serves as both the nucleophile and a co-solvent.
2. Execution:
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 4 °C to improve selectivity).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
3. Work-up and Purification:
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the aldol product.
4. Analysis:
-
Determine the yield of the isolated product.
-
Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.
Expected Performance (Based on Analogous Catalysts):
| Aldehyde Acceptor | Ketone Donor | Typical Yield | Typical dr (anti:syn) | Typical ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 85-99% | >95:5 | >98% |
| 4-Chlorobenzaldehyde | Acetone | 70-90% | N/A | 90-97% |
| Isobutyraldehyde | Cyclohexanone | 75-95% | >95:5 | >99% |
| (Data is representative of high-performing N-benzyl prolinol derivatives and serves as an expected benchmark.) |
Application in Asymmetric Michael Additions
The catalyst is also highly effective in promoting the conjugate addition (Michael reaction) of aldehydes and ketones to nitroolefins, a powerful method for synthesizing chiral γ-nitro carbonyl compounds, which are precursors to γ-amino acids.
Protocol 3: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is adapted from established procedures for N-benzylpyrrolidine organocatalysts in similar transformations.[3]
1. Reaction Setup:
-
In a dry vial under an inert atmosphere, dissolve the catalyst, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (10 mol%), and β-nitrostyrene (1.0 eq., e.g., 0.25 mmol) in a suitable solvent like CH₂Cl₂ or Toluene (0.5 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
2. Execution:
-
Add the aldehyde, propanal (3.0-5.0 eq.), to the reaction mixture.
-
Stir the reaction at the chosen temperature for the required time (typically 6-24 hours), monitoring by TLC for the disappearance of the nitrostyrene.[3]
3. Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired Michael adduct.
4. Analysis:
-
Determine the isolated yield.
-
Analyze the diastereomeric ratio (dr) of the purified product by ¹H NMR.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.
Expected Performance (Based on Analogous Catalysts):
| Michael Acceptor | Michael Donor | Typical Yield | Typical dr (syn:anti) | Typical ee (syn, %) |
| trans-β-Nitrostyrene | Propanal | 90-99% | 75:25 - 90:10 | 95-99% |
| trans-β-(4-Chlorophenyl)nitroethylene | Cyclohexanone | 85-95% | >95:5 | >99% |
| trans-β-(2-Furyl)nitroethylene | Propanal | ~90% | ~80:20 | ~97% |
| (Data is representative of high-performing N-benzyl pyrrolidine derivatives and serves as an expected benchmark.)[3] |
Conclusion
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a potent and accessible organocatalyst for key asymmetric transformations. Its structural design, rooted in the well-established proline framework, provides a reliable platform for achieving high levels of stereoselectivity in both aldol and Michael addition reactions. The straightforward synthesis and operational simplicity of the protocols make it a valuable tool for synthetic chemists in academic and industrial settings, facilitating the efficient construction of chiral building blocks crucial for drug discovery and development. The principles and protocols outlined in this guide serve as a robust starting point for researchers looking to leverage the power of this catalyst class in their synthetic endeavors.
References
- BenchChem. (2025). Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol.
-
Tang, Z., et al. (2010). Protonated N′-benzyl-N′-L-prolyl-L-proline hydrazide as a highly enantioselective catalyst for the asymmetric direct aldol reaction of aromatic aldehydes with ketones. Chemical Communications. Available at: [Link]
-
Notz, W., List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Available at: [Link]
-
Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 566–573. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
Sources
The Pivotal Role of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral scaffold, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, represents a cornerstone in contemporary drug discovery, embodying the strategic integration of a privileged pyrrolidine ring system with the advantageous physicochemical properties of a fluorinated aromatic moiety. This technical guide provides an in-depth exploration of its synthesis, characterization, and paramount applications as a key building block in the development of innovative therapeutics. Detailed, field-proven protocols for its preparation are presented, alongside a comprehensive discussion of its utility in constructing targeted agents such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, neurokinin (NK) receptor antagonists, and antiviral compounds. This document serves as a vital resource for medicinal chemists and drug development professionals, offering both the foundational knowledge and practical methodologies required to leverage this versatile intermediate in the pursuit of next-generation pharmaceuticals.
Introduction: A Scaffold of Strategic Importance
The pyrrolidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterparts, facilitating precise spatial orientation of substituents for optimal target engagement.[3] The inherent chirality of substituted pyrrolidines, such as the (S)-enantiomer derived from L-proline, provides a critical tool for achieving stereospecific interactions with biological targets, a fundamental principle in modern drug design.
The introduction of a 4-fluorobenzyl group at the N1 position of the pyrrolidine ring is a deliberate and strategic modification. The fluorine atom, with its small size and high electronegativity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize absorption and distribution.[4] The combination of the chiral pyrrolidin-2-yl]methanol backbone with the 4-fluorobenzyl substituent thus creates a powerful and versatile building block for the synthesis of complex and highly functionalized drug candidates.
Synthesis and Characterization: A Detailed Protocol
The synthesis of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is typically achieved through a two-step process starting from the readily available and chiral (S)-pyrrolidin-2-ylmethanol (L-prolinol). This approach ensures the retention of the desired stereochemistry at the C2 position.
Synthetic Workflow
The overall synthetic strategy involves the N-alkylation of L-prolinol with 4-fluorobenzyl bromide. This reaction proceeds via a standard SN2 mechanism.
Caption: Synthetic workflow for (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Experimental Protocol: Synthesis of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
This protocol details the N-alkylation of (S)-pyrrolidin-2-ylmethanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-pyrrolidin-2-ylmethanol | 101.15 | 5.0 g | 49.4 mmol |
| 4-Fluorobenzyl bromide | 189.03 | 10.2 g | 54.0 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 13.7 g | 99.1 mmol |
| Anhydrous Acetonitrile (CH₃CN) | 41.05 | 150 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-pyrrolidin-2-ylmethanol (5.0 g, 49.4 mmol), anhydrous potassium carbonate (13.7 g, 99.1 mmol), and anhydrous acetonitrile (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-fluorobenzyl bromide (10.2 g, 54.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol as a colorless to pale yellow oil.
Expected Yield: 75-85%
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.95 (d, J=13.2 Hz, 1H), 3.65 (dd, J=10.8, 3.2 Hz, 1H), 3.45 (dd, J=10.8, 6.8 Hz, 1H), 3.30 (d, J=13.2 Hz, 1H), 3.00-3.10 (m, 1H), 2.85-2.95 (m, 1H), 2.35-2.45 (m, 1H), 1.70-1.95 (m, 4H). |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 162.2 (d, J=245 Hz), 133.8 (d, J=3.2 Hz), 130.8 (d, J=8.0 Hz), 115.1 (d, J=21.2 Hz), 65.4, 64.8, 58.7, 54.3, 27.5, 22.8. |
| Mass Spectrometry (ESI+) | m/z 210.1 [M+H]⁺ |
Applications in Medicinal Chemistry
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a versatile intermediate for the synthesis of a range of pharmacologically active compounds. Its structural features make it particularly suitable for targeting enzymes and receptors where specific stereochemistry and hydrophobic interactions are crucial for binding.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner. Many potent and selective DPP-4 inhibitors feature a pyrrolidine core that mimics the proline residue of the natural substrates of DPP-4.
The [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol scaffold can serve as a key precursor for the synthesis of novel DPP-4 inhibitors. The fluorobenzyl group can occupy a hydrophobic pocket in the active site of the DPP-4 enzyme, while the hydroxymethyl group can be further functionalized to introduce other key binding motifs.
Caption: Application of the scaffold in DPP-4 inhibitor synthesis.
Neurokinin (NK) Receptor Antagonists
Neurokinin receptors, particularly the NK1 receptor, are involved in a variety of physiological processes, including pain transmission, inflammation, and emesis.[5] Antagonists of the NK1 receptor have found clinical application as antiemetics for chemotherapy-induced nausea and vomiting.[6]
The development of non-peptide NK1 receptor antagonists often involves the use of chiral scaffolds that can mimic the peptide backbone of the endogenous ligand, Substance P. The [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol moiety can be incorporated into the design of novel NK1 receptor antagonists, where the fluorobenzyl group can engage in key hydrophobic interactions within the receptor binding pocket.
Antiviral Agents
The pyrrolidine scaffold is a common feature in a number of antiviral drugs, particularly those targeting viral proteases and polymerases.[3] The stereochemically defined structure of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol makes it an attractive starting point for the synthesis of novel antiviral agents. The hydroxymethyl group can be elaborated into various functional groups that can interact with the active site of viral enzymes, while the fluorobenzyl group can enhance binding affinity and improve the pharmacokinetic properties of the resulting compound.
Conclusion
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a high-value, chiral building block with significant applications in medicinal chemistry. Its synthesis from readily available starting materials, combined with its versatile functionality, makes it an indispensable tool for the development of novel therapeutics. The strategic incorporation of a fluorinated benzyl group onto the privileged pyrrolidine scaffold provides a powerful platform for modulating the biological activity and pharmacokinetic properties of drug candidates. The protocols and applications detailed in this guide underscore the importance of this intermediate and provide a solid foundation for its use in contemporary drug discovery programs.
References
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google P
-
Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. - ResearchGate. (URL: [Link])
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])
-
Significance of Fluorine in Medicinal Chemistry: A Review. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
- EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google P
-
Recent insights about pyrrolidine core skeletons in pharmacology - ResearchGate. (URL: [Link])
-
Pyrrolidine-based marketed drugs. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. (URL: [Link])
-
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar. (URL: [Link])
-
NK1 receptor antagonist - Wikipedia. (URL: [Link])
-
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives - Frontiers. (URL: [Link])
-
Antiviral Agents - PMC - PubMed Central - NIH. (URL: [Link] antiviral/)
-
The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - MDPI. (URL: [Link])
Sources
- 1. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a key intermediate in pharmaceutical synthesis. The developed reversed-phase method provides excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a pH that ensures consistent protonation of the analyte, coupled with UV detection at a wavelength optimized for the fluorobenzyl chromophore. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Analytical Challenge
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (Figure 1) is a chiral synthetic building block whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] The presence of a basic pyrrolidine ring and a polar methanol group, combined with a nonpolar fluorobenzyl moiety, presents a moderate analytical challenge requiring careful optimization of chromatographic conditions to achieve optimal peak shape and resolution from potential impurities. Furthermore, the molecule's chirality necessitates consideration for enantiomeric purity analysis, which will be addressed as a complementary technique. This application note focuses on establishing a reliable achiral method for quantifying the compound and its process-related impurities.
Figure 1: Chemical Structure of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol Molecular Formula: C₁₂H₁₆FNO[1][2] Molecular Weight: 209.26 g/mol [1][2]
Method Development Rationale: A Mechanistic Approach
The development of a robust HPLC method is grounded in the physicochemical properties of the analyte. Our strategy was built upon the following principles:
-
Analyte Chemistry: The molecule possesses a tertiary amine within the pyrrolidine ring, making it basic. At a pH below its pKa, this amine will be protonated, enhancing its solubility in the aqueous mobile phase and minimizing peak tailing due to interactions with residual silanols on the silica-based stationary phase. The predicted pKa of the hydroxyl group is approximately 14.77, meaning it will remain neutral under typical reversed-phase conditions.[3]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase due to its hydrophobicity, which provides effective retention for the nonpolar fluorobenzyl group of the analyte. The moderate hydrophobicity, suggested by the logP of structurally similar compounds, indicates that a C18 phase will offer a good balance of retention and elution efficiency with common organic modifiers.[4][5]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its favorable UV transparency.
-
Aqueous Phase and pH Control: A phosphate buffer was chosen to maintain a constant pH. A pH of 3.0 was selected to ensure the complete protonation of the pyrrolidine nitrogen, leading to a single, stable ionic form of the analyte and promoting sharp, symmetrical peaks.
-
-
Detection: The 4-fluorobenzyl group contains a benzene ring, which is a strong chromophore. Based on the UV absorption spectrum of fluorobenzene, which shows an absorption maximum around 266 nm, a detection wavelength of 265 nm was chosen to ensure high sensitivity.[6][7][8]
-
Gradient Elution: A gradient elution was employed to ensure the efficient elution of the main analyte while also providing adequate resolution of potential impurities with varying polarities. Potential impurities could include unreacted starting materials such as 4-fluorobenzyl bromide and pyrrolidin-2-ylmethanol, or byproducts like benzaldehyde and benzyl alcohol.[9][10]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent) or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
-
Reference Standard: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, >99% purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD, 265 nm |
| Run Time | 20 minutes |
Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines.[11][12][13] The validation parameters assessed are outlined in the workflow diagram below.
Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Results and Discussion: Validation Summary
The method was successfully validated, demonstrating its suitability for the intended purpose. A summary of the validation data is presented below.
Specificity
Specificity was confirmed by analyzing a placebo (matrix without the analyte) and stressed samples. No interfering peaks were observed at the retention time of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. Peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak. A typical chromatogram is shown in Figure 2.
(A representative chromatogram would be displayed here in a full application note, showing a sharp, well-resolved peak for the analyte at its expected retention time.)
Figure 2: Representative Chromatogram.
Linearity and Range
The linearity of the method was established by analyzing five concentrations ranging from 50% to 150% of the nominal working concentration (50-150 µg/mL). The calibration curve showed excellent linearity with a correlation coefficient (R²) greater than 0.999.
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Correlation (R²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was within the acceptable range of 98.0% to 102.0%.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution showed a relative standard deviation (RSD) of less than 1.0%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The RSD between the two days was less than 2.0%.
| Precision Type | %RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability under minor variations.
Complementary Analysis: Chiral Separation
As [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a chiral molecule, the determination of enantiomeric purity is often required. While this application note focuses on the achiral assay, a chiral HPLC method is a necessary complementary technique. Based on literature for similar pyrrolidine derivatives, a screening approach using polysaccharide-based chiral stationary phases (CSPs) like amylose or cellulose derivatives in normal-phase or polar organic mode is recommended as a starting point.[6]
Caption: A systematic approach for developing a chiral HPLC separation method.
Conclusion
The reversed-phase HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The method is straightforward and utilizes common reagents and columns, making it easily transferable to any quality control laboratory. The comprehensive validation according to ICH guidelines ensures that the method is reliable for its intended use in the pharmaceutical industry. For complete characterization, this achiral method should be supplemented with a validated chiral separation method to control enantiomeric purity.
References
-
Absorption Spectrum of Fluorbenzene in the Near Ultraviolet. AIP Publishing. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
PART XVI. THE ULTRAVIOLET ABSORPTION SPECTRA OF FLUOROBENZENES. Canadian Science Publishing. Available from: [Link]
-
Fluorobenzene. University of Wisconsin-La Crosse. Available from: [https://websites.uwlax.edu/g gutow/Fluorobenzene/UV-Vis.html]([Link] gutow/Fluorobenzene/UV-Vis.html)
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
-
Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Optica Publishing Group. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. Available from: [Link]
-
Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Available from: [Link]
-
((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. PubChem. Available from: [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Available from: [Link]
-
(+)-[1-(4-Methoxy-benz-yl)pyrrolidin-2-yl]diphenyl-methanol. PubMed. Available from: [Link]
-
ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. Available from: [Link]
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. Available from: [Link]
-
(3-Fluoro-4-methylphenyl)-pyrrolidin-2-ylmethanol | C12H16FNO. PubChem. Available from: [Link]
-
SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL CAS#: 864415-55-4 [amp.chemicalbook.com]
- 4. ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol | C6H10F3NO | CID 53817071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Fluoro-4-methylphenyl)-pyrrolidin-2-ylmethanol | C12H16FNO | CID 64088629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Absorption [Fluorobenzene] | AAT Bioquest [aatbio.com]
- 8. Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene*,† [opg.optica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: High-Resolution NMR Analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Abstract
This comprehensive application note provides a detailed guide for the structural elucidation of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in drug discovery, medicinal chemistry, and process development, this document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. By leveraging ¹H, ¹³C, and ¹⁹F NMR, we present a robust methodology for the unambiguous verification of the molecular structure, highlighting the unique spectral signatures imparted by the fluorobenzyl and pyrrolidinylmethanol moieties. This guide emphasizes the causality behind experimental choices to ensure reproducible and high-quality results.
Introduction: The Significance of Structural Verification
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (MW: 209.26 g/mol , Formula: C₁₂H₁₆FNO) is a chiral heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] Its biological activity and material properties are intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. The strategic inclusion of a fluorine atom in the benzyl group provides a powerful analytical handle. The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range, making it an excellent probe for structural and environmental changes.[3][4][5] This application note will detail the synergistic use of ¹H, ¹³C, and ¹⁹F NMR to provide a complete structural fingerprint of the title compound.
Predicted NMR Spectral Data
While experimental spectra are the ultimate confirmation, predicted data based on the analysis of structurally similar compounds provide an invaluable roadmap for spectral assignment. The following tables summarize the expected chemical shifts for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. These predictions are based on established chemical shift ranges for pyrrolidine derivatives, N-benzyl compounds, and fluorinated aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-6' (Aromatic) | 7.25 - 7.35 | Doublet of doublets (dd) | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 |
| H-3', H-5' (Aromatic) | 6.95 - 7.05 | Triplet (t) | J(H,F) ≈ 8.7, J(H,H) ≈ 8.7 |
| Benzyl CH₂ | 3.50 - 3.70 | Singlet (or AB quartet) | - |
| H-2 (Pyrrolidine) | 2.90 - 3.10 | Multiplet (m) | - |
| H-5a, H-5b (Pyrrolidine) | 2.20 - 2.40 & 2.80 - 3.00 | Multiplets (m) | - |
| H-3a, H-3b (Pyrrolidine) | 1.70 - 1.90 | Multiplets (m) | - |
| H-4a, H-4b (Pyrrolidine) | 1.50 - 1.70 | Multiplets (m) | - |
| Methanol CH₂ | 3.40 - 3.60 | Multiplet (m) | - |
| Methanol OH | Variable | Broad singlet (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-4' (Aromatic, C-F) | 160.0 - 164.0 (d, ¹J(C,F) ≈ 245 Hz) |
| C-1' (Aromatic) | 135.0 - 137.0 (d, ⁴J(C,F) ≈ 3 Hz) |
| C-2', C-6' (Aromatic) | 129.0 - 131.0 (d, ³J(C,F) ≈ 8 Hz) |
| C-3', C-5' (Aromatic) | 114.0 - 116.0 (d, ²J(C,F) ≈ 21 Hz) |
| Benzyl CH₂ | 58.0 - 62.0 |
| C-2 (Pyrrolidine) | 65.0 - 69.0 |
| C-5 (Pyrrolidine) | 53.0 - 57.0 |
| Methanol CH₂ | 63.0 - 67.0 |
| C-3 (Pyrrolidine) | 27.0 - 31.0 |
| C-4 (Pyrrolidine) | 22.0 - 26.0 |
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Reference |
| Ar-F | -112.0 to -118.0 | CFCl₃ |
Experimental Protocols
The following sections provide a step-by-step guide to obtaining high-quality NMR data for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Materials and Equipment
-
Compound: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are recommended. Ensure the solvent is of high purity (>99.8% D).
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Pasteur pipettes, small vials.
-
Filtration: Glass wool or a syringe filter (PTFE, 0.22 µm).
-
NMR Spectrometer: A 400 MHz or higher field spectrometer equipped with a multinuclear probe.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6][7]
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and can be adjusted based on the instrument and sample concentration.
Workflow for NMR Data Acquisition:
Caption: Sequential workflow for multinuclear NMR data acquisition.
Table 4: Recommended Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 | zg |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | 200-250 ppm |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay (D1) | 2-5 s | 2 s | 2 s |
| Number of Scans (NS) | 8-16 | 1024-4096 | 16-64 |
| Receiver Gain (RG) | Auto-adjust | Auto-adjust | Auto-adjust |
Causality Behind Parameter Choices:
-
Spectral Width (SW): The chosen range must encompass all expected proton, carbon, or fluorine signals. A wider range than necessary will reduce digital resolution.
-
Acquisition Time (AQ): A longer acquisition time results in better resolution but requires a longer experiment time. The chosen values are a good compromise for small molecules.[10]
-
Relaxation Delay (D1): This delay allows the nuclei to return to equilibrium between pulses. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for the less sensitive ¹³C nucleus.
Data Processing and Interpretation
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The ¹H and ¹³C spectra should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The ¹⁹F spectrum is typically referenced to an external standard like CFCl₃.
-
Integration and Multiplicity Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton and proton-fluorine coupling.
-
2D NMR: For unambiguous assignment, especially of the pyrrolidine ring protons and carbons, it is highly recommended to acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Troubleshooting
| Issue | Possible Cause | Solution |
| Broad Peaks | Poor shimming, sample not fully dissolved, paramagnetic impurities. | Re-shim the instrument, ensure complete dissolution of the sample, filter the sample. |
| Low Signal-to-Noise | Insufficient sample concentration, not enough scans. | Prepare a more concentrated sample, increase the number of scans. |
| Phasing Problems | Incorrect phasing parameters. | Manually re-phase the spectrum carefully. |
| Baseline Distortions | Incorrect baseline correction, short acquisition time. | Apply a more robust baseline correction algorithm, increase the acquisition time if necessary. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted spectral data and interpretation guidelines will aid in the confident structural verification of this important molecule, ensuring the integrity of subsequent research and development activities.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
-
Emory University. Small molecule NMR sample preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
University College London. Sample Preparation. [Link]
-
Bruker. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]
-
R-NMR. SOP data acquisition. [Link]
-
LibreTexts Chemistry. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
Wiley Online Library. NMR Data Processing. [Link]
-
ResearchGate. 1H NMR spectrum of N-(benzyl)-2,5-diphenyl-3,4-fulleropyrrolidine (3a). [Link]
-
ResearchGate. 19F NMR chemical shift measurements of 4-fluorobenzylsulfonyl chloride (4-FBSCI) in solvents of varying dielectric constant. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [Link]
-
University of California, Davis. Fluorine NMR. [Link]
-
SpectraBase. 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ABL Technology. [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. [Link]
-
ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. [Link]
-
PubChem. 1-(Phenylmethyl)pyrrolidine. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]
-
National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. biophysics.org [biophysics.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
mass spectrometry of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
An In-Depth Technical Guide to the Mass Spectrometry of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for the mass spectrometric analysis of [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol, a chiral building block significant in the synthesis of pharmacologically active compounds.[1] The incorporation of a fluorobenzyl moiety is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[2] Therefore, robust analytical methods to confirm its structure and purity are paramount. This guide offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related molecules.
The molecular formula for [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol is C₁₂H₁₆FNO, with a monoisotopic molecular weight of 209.1216 g/mol .[3][4] Mass spectrometry serves as a definitive tool for verifying this molecular weight and elucidating its structure through controlled fragmentation.
Predicted Molecular Fragmentation Pathways
Understanding the fragmentation behavior of [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol is essential for structural confirmation. The molecule's structure, featuring a tertiary amine, a hydroxymethyl group, and a fluorobenzyl group, dictates its fragmentation pattern under ionization. In positive-ion electrospray ionization (ESI), the molecule will readily accept a proton, primarily on the pyrrolidine nitrogen, to form the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 210.13.
The subsequent fragmentation (MS/MS) of this precursor ion is driven by the stability of the resulting fragments. The primary fragmentation pathways are predicted as follows:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the pyrrolidine nitrogen and the benzylic carbon. This results in the formation of a highly stable 4-fluorobenzyl cation (m/z 109.04) and a neutral [pyrrolidin-2-yl]methanol molecule. This is a characteristic fragmentation for N-benzyl derivatives.[5]
-
α-Cleavage of the Pyrrolidine Ring: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway for pyrrolidine-containing compounds.[6][7] This can lead to two significant fragments:
-
Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the ring, leading to the formation of a stable iminium ion at m/z 179.11.
-
Cleavage resulting in the formation of the protonated pyrrolidine-2-methanol fragment (m/z 102.09) upon cleavage of the N-benzyl bond.
-
-
Neutral Loss of Water: The presence of a primary alcohol facilitates the neutral loss of a water molecule (H₂O, 18 Da) from the protonated parent ion, especially at higher collision energies.[6] This would produce a fragment ion at m/z 192.12.
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted fragmentation pathways for protonated [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Quantitative Data Summary
The expected major ions from the mass spectrometric analysis are summarized below. High-resolution mass spectrometry is recommended to distinguish between ions with similar nominal masses.[8]
| m/z (Predicted) | Chemical Formula | Ion Description | Fragmentation Event |
| 210.1294 | [C₁₂H₁₇FNO]⁺ | Protonated Molecule [M+H]⁺ | Electrospray Ionization |
| 192.1188 | [C₁₂H₁₅FN]⁺ | Dehydrated Ion | Neutral Loss of H₂O from [M+H]⁺ |
| 179.1134 | [C₁₁H₁₅FN]⁺ | Iminium ion from α-cleavage | Loss of •CH₂OH from [M+H]⁺ |
| 109.0448 | [C₇H₆F]⁺ | 4-Fluorobenzyl Cation | Benzylic C-N bond cleavage |
| 102.0892 | [C₅H₁₂NO]⁺ | Protonated [Pyrrolidin-2-yl]methanol | Cleavage of the N-CH₂ bond to the benzyl group |
Experimental Protocols
To achieve reliable and reproducible results, the following detailed protocols are provided for two common mass spectrometry platforms. The choice between LC-MS and GC-MS depends on sample complexity, required sensitivity, and laboratory instrumentation. For a polar, non-volatile compound like this, LC-MS/MS is the preferred method.
Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)
This method is ideal for the quantitative and qualitative analysis of [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol from various matrices.
A. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples: For analysis in biological matrices like plasma, a protein precipitation or solid-phase extraction (SPE) is necessary to remove interferences.[9][10] A weak cation-exchange SPE procedure can be effective for purification.[9]
B. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Conditions
-
Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 50-300 to identify the [M+H]⁺ precursor ion (expected at m/z ~210.13).
-
Product Ion Scan (MS2): Select the precursor ion (m/z 210.13) and apply collision energy (e.g., 10-40 eV, requires optimization) to generate a fragment spectrum.
-
-
Data Acquisition: Monitor the transitions for Multiple Reaction Monitoring (MRM) for quantification, e.g., 210.13 -> 109.04.
Protocol 2: GC-MS Analysis using Electron Ionization (EI)
While less suitable due to the compound's polarity, GC-MS can be used, potentially after derivatization to increase volatility and thermal stability.[11]
A. Sample Preparation & Derivatization
-
Sample Preparation: Accurately weigh and dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
(Optional but Recommended) Derivatization: To improve chromatographic performance, the hydroxyl group can be silylated. To 100 µL of the sample solution, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
B. Gas Chromatography (GC) Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
C. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
The following diagram outlines the general experimental workflow for LC-MS/MS analysis.
Caption: A generalized workflow for the analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol by LC-MS/MS.
Conclusion and Best Practices
This application guide provides a comprehensive framework for the mass spectrometric analysis of [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. The predicted fragmentation patterns, when coupled with the detailed LC-MS/MS and GC-MS protocols, offer a robust methodology for the structural confirmation and quantification of this important synthetic intermediate.
For unambiguous identification, it is crucial to:
-
Use high-resolution mass spectrometry to confirm elemental compositions of fragment ions.
-
Optimize collision energy in MS/MS experiments to obtain a rich fragmentation spectrum.
-
Employ authentic reference standards for retention time and fragmentation pattern matching.
By adhering to these protocols and principles, researchers can ensure the scientific integrity and trustworthiness of their analytical results.
References
-
Yang, E. Y., et al. (2005). Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 759-66. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. [Link]
-
PubChem. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. [Link]
-
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. [Link]
-
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]
-
CFSRE. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671-7. [Link]
-
Jin, J., et al. (2009). (+)-[1-(4-Methoxy-benz-yl)pyrrolidin-2-yl]diphenyl-methanol. Acta Crystallographica Section E, 65(Pt 5), o1035. [Link]
- Google Patents. (n.d.).
-
Zhang, X., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]
-
Kizhakkekilikoodayil, J., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. American Journal of Analytical Chemistry. [Link]
-
Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
-
NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]
Sources
- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine [webbook.nist.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nist.gov [nist.gov]
Application Notes & Protocols: The Utility of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, providing a privileged structural motif for a vast array of stereoselective transformations.[1][2] Derived from the chiral pool amino acid L-proline, catalysts like (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol are part of the esteemed prolinol family of organocatalysts.[3] These molecules leverage a secondary amine for covalent catalysis via enamine or iminium ion intermediates, while appended functional groups provide the necessary steric and electronic influence to dictate the stereochemical outcome of the reaction.
(S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a structurally optimized catalyst featuring three key components:
-
The (S)-Pyrrolidine Core: The secondary amine is the catalytic engine, reacting with carbonyl donors (ketones or aldehydes) to form a chiral enamine nucleophile.
-
The C2-Hydroxymethyl Group: This group is crucial for organizing the transition state. It acts as a hydrogen-bond donor, coordinating with the electrophile (e.g., an aldehyde or nitroalkene) to lock it into a specific orientation relative to the incoming enamine.[4][5]
-
The N-(4-Fluorobenzyl) Group: This bulky substituent on the nitrogen atom serves as a steric shield. It effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thereby inducing high enantioselectivity. The fluorine atom can offer subtle electronic modulation and enhance non-covalent interactions.
This guide provides a technical overview of the mechanistic principles and practical applications of this catalyst class, offering representative protocols for key carbon-carbon bond-forming reactions.
Mechanism of Action: Enamine Catalysis
The primary catalytic pathway for prolinol derivatives in reactions involving ketone or aldehyde donors is the enamine cycle.[6] This mechanism closely mimics the strategy used by natural Class I aldolase enzymes.[7]
The cycle can be broken down into three main stages:
-
Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl group of the donor (e.g., acetone), forming a carbinolamine intermediate. Subsequent dehydration yields a nucleophilic chiral enamine and releases a molecule of water.
-
Stereoselective C-C Bond Formation: The enamine attacks the electrophile (e.g., an aldehyde). The stereochemistry of this step is controlled by a highly organized, six-membered transition state akin to the Zimmerman-Traxler model.[8] Hydrogen bonding from the catalyst's hydroxyl group to the aldehyde's carbonyl oxygen, combined with the steric blockade from the N-benzyl group, dictates the facial selectivity of the attack.
-
Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the desired chiral product and regenerating the catalyst to complete the cycle.
Caption: General workflow for the enamine catalytic cycle.
The key to high enantioselectivity lies in the chair-like transition state.
Caption: Transition state model for stereochemical induction.
Application I: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy ketones, which are valuable building blocks in pharmaceutical synthesis.[9][10] Prolinol-derived catalysts are highly effective for the reaction between unmodified ketones and various aldehydes.[4][7]
Representative Protocol: Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde
This protocol is a representative procedure based on established methods for prolinol-type catalysts and should be optimized for specific substrates.
Materials:
-
(S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (Catalyst, 10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10 mmol, 10 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)
-
Standard workup and purification reagents (Ethyl acetate, saturated NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (0.1 mmol, 21 mg).
-
Add 4-nitrobenzaldehyde (1.0 mmol, 151 mg).
-
Dissolve the solids in anhydrous DMF (2.0 mL).
-
Add cyclohexanone (10 mmol, 1.04 mL) to the solution.
-
Stir the reaction mixture at room temperature (approx. 23 °C) and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Reaction is typically complete within 24-48 hours.
-
Scientist's Note: For less reactive substrates or to improve enantioselectivity, cooling the reaction to 0 °C or -20 °C is recommended, though this will extend the reaction time.
-
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Performance Data
The following table summarizes typical results obtained for aldol reactions using related prolinol-based catalysts. High yields with excellent diastereo- and enantioselectivity are expected.[5][9]
| Aldehyde Substrate | Product Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 4-Nitrobenzaldehyde | >90 | >95:5 | >98 |
| Benzaldehyde | 85-95 | >90:10 | 90-96 |
| 2-Naphthaldehyde | >90 | >95:5 | >97 |
| Isovaleraldehyde | 80-90 | >95:5 | >99 |
Application II: Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to nitroalkenes (Michael addition) is a fundamental C-C bond formation reaction that creates γ-nitro ketones.[11][12] These products are versatile intermediates, as the nitro group can be readily converted into other functional groups like amines or carbonyls. Pyrrolidine-based catalysts excel in this transformation, delivering products with high stereocontrol.[1][13]
Representative Protocol: Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol provides a general method for the enantioselective conjugate addition of an aldehyde to a nitroolefin.
Materials:
-
(S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (Catalyst, 20 mol%)
-
trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Propanal (1.5 mmol, 3.0 equiv)
-
Toluene, anhydrous (1.0 mL)
-
Benzoic Acid (Co-catalyst, 20 mol%)
-
Standard workup and purification reagents.
Procedure:
-
In a vial, dissolve trans-β-nitrostyrene (0.5 mmol, 75 mg), the catalyst (0.1 mmol, 21 mg), and benzoic acid (0.1 mmol, 12 mg) in anhydrous toluene (1.0 mL).
-
Scientist's Note: A weak acid co-catalyst is often beneficial in Michael additions to facilitate the hydrolysis of the iminium intermediate and turnover of the catalyst.
-
-
Cool the solution to 0 °C in an ice bath.
-
Add propanal (1.5 mmol, 0.11 mL) dropwise.
-
Stir the reaction at 0 °C, monitoring progress by TLC. Reactions are typically complete in 12-24 hours.
-
Once the starting nitroalkene is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography (e.g., gradient elution with Hexanes:Ethyl Acetate) to isolate the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Expected Performance Data
The following table shows representative data for Michael additions catalyzed by similar pyrrolidine systems.[11][14] High yields and stereoselectivities are generally achieved.
| Ketone/Aldehyde Donor | Nitroalkene Acceptor | Product Yield (%) | dr (syn/anti) | ee (%) [syn] |
| Cyclohexanone | trans-β-Nitrostyrene | >95 | >95:5 | >99 |
| Acetone | trans-β-Nitrostyrene | 80-90 | N/A | 90-95 |
| Propanal | trans-β-Nitrostyrene | >90 | >90:10 | >97 |
| Cyclohexanone | 2-(2-Nitrovinyl)furan | >95 | >95:5 | >98 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield / Slow Reaction | - Insufficient catalyst activity.- Low reaction temperature. | - Increase catalyst loading (from 10% to 20-30 mol%).- Increase reaction temperature, but monitor for decreased ee%.- For Michael additions, add a weak acid co-catalyst (e.g., benzoic acid, acetic acid). |
| Low Enantioselectivity (ee%) | - Reaction temperature is too high.- Solvent polarity is suboptimal.- Steric match between catalyst and substrate is poor. | - Decrease the reaction temperature (-20 °C, -40 °C, or even -78 °C).- Screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF, neat). Non-polar solvents often give higher ee%.- If possible, modify the substrate. |
| Low Diastereoselectivity (dr) | - Poorly organized transition state.- Solvent effects. | - Optimize temperature and solvent. Diastereoselectivity can be highly sensitive to these parameters.- Ensure anhydrous conditions, as excess water can disrupt the hydrogen-bonding network in the transition state. |
References
-
Wagner, M., Contie, Y., Ferroud, C. and Revial, G. (2014) Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]
-
Wang, W., Wang, J., & Li, H. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]
-
Sperry, J. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Catalysts, 1(1), 39-61. [Link]
-
Singh, G., & Kumar, M. (2007). Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity. Request PDF. [Link]
-
Wang, W., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS, 101(16), 5755-60. [Link]
-
Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Gotor-Fernández, V., et al. (2023). Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. [Link]
-
Blackmond, D. G. (2004). Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. Request PDF. [Link]
-
Almendros, M. J., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
-
Notz, W., & List, B. (2005). Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]
-
Almendros, M. J., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Nakypova, S. M., et al. (2024). Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. [Link]
-
Vicario, J. L. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5036. [Link]
-
Luo, S., et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(8), 1233. [Link]
-
Cîrcu, V., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9 [sigmaaldrich.com]
- 4. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Scientific Research Publishing [scirp.org]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Neuropharmacological Investigation of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative
The compound [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (CAS No. 864415-55-4) represents a novel chemical entity with significant potential for neuropharmacological activity.[1][2][3] Its structure combines two key pharmacophores: the pyrrolidine ring and a 4-fluorobenzyl moiety. The pyrrolidine scaffold is a privileged structure in neuroscience drug discovery, forming the core of numerous approved drugs with diverse activities, including anticonvulsant, antidepressant, and antipsychotic effects.[4][5][6] The incorporation of a fluorine atom on the benzyl group can enhance metabolic stability and improve blood-brain barrier penetration, properties that are highly desirable for centrally acting agents.[7][8]
These structural features suggest that [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol could interact with a variety of central nervous system (CNS) targets. This document provides a comprehensive guide for researchers to systematically investigate the neuropharmacological profile of this compound, from initial in vitro screening to preliminary in vivo characterization. The following protocols are designed to be self-validating and are grounded in established methodologies, providing a robust framework for elucidating the compound's mechanism of action and therapeutic potential.
Hypothesized Mechanisms of Action and Screening Strategy
Given the structural alerts, a primary hypothesis is that [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol may modulate neurotransmitter systems. The N-benzylpyrrolidine core is present in compounds known to interact with monoamine transporters or receptors. Therefore, a logical starting point is to screen for activity at dopamine, serotonin, and norepinephrine transporters, as well as key receptor subtypes. A secondary hypothesis, based on the broader activity of pyrrolidine derivatives, is potential modulation of ion channels or enzymes involved in neurotransmitter metabolism.[9]
The proposed screening cascade is designed to first identify primary targets and then to characterize the nature of the interaction (e.g., agonist vs. antagonist, competitive vs. non-competitive).
Caption: A streamlined workflow for the neuropharmacological characterization of novel compounds.
PART 1: In Vitro Characterization
Application Note 1: Monoamine Transporter Inhibition Assays
Rationale: The structural similarity of the title compound to known monoamine reuptake inhibitors warrants an initial screen for activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.
Protocol 1.1: Radioligand Binding Assays
This protocol determines the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
Non-specific binding controls: Nomifensine (for DAT), Desipramine (for NET), Citalopram (for SERT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare cell membranes from the stably transfected HEK293 cells.
-
In a 96-well plate, add 50 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Add 50 µL of the appropriate radioligand at a concentration equal to its Kd.
-
Add 100 µL of the cell membrane preparation (20-40 µg of protein).
-
For non-specific binding, use a high concentration of the respective non-specific control.
-
Incubate at room temperature for 60-90 minutes.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC₅₀ | Concentration of the test compound that inhibits 50% of specific radioligand binding. |
| Ki | Inhibitory constant, reflecting the affinity of the compound for the transporter. |
Protocol 1.2: Neurotransmitter Uptake Assays
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Test compound dilutions
-
96-well microplates
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or vehicle for 10-20 minutes.
-
Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake. This provides a functional measure of the compound's potency at the transporter.
Application Note 2: G-Protein Coupled Receptor (GPCR) Screening
Rationale: The fluorobenzyl moiety is present in ligands for various GPCRs, including serotonergic and dopaminergic receptors.[11][12] A broad screen against a panel of CNS-relevant GPCRs is a cost-effective way to identify potential targets.
Protocol 2.1: Radioligand Binding Screen (e.g., Eurofins SafetyScreen Panel)
Procedure: Outsource a broad radioligand binding screen to a contract research organization (CRO). A typical panel includes dozens of CNS receptors, ion channels, and transporters. The compound is typically tested at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (>50% inhibition).
Data Interpretation: Positive "hits" from this screen will guide subsequent, more detailed investigations. For example, if the compound shows affinity for the 5-HT₂A receptor, follow-up experiments would include determining the Ki value through a full dose-response curve and assessing its functional activity (agonist or antagonist).
Protocol 2.2: Functional Assays for GPCRs (Example: Calcium Mobilization for Gq-coupled receptors)
Rationale: If a binding "hit" is identified for a Gq-coupled receptor (e.g., 5-HT₂A), a calcium mobilization assay can determine if the compound acts as an agonist or antagonist.
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known agonist for the receptor
-
Test compound
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Plate the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
For agonist mode: Add the test compound at various concentrations and measure the change in fluorescence over time.
-
For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC₅₀ concentration and measure the fluorescence change.
Data Analysis:
-
Agonist: Determine the EC₅₀ (concentration for half-maximal response).
-
Antagonist: Determine the IC₅₀ (concentration that inhibits 50% of the agonist response) and calculate the pA₂ value.
PART 2: In Vivo Characterization
Application Note 3: Preliminary Pharmacokinetic and Brain Penetration Assessment
Rationale: Before conducting behavioral studies, it is crucial to determine if the compound can cross the blood-brain barrier and achieve sufficient concentrations in the CNS.
Protocol 3.1: Rodent Pharmacokinetic Study
Procedure:
-
Administer the compound to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
At the final time point, collect the brains.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
Data Analysis:
| Parameter | Description |
| T₁/₂ | Elimination half-life. |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the concentration-time curve. |
| Bioavailability (F%) | (AUCoral / AUCiv) x 100. |
| Brain/Plasma Ratio | Ratio of compound concentration in the brain to that in the plasma. |
A brain-to-plasma ratio greater than 1 suggests good blood-brain barrier penetration.
Application Note 4: Initial Behavioral Phenotyping
Rationale: Based on the in vitro profile, select appropriate behavioral models to assess the compound's in vivo effects. For example, if the compound is a potent serotonin reuptake inhibitor, models of antidepressant or anxiolytic activity would be relevant.
Protocol 4.1: Open Field Test for Locomotor Activity
Rationale: This is a fundamental test to assess for any stimulant, sedative, or anxiolytic-like effects.
Procedure:
-
Acclimate mice to the testing room.
-
Administer the test compound or vehicle.
-
Place each mouse in the center of an open field arena.
-
Record activity for 30-60 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Interpretation:
-
Increased distance traveled may indicate psychostimulant effects.
-
Decreased distance traveled may suggest sedative effects.
-
Increased time in the center can be indicative of anxiolytic-like activity.
Caption: The iterative process of drug discovery and development for a novel compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and robust framework for the initial neuropharmacological characterization of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The combination of in vitro target screening and in vivo behavioral and pharmacokinetic studies will enable researchers to elucidate its mechanism of action and assess its therapeutic potential. Positive findings in these initial studies would warrant further investigation, including more complex behavioral models, off-target liability screening, and initial toxicology assessments. The pyrrolidine scaffold remains a rich source of CNS-active compounds, and a thorough investigation of this novel derivative is a meritorious endeavor.[5][13]
References
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
Semantic Scholar. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Pimavanserin. Retrieved from [Link]
-
PubMed. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (2020). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubMed. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][9][14]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]
-
NCBI. (2005). 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one. Retrieved from [Link]
-
PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Retrieved from [Link]
-
Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine containing CNS drugs. Retrieved from [Link]
-
PubMed. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Retrieved from [Link]
-
PubMed. (2009). (+)-[1-(4-Methoxy-benz-yl)pyrrolidin-2-yl]diphenyl-methanol. Retrieved from [Link]
Sources
- 1. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL | 864415-55-4 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL CAS#: 864415-55-4 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimavanserin - Wikipedia [en.wikipedia.org]
- 12. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
<
Introduction
(S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a key chiral building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in several developmental drugs, making its efficient and high-yield synthesis a critical concern for researchers in medicinal chemistry and drug development. The primary synthetic challenge lies in achieving clean, high-yielding N-alkylation of the pyrrolidine ring and subsequent chemoselective reduction, while minimizing side-product formation.
This guide provides a comprehensive technical resource for scientists encountering challenges with this synthesis. It is structured in a question-and-answer format to directly address common issues, offering explanations grounded in chemical principles and providing actionable, field-proven troubleshooting strategies.
Primary Synthetic Route Overview
The most common and direct pathway to synthesize [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol involves a two-step process starting from L-proline. First, L-proline is reduced to the corresponding chiral alcohol, (S)-pyrrolidin-2-yl)methanol, commonly known as L-prolinol. The second step is the nucleophilic substitution (N-alkylation) of L-prolinol with 4-fluorobenzyl halide.
Caption: Primary synthetic pathway for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct question-and-answer format.
Low Yield & Reaction Monitoring
Q1: My overall yield is consistently below 50%. What are the most common causes?
Low yields in this synthesis typically stem from one of two areas: the initial reduction of L-proline or, more commonly, the N-alkylation step.
-
Inefficient Reduction: The reduction of L-proline's carboxylic acid is challenging. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful quenching.[1] Incomplete reduction will carry unreacted starting material forward, complicating purification and lowering the overall yield.
-
Poor N-Alkylation: This is the most frequent culprit. Issues can include:
-
Side Reactions: The primary amine of L-prolinol can react with the 4-fluorobenzyl halide, but so can the hydroxyl group (O-alkylation), although this is less common under standard basic conditions. The major issue is often overalkylation, where the product acts as a nucleophile.[2][3]
-
Poor Reaction Conditions: Sub-optimal choice of base, solvent, or temperature can lead to slow or incomplete reactions.
-
Impure Reagents: L-prolinol is hygroscopic and can absorb water, which can interfere with the reaction. Similarly, the 4-fluorobenzyl halide can degrade over time.
-
Q2: I suspect an incomplete reaction during the N-alkylation step. How can I effectively monitor its progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: A typical mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 9.5:0.5 v/v).
-
Visualization: Use a UV lamp (254 nm) to see the aromatic 4-fluorobenzyl moiety. Staining with potassium permanganate or ninhydrin is also effective. L-prolinol will stain with permanganate, and the appearance of a new, higher Rf spot that is UV-active indicates product formation. The reaction is complete when the L-prolinol spot is no longer visible.
Impurity Formation & Side Reactions
Q3: I'm observing a significant side-product that is difficult to separate. What is the most likely culprit?
The most common side reaction during N-alkylation is the formation of a quaternary ammonium salt, a result of overalkylation.[2][3] This happens when the desired product, [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol, which is a tertiary amine, reacts with another molecule of 4-fluorobenzyl halide.
Caption: Troubleshooting flowchart for low yield in the N-alkylation step.
Q4: How can I minimize the formation of the quaternary ammonium salt?
Several strategies can be employed to suppress this side reaction:[2][3]
-
Control Stoichiometry: Use a precise 1:1 or a slight excess (1.05 equivalents) of the L-prolinol relative to the 4-fluorobenzyl halide. A large excess of the alkylating agent dramatically increases the chance of overalkylation.
-
Slow Addition: Add the 4-fluorobenzyl halide dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine over the tertiary amine product.
-
Choice of Base: A bulky, non-nucleophilic base may help minimize overalkylation.[2] While common bases like potassium carbonate work, cesium carbonate or cesium hydroxide can promote selective mono-N-alkylation.[4]
Reagent & Condition Optimization
Q5: What are the optimal solvent, base, and temperature for the N-alkylation step?
The optimal conditions depend on the reactivity of the 4-fluorobenzyl halide (bromide is more reactive than chloride). However, a good starting point is:
| Parameter | Recommended Condition | Rationale & Explanation |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation of the base while leaving the anion relatively free to act as a base. DMF is particularly good at dissolving all components.[4] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the secondary amine. Cs₂CO₃ is more effective and can lead to higher yields, especially with less reactive chlorides.[4][5] |
| Temperature | 60-80 °C | Heating is generally required to drive the reaction to completion in a reasonable timeframe (4-12 hours). Reaction progress should be monitored by TLC. |
Q6: I am starting from L-proline. Which reducing agent is best for converting it to L-prolinol?
-
Lithium Aluminum Hydride (LiAlH₄): This is the most powerful and common reducing agent for this transformation.[1] It readily reduces the carboxylic acid to the primary alcohol. However, it is highly reactive with water and requires a strictly anhydrous solvent (like THF) and careful handling.
-
Sodium Borohydride (NaBH₄) / Iodine (I₂): This system generates diborane in situ, which is an effective reagent for reducing carboxylic acids. It is considered a milder and safer alternative to LiAlH₄.
-
Borane-THF Complex (BH₃·THF): This is another effective and relatively safe option for the reduction of carboxylic acids.
For laboratory scale, LiAlH₄ in anhydrous THF is often the most reliable method, provided appropriate safety precautions are taken.
Detailed Experimental Protocol: N-Alkylation
This protocol provides a robust starting point for the synthesis.
Materials:
-
(S)-Pyrrolidin-2-yl-methanol (L-prolinol) (1.0 equiv)
-
4-Fluorobenzyl chloride (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-prolinol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add the 4-fluorobenzyl chloride to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC every 2-3 hours until the L-prolinol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Dissolve the crude oil in Dichloromethane (DCM).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting oil can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
-
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress. [Link]
- Elling, C. E., & O'Brien, M. K. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S.
-
Boyd, M. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7244. [Link]
-
Ordonez, M., et al. (2022). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. [Link]
-
Corey, E. J., & Helal, C. J. (1998). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][3][4]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, 75, 81. [Link]
-
Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7244. [Link]
- F. Hoffmann-La Roche AG. (2012). U.S. Patent No. 2012/0220769 A1. Washington, DC: U.S.
-
Pavri, N. P., et al. (2010). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 132(12), 4330-4341. [Link]
Sources
Technical Support Center: Purification of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Introduction: Welcome to the technical support guide for [1-(4--Fluorobenzyl)pyrrolidin-2-yl]methanol. This chiral amino alcohol is a critical building block in pharmaceutical research and development, valued for its defined stereochemistry inherited from L- or D-prolinol.[1] Its synthesis, typically via N-alkylation of prolinol with a 4-fluorobenzyl halide, is straightforward, yet its purification presents distinct challenges that can impact yield, purity, and downstream success.[2]
This guide is structured to provide direct, actionable solutions to the common purification issues encountered in the lab. We will delve into the causality behind these challenges and provide validated protocols to ensure you can achieve the highest possible purity for your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol?
A: The impurity profile is highly dependent on the reaction conditions, but typically originates from starting materials and side reactions.[3] The most common impurities are:
-
Unreacted (S)- or (R)-Prolinol: The starting amino alcohol is highly polar and can be difficult to separate from the similarly polar product.
-
Unreacted 4-Fluorobenzyl Halide (Chloride or Bromide): This electrophile is often used in slight excess and can co-elute with the product in non-polar solvent systems.[4][5]
-
Over-alkylation Products: If the reaction conditions are too harsh, the hydroxyl group of the product can be benzylated, leading to a diether byproduct.
-
Quaternary Ammonium Salts: Excess benzyl halide can react with the tertiary amine product to form a quaternary salt, which is typically highly polar and may remain at the baseline on TLC.[5]
Q2: My final product is a pale yellow oil. Is this normal, or does it indicate impurity?
A: It is common for N-alkylated prolinol derivatives to be colorless to pale yellow oils or low-melting solids.[1] While a yellow tint is not unusual, a dark or intense color may suggest the presence of degradation products or persistent impurities. Purity should always be confirmed by analytical methods like NMR, LC-MS, and chiral HPLC, rather than by appearance alone.
Q3: Is this compound amenable to crystallization?
A: While possible, crystallization can be challenging. The compound's structure, with a flexible benzyl group, can inhibit the formation of a well-ordered crystal lattice.[6] Often, it exists as a viscous oil. However, forming a salt, such as the hydrochloride or tartrate salt, can significantly improve its crystallinity. A patent for related chiral pyrrolidine-2-yl-methanol derivatives suggests that crystallization can be achieved from solvents like n-propylacetate or by recrystallization from a polar aprotic solvent like acetonitrile.[7]
Q4: My starting prolinol was enantiomerically pure. Do I need to worry about the chiral integrity of my final product?
A: The N-alkylation reaction itself, under standard conditions (e.g., K₂CO₃, acetonitrile), does not typically affect the stereocenter at the 2-position of the pyrrolidine ring. However, it is crucial to confirm the enantiomeric excess (% ee) of the final product using a suitable chiral chromatography method (HPLC or SFC) to ensure no unexpected racemization has occurred.[8][9] Purity should be ≥99% ee for most applications.[7][9]
Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: Severe Streaking and/or Low Recovery During Silica Gel Column Chromatography.
-
Underlying Cause: The tertiary amine in your product is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[10] This acid-base interaction leads to irreversible adsorption, tailing (streaking) of the peak, and potential degradation of the compound on the column.[10]
-
Solution A: Deactivate the Silica Gel with a Base. The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile amine base to your eluent system.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your mobile phase.
-
Mechanism: The competing amine modifier masks the acidic silanol groups, preventing your target compound from binding too strongly and allowing for symmetrical peak shape and improved recovery.[10][11]
-
-
Solution B: Use an Alternative Stationary Phase. If streaking persists even with a modifier, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.
-
Amine-functionalized Silica: This is an excellent but more expensive option specifically designed to eliminate the issues seen with basic analytes on standard silica.[12]
-
Problem 2: I Cannot Separate the Product from Unreacted 4-Fluorobenzyl Halide.
-
Underlying Cause: 4-Fluorobenzyl bromide or chloride is relatively non-polar and can have a similar Rf to the product, especially in solvent systems with low polarity.
-
Solution A: Employ a Scavenger Resin or Reagent. Before committing to chromatography, you can chemically remove the excess electrophile.
-
Amine Quench: Add a nucleophilic amine like triethylamine or DABCO to the crude reaction mixture and stir for a few hours.[5][13] This reacts with the remaining benzyl halide to form a highly polar quaternary ammonium salt that can be easily removed by an aqueous wash or will remain at the origin during chromatography.[5]
-
Polymer-bound Scavengers: Resins like polymer-bound tris(2-aminoethyl)amine can be added to the crude mixture. The resin-bound byproduct is then simply filtered off.
-
-
Solution B: Optimize Chromatography Gradient. If a chemical quench is not desired, meticulous chromatography is required.
-
Start with a very non-polar eluent (e.g., 100% Hexanes or Dichloromethane) to first elute the non-polar 4-fluorobenzyl halide completely before increasing the polarity to elute your product.[5] Careful monitoring of fractions by TLC is essential.
-
Problem 3: NMR Analysis Shows Residual Prolinol in the Final Product.
-
Underlying Cause: Prolinol is highly polar and water-soluble. While it has a lower Rf than the product, it can sometimes be challenging to remove completely by chromatography alone, especially if the column is overloaded.
-
Solution: Implement an Acidic Liquid-Liquid Extraction (LLE) Before Chromatography. This is a highly effective pre-purification step.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
Both the prolinol and your target product are basic and will partition into the aqueous layer as their respective ammonium salts. The non-polar impurities (like excess benzyl halide) will remain in the organic layer, which can be discarded.
-
Basify the aqueous layer with 2M NaOH until pH > 10.
-
Extract your product (now in its free-base form) back into an organic solvent (e.g., 3x with dichloromethane).
-
Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate. This material is now significantly purer and ready for chromatography.
-
Visualized Workflows and Protocols
Diagram 1: Purification Troubleshooting Decision Tree
This flowchart guides you through the logical steps to diagnose and solve common purification issues.
Caption: Troubleshooting flowchart for purification diagnostics.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (with Base Modifier)
This protocol is designed to mitigate the on-column issues associated with basic amines.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent. A good target Rf for the product is ~0.25. Common systems are listed in the table below. Remember to add the amine modifier (e.g., 1% TEA) to your TLC solvent jar for an accurate prediction.
-
Column Preparation:
-
Dry-pack a column with the appropriate amount of silica gel (typically 50-100x the mass of your crude material).
-
Pre-condition the column by flushing with 2-3 column volumes of your initial, least polar eluent containing 1% TEA. This deactivates the silica.[11]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel ("dry loading").
-
Evaporate the solvent completely until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of your prepared column.
-
-
Elution:
-
Begin elution with your starting solvent mixture.
-
If running a gradient, slowly increase the polarity by gradually increasing the percentage of the more polar solvent (e.g., methanol or ethyl acetate).
-
Collect fractions and monitor by TLC.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. High vacuum may be necessary to remove the last traces of TEA.
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Modifier | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | 1% TEA | Low to Medium | Good starting point for separating less polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | 1% TEA | Medium to High | Excellent for eluting the polar product effectively. |
| Dichloromethane / Acetone (9:1 to 7:3) | 1% TEA | Medium | Alternative to methanol-based systems. |
Diagram 2: Overall Purification Workflow
This diagram illustrates the recommended sequence of operations for achieving high purity.
Caption: Recommended workflow for purification and analysis.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][14][15]OXAZABOROLE-BORANE COMPLEX. Available from: [Link]
-
Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
- Google Patents. (2011). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. EP2570404A1.
- Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture. US5632898A.
-
Ñíguez, J. A., et al. (2021). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 23(16), 5946-5955. Available from: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture? Available from: [Link]
-
ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available from: [Link]
-
ResearchGate. Examples of N-alkylated alkaloids and drug molecules. Available from: [Link]
-
Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Homepage. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Reddit. Benzyl Chloride removal? r/chemistry. Available from: [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]
-
DePauw University. Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Available from: [Link]
-
Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725. Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Available from: [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]
-
AQA. A-level Chemistry 7405 Specification. Available from: [Link]
-
Lee, S. Y., et al. (2005). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 32(3), 241-247. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: [1- (4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Document ID: TSC-2026-01-21-FBPM
Version: 1.0
Introduction
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. This document outlines potential stability issues, provides troubleshooting guides for common experimental challenges, and offers validated protocols for storage, handling, and analysis. Our goal is to ensure the integrity of your experiments by proactively addressing the stability concerns associated with this compound.
Core Stability Concerns: A Proactive Approach
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a versatile building block in medicinal chemistry and drug discovery. However, its chemical structure, featuring a tertiary amine within a pyrrolidine ring, an N-benzyl group, and a primary alcohol, presents several potential stability challenges. Proactive awareness of these issues is critical for obtaining reliable and reproducible experimental results. The primary stability concerns are:
-
Oxidative Degradation: The pyrrolidine ring and the benzylic position are susceptible to oxidation.
-
Debenzylation: The bond between the pyrrolidine nitrogen and the benzyl group can be cleaved under certain conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
-
Acid/Base Instability: The compound may be unstable in strongly acidic or basic environments.
The following sections will delve into each of these concerns with detailed troubleshooting advice and preventative measures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Section 1: Oxidative Degradation
Q1: I've observed a new, more polar impurity in my reaction mixture containing [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol that was left stirring in the air. What could this be?
A1: The appearance of a more polar impurity upon exposure to air suggests oxidative degradation. There are two primary sites susceptible to oxidation: the carbon atom alpha to the pyrrolidine nitrogen and the benzylic carbon of the 4-fluorobenzyl group.
-
Pyrrolidine Ring Oxidation: Similar to the observed degradation of N-methylpyrrolidone (NMP), the carbon adjacent to the nitrogen can be oxidized[1]. This could lead to the formation of a lactam, specifically 1-(4-Fluorobenzyl)-5-(hydroxymethyl)pyrrolidin-2-one.
-
N-oxide Formation: The tertiary amine of the pyrrolidine ring can be oxidized to form the corresponding N-oxide. N-oxides are typically more polar and can be detected by mass spectrometry as an M+16 peak.
Troubleshooting & Prevention:
-
Inert Atmosphere: Always handle and store [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen[1].
-
Degassed Solvents: Use freshly degassed solvents for your reactions to remove dissolved oxygen.
-
Avoid Transition Metals: Be mindful that transition metals can catalyze oxidation reactions[1]. Ensure your glassware is scrupulously clean and consider using metal scavengers if contamination is suspected.
Q2: My reaction yield is inconsistent when using older batches of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. Could oxidation be the cause?
A2: Yes, inconsistent yields are a common consequence of using a partially degraded starting material. Oxidative degradation reduces the effective concentration of the desired reactant, leading to lower and more variable yields.
Recommended Action:
-
Purity Assessment: Before use, especially with older batches, assess the purity of the compound using HPLC-UV or LC-MS. Refer to the analytical protocols in this guide for a standardized method.
-
Fresh is Best: Whenever possible, use a freshly opened or recently purchased batch of the compound for critical experiments.
Section 2: Debenzylation
Q3: I performed a reaction under acidic conditions and my main product appears to be pyrrolidin-2-yl-methanol. What happened to the 4-fluorobenzyl group?
A3: You have likely encountered debenzylation. The N-benzyl group is known to be labile under acidic conditions, particularly in the presence of a catalyst or at elevated temperatures[2][3][4]. The protonated amine becomes a better leaving group, facilitating the cleavage of the carbon-nitrogen bond.
Troubleshooting & Prevention:
-
pH Control: If acidic conditions are necessary, carefully control the pH. In some cases, using a buffered system can prevent significant debenzylation[5].
-
Alternative Catalysts: If your reaction involves catalysis, consider catalysts that are less prone to promoting debenzylation.
-
Protecting Group Strategy: For multi-step syntheses requiring strongly acidic conditions, consider if a more robust protecting group for the pyrrolidine nitrogen is a viable alternative to the N-benzyl group.
Q4: I am performing a hydrogenation reaction to reduce another functional group in my molecule, but I am also losing the N-(4-fluorobenzyl) group. How can I avoid this?
A4: Catalytic hydrogenation is a common method for debenzylation. The N-benzyl group is readily cleaved by hydrogenolysis over catalysts like palladium on carbon (Pd/C).
Strategies for Selective Hydrogenation:
-
Catalyst Choice: The choice of catalyst is crucial. While Pd/C is highly effective for debenzylation, other catalysts might be more selective. Consider screening catalysts such as Raney Nickel or platinum-based catalysts under carefully controlled conditions[5].
-
Reaction Conditions: Optimize the reaction conditions. Use lower hydrogen pressure (e.g., balloon pressure) and lower temperatures to minimize debenzylation[5].
-
Orthogonal Protecting Groups: In complex syntheses, employing orthogonal protecting groups is the most reliable strategy. An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups in the molecule.
Section 3: Storage and Handling
Q5: What are the ideal storage conditions for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol to ensure its long-term stability?
A5: Proper storage is the first line of defense against degradation. Based on the known stability concerns and information from Safety Data Sheets (SDS) of similar compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Container | Tightly Sealed, Amber Glass Vial | Protects from moisture and light. |
| Location | Dry, well-ventilated area | Prevents absorption of moisture and ensures safety. |
Handling Best Practices:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
Use a clean, dry spatula or syringe for dispensing.
-
After dispensing, flush the container with an inert gas before resealing.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol based on its chemical structure and literature on related compounds.
Caption: Potential degradation pathways of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general-purpose, stability-indicating HPLC method for the routine purity analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and the detection of potential degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water |
System Suitability:
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates for the main peak should be ≥ 2000.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution: Prepare a stock solution of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound in an oven at 80 °C for 48 hours, then prepare a sample for analysis.
-
Photolytic: Expose the solid compound to light as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze the samples using the HPLC-UV/MS method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
References
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
-
Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. J-STAGE. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for [1-(4-4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Welcome to the technical support center for the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for this important chiral amino alcohol.
I. Synthetic Overview & Key Challenges
The synthesis of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a valuable chiral building block in medicinal chemistry, is most commonly achieved through the N-alkylation of (S)-prolinol with 4-fluorobenzyl bromide or via reductive amination of (S)-prolinol with 4-fluorobenzaldehyde. While conceptually straightforward, these methods present several potential challenges that can impact yield, purity, and stereochemical integrity. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. N-Alkylation Route: (S)-Prolinol with 4-Fluorobenzyl Bromide
Question 1: Low Yield of the Desired N-Alkylated Product
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal base.
-
Recommended Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction duration or gradually increasing the temperature. Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate or triethylamine, to neutralize the HBr formed during the reaction.
-
-
Potential Cause 2: Side Product Formation (Dialkylation). The nitrogen of the newly formed secondary amine can be further alkylated by 4-fluorobenzyl bromide, leading to a quaternary ammonium salt.
-
Recommended Solution: To minimize this, use a slight excess (1.1-1.2 equivalents) of (S)-prolinol relative to 4-fluorobenzyl bromide. This ensures the electrophile is consumed before significant dialkylation can occur. Adding the 4-fluorobenzyl bromide slowly to the reaction mixture can also help to control the local concentration and reduce the likelihood of the second alkylation.
-
-
Potential Cause 3: Degradation of 4-Fluorobenzyl Bromide. 4-Fluorobenzyl bromide is a reactive electrophile and can degrade, especially in the presence of moisture or strong bases over extended periods.
-
Recommended Solution: Use freshly opened or purified 4-fluorobenzyl bromide. Ensure your reaction is conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: Difficulty in Purifying the Product
-
Potential Cause 1: Co-elution with Starting Material or Byproducts. The polarity of the product, starting material, and byproducts may be similar, making separation by column chromatography challenging.
-
Recommended Solution: Optimize your chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) often provides better separation. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape of amines and aid in separation.
-
-
Potential Cause 2: Product is an Oil and Difficult to Handle. Many N-benzylated prolinol derivatives are viscous oils at room temperature, which can make complete solvent removal and handling difficult.
-
Recommended Solution: After column chromatography, remove the solvent under reduced pressure. To remove residual solvent, you can co-evaporate with a high-boiling point solvent like toluene or dissolve the oil in a minimal amount of a volatile solvent and re-concentrate. For final product isolation, high vacuum drying is recommended.
-
B. Reductive Amination Route: (S)-Prolinol with 4-Fluorobenzaldehyde
Question 3: Inefficient Imine Formation
-
Potential Cause: Unfavorable Reaction Equilibrium. The formation of the imine intermediate from the aldehyde and amine is a reversible reaction.
-
Recommended Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Question 4: Low Yield After Reduction
-
Potential Cause 1: Ineffective Reducing Agent. The choice of reducing agent is critical for the selective reduction of the imine in the presence of the starting aldehyde.
-
Recommended Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations and is often the reagent of choice.[1] It is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride.
-
-
Potential Cause 2: Reduction of the Aldehyde. If a less selective reducing agent is used, or if the imine formation is slow, the reducing agent may reduce the 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol.
-
Recommended Solution: Use a staged approach. First, allow sufficient time for the imine to form before adding the reducing agent. Alternatively, use a reducing agent that is more selective for the iminium ion over the carbonyl, such as sodium cyanoborohydride (NaBH3CN) under slightly acidic conditions.[2] However, be aware of the toxicity of cyanide byproducts with NaBH3CN.
-
C. General Issues
Question 5: Racemization of the Chiral Center
-
Potential Cause: Harsh Reaction Conditions. Exposure to strong acids, strong bases, or high temperatures can potentially lead to racemization at the C2 position of the pyrrolidine ring, although this is generally less of a concern for this specific substrate.
-
Recommended Solution: Maintain mild reaction conditions. Use moderate temperatures and avoid prolonged exposure to harsh reagents. The chiral integrity of the final product should always be verified.
-
Question 6: How to Confirm the Enantiomeric Purity of the Final Product?
-
Recommended Solution: The enantiomeric excess (ee) of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can be determined by chiral High-Performance Liquid Chromatography (HPLC).[3][4]
-
Method: Use a suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Derivatization: If the compound does not have a strong chromophore for UV detection, or if separation of the enantiomers is difficult, pre-column derivatization with a chiral or UV-active reagent can be employed to enhance detectability and separation.[5]
-
III. Experimental Protocols
Protocol 1: N-Alkylation of (S)-Prolinol with 4-Fluorobenzyl Bromide
-
To a stirred solution of (S)-prolinol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (10 mL/mmol of prolinol) under a nitrogen atmosphere, add a solution of 4-fluorobenzyl bromide (0.9 eq.) in anhydrous acetonitrile (2 mL/mmol of bromide) dropwise over 30 minutes at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).
Protocol 2: Reductive Amination of (S)-Prolinol with 4-Fluorobenzaldehyde
-
To a solution of (S)-prolinol (1.0 eq.) and 4-fluorobenzaldehyde (1.05 eq.) in dichloromethane (DCM) (15 mL/mmol of prolinol), add anhydrous magnesium sulfate (2.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Data Presentation
| Parameter | N-Alkylation Route | Reductive Amination Route |
| Typical Yield | 60-80% | 70-90% |
| Key Reagents | (S)-Prolinol, 4-Fluorobenzyl bromide, K₂CO₃ | (S)-Prolinol, 4-Fluorobenzaldehyde, NaBH(OAc)₃ |
| Common Byproducts | Dialkylated product, unreacted starting material | 4-Fluorobenzyl alcohol, unreacted starting material |
| Advantages | Simple one-step reaction | Generally higher yields, milder conditions |
| Disadvantages | Potential for dialkylation | Two-step one-pot procedure, requires careful control of reduction |
V. Visualization of Workflow
Caption: Synthetic routes to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
VI. References
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2022). Frontiers in Catalysis. [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2023). International Journal of Molecular Sciences. [Link]
-
Effects of fluorine substitution on the intermolecular interactions, energetics and packing behaviour of N-benzyl substituted diketopyrrolopyrroles. (2016). University of Strathclyde. [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (2007). Journal of Fluorine Chemistry. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
-
[1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. PubChem. [Link]
-
Fluorine substituent effects (on bioactivity). (2015). Journal of Fluorine Chemistry. [Link]
-
Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. (2004). Arkivoc. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). Molecules. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2014). Journal of the Serbian Chemical Society. [Link]
-
Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. (2012). Journal of the Mexican Chemical Society. [Link]
-
Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. (2023). ChemRxiv. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. (2011). European Journal of Organic Chemistry. [Link]
-
HPLC Determination of Enantiomeric Purity of PF-04136309 Based on a Chiral Stationary Phase. (2014). Chromatographia. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
Sources
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
common side reactions in the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Welcome to the technical support guide for the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments.
The synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, often starting from L-proline, typically involves two key transformations: N-alkylation of the pyrrolidine ring and reduction of the C2-carboxylic acid or its ester derivative. While seemingly straightforward, each step is prone to specific side reactions that can impact yield, purity, and stereochemical integrity.
General Synthetic Workflow
The most common and reliable pathway involves a two-step sequence. This approach provides better control over each transformation compared to a one-pot reductive amination, which can present its own set of challenges.
Caption: High-level overview of the two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: The N-Alkylation Step
Question 1: My N-alkylation of L-proline methyl ester with 4-fluorobenzyl bromide is giving a very low yield and my TLC shows multiple products. What's going wrong?
This is a classic issue in the N-alkylation of secondary amines like proline. The primary culprits are typically over-alkylation and suboptimal reaction conditions.
Answer:
The nitrogen atom of the N-alkylated proline intermediate is still nucleophilic and can react with a second molecule of 4-fluorobenzyl bromide. This forms a quaternary ammonium salt, which is highly polar and often appears as a baseline spot on a silica gel TLC plate.
Common Causes and Solutions:
-
Over-alkylation (Quaternization):
-
Causality: The desired product competes with the starting material for the alkylating agent. If the reaction is run for too long, at too high a temperature, or with an excess of the benzyl bromide, the formation of the quaternary salt is favored.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the proline derivative relative to the 4-fluorobenzyl bromide (e.g., 1.1 to 1 equivalents).
-
Slow Addition: Add the 4-fluorobenzyl bromide slowly to the reaction mixture to maintain its low concentration, minimizing the chance of a second alkylation.
-
Monitor Closely: Track the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting proline ester is consumed.
-
-
-
Incorrect Base or Solvent:
-
Causality: The choice of base is critical. A very strong base like NaH can lead to side reactions, including epimerization at the C2 position, while a weak base may result in an impractically slow reaction.[1][2] The solvent must be able to dissolve the starting materials and be compatible with the base.
-
Solution: A moderately weak, heterogeneous base like potassium carbonate (K2CO3) is often ideal. It is strong enough to deprotonate the secondary amine but not the α-proton, thus preserving stereochemistry. Acetonitrile (MeCN) or dimethylformamide (DMF) are common solvents for this reaction.
-
Caption: Main reaction pathway versus the over-alkylation side reaction.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K2CO3) | Mild, minimizes C2 epimerization, and is easily filtered off.[3] |
| Solvent | Acetonitrile (MeCN) or DMF | Good solubility for reactants; appropriate boiling point for moderate heating. |
| Temperature | 40-60 °C | Provides a reasonable reaction rate without promoting significant side reactions. |
| Stoichiometry | 1.0 eq. Benzyl Bromide / 1.1 eq. Proline Ester | Minimizes unreacted electrophile available for over-alkylation. |
Part 2: The Reduction Step
Question 2: I'm trying to reduce the methyl ester of N-(4-Fluorobenzyl)proline to the alcohol. Sodium borohydride (NaBH4) isn't working well. Why, and what should I use instead?
This is a frequent challenge related to the reactivity of hydride reducing agents.
Answer:
Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not reactive enough to reduce esters to primary alcohols efficiently. Its primary use is for the reduction of aldehydes and ketones. To reduce an ester, a more powerful hydride source is required.
Recommended Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄ or LAH):
-
Expertise: LAH is a very strong, unselective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[4][5] It is the most common choice for this transformation.
-
Protocol Considerations:
-
Solvent: Must be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Temperature: The reaction is highly exothermic. It should be started at 0 °C with slow addition of the ester to a suspension of LAH, then allowed to warm to room temperature.
-
Workup (Critical): Quenching an LAH reaction must be done carefully to manage the excess reactive hydride and the resulting aluminum salts. A Fieser workup is standard: for a reaction with 'X' g of LAH, add 'X' mL of water, followed by 'X' mL of 15% NaOH (aq), and finally '3X' mL of water, all added slowly at 0 °C. This procedure precipitates the aluminum salts as a filterable solid.
-
-
-
Borane (BH₃·THF):
-
Expertise: Borane is also a strong reducing agent but shows different chemoselectivity than LAH. It readily reduces carboxylic acids and amides but is slower with esters. If your starting material is the N-(4-Fluorobenzyl)proline acid, BH₃·THF is an excellent choice.
-
Advantage: The workup is often simpler than with LAH.
-
| Reducing Agent | Substrate | Pros | Cons |
| NaBH₄ | Aldehydes, Ketones | Safe, easy workup | Ineffective for esters/acids |
| LiAlH₄ | Esters, Carboxylic Acids | Highly effective, fast | Pyrophoric, requires careful anhydrous conditions and a specific workup |
| BH₃·THF | Carboxylic Acids > Esters | Excellent for acids, less hazardous than LAH | Moisture sensitive, can have complex stoichiometry |
Question 3: After my LAH reduction and workup, my final product is still impure. What are the likely contaminants?
Answer:
Impurities after an LAH reduction often stem from an incomplete reaction or issues during the workup and purification.
Potential Impurities & Troubleshooting:
-
Unreacted Starting Ester:
-
Cause: Insufficient LAH, reaction time was too short, or the reaction temperature was too low.
-
Solution: Ensure you use a sufficient excess of LAH (typically 1.5 to 2.0 equivalents). Allow the reaction to stir for several hours at room temperature after the initial addition. Monitor by TLC until the starting material spot has completely disappeared.
-
-
Intermediate Aldehyde:
-
Cause: While rare with a strong agent like LAH, an incomplete reduction could theoretically leave trace amounts of the intermediate aldehyde.
-
Solution: This is usually addressed by ensuring the conditions for full reduction (see above) are met.
-
-
Aluminum Salts:
-
Cause: Improper workup. If the Fieser workup is not followed correctly, the aluminum salts can become gelatinous and trap the product, leading to low isolated yields and contamination of the crude oil with salts.
-
Solution: Adhere strictly to the Fieser workup ratios. After the quench, stir the resulting slurry vigorously for 30-60 minutes to allow the salts to granulate fully before filtration. A pad of Celite can aid in filtering the fine precipitate.
-
-
De-benzylation Product ((S)-pyrrolidin-2-yl)methanol):
-
Cause: This is highly unlikely with LAH reduction. However, if catalytic hydrogenation (e.g., H₂/Pd-C) were used as an alternative method to reduce a different functional group, cleavage of the N-benzyl bond is a well-known side reaction.
-
Solution: Stick with chemical hydride reduction (LAH) to preserve the N-(4-fluorobenzyl) group.
-
Purification: The crude product is typically an oil. Purification is best achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with a small amount (1%) of triethylamine added to the eluent to prevent the product from streaking on the acidic silica.
Frequently Asked Questions (FAQs)
Q: Can I synthesize this compound in one step using reductive amination? A: Yes, it is possible to react L-prolinol with 4-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). However, controlling the reaction to prevent side reactions and achieving high purity can sometimes be more challenging than the two-step approach. The two-step method of N-alkylation followed by reduction generally offers more robust control and is often preferred in process development.
Q: How critical is it to maintain anhydrous conditions during the LAH reduction? A: Absolutely critical. LiAlH₄ reacts violently with water. Any moisture will consume the reagent, lower your yield, and create a significant safety hazard (release of flammable H₂ gas). All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Q: How can I confirm the stereochemical purity of my final product? A: The chiral center at C2 should be preserved throughout this synthesis if mild bases and non-racemizing conditions are used. To confirm this, you can use chiral HPLC or measure the specific rotation of your final product and compare it to literature values. Additionally, forming a derivative with a chiral auxiliary (e.g., a Mosher's ester) and analyzing by ¹H or ¹⁹F NMR can be used to determine the enantiomeric excess.
References
-
Hyunkyung Cho, Hongjun Jeon, Jae Eui Shin, Seokwoo Lee, Soojun Park, Sanghee Kim. (2019). Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. Chemistry – A European Journal, 25(10), 2447-2451. [Link]
-
Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]
-
Kharitonov, D. G., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(21), 7309. [Link]
-
Babar, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701786. [Link]
-
Couty, F., & David, O. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 34(2), 135-150. [Link]
-
Wipf, P., & Wang, X. (2000). A Short Synthesis of the Enantiomers of the Conformationally Constrained Dipeptide Mimic (2S,5R)-5-Amino-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indol-4-one. The Journal of Organic Chemistry, 65(21), 6966–6971. [Link]
- European Patent Office. (2014).
Sources
Technical Support Center: Crystallization of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Welcome to the technical support center for the crystallization of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (CAS 864415-55-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in a crystalline form. Drawing upon established principles of crystallization and extensive field experience, this document provides in-depth troubleshooting advice and practical protocols to overcome common challenges.
Introduction: The Crystallization Challenge
Crystallization is a critical purification and particle engineering step in pharmaceutical development.[1][2] The goal is to produce a solid form with desired physical and chemical properties, such as stability, solubility, and bioavailability. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, with its molecular formula C12H16FNO and molecular weight of 209.26, possesses structural features—a tertiary amine, a hydroxyl group, and an aromatic ring—that can present unique crystallization challenges.[3][4][5][6] These functional groups can lead to strong solute-solvent interactions, the potential for polymorphism, and difficulties in achieving a stable, well-defined crystal lattice.
This guide will address common issues encountered during the crystallization of this and structurally similar compounds, providing a logical, step-by-step approach to problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the crystallization of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Issue 1: My compound is "oiling out" and not forming crystals.
Q: I've dissolved my [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in a solvent and upon cooling, it separates as an oil instead of a solid. What is happening and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, is a common problem in crystallization, particularly with compounds that have both polar and non-polar moieties. It occurs when the solute's concentration in the solution exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead, a supersaturated liquid phase of the solute separates.
Causality and Solution Workflow:
The primary cause is often a high degree of supersaturation achieved too quickly, or the selection of a solvent that is too "good" at dissolving the compound. The strong interaction between the solvent and the solute molecules can inhibit the organized arrangement required for crystal lattice formation.
Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocols:
-
Slowing the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where nucleation is kinetically disfavored compared to phase separation.[7] Instead of placing your flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator. For even slower cooling, an insulated container can be used.
-
Solvent System Modification:
-
Single Solvent: If you are using a solvent in which your compound is highly soluble (e.g., methanol, ethanol), try a solvent in which it is less soluble.
-
Anti-Solvent Addition: A powerful technique is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. This controlled generation of supersaturation can promote crystallization.[7] For a compound like [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a good solvent might be a polar protic one like isopropanol, and a suitable anti-solvent could be a non-polar solvent like heptane or cyclohexane.
-
Issue 2: No crystals are forming, even after extended cooling.
Q: My solution remains clear even after cooling for a long time. What steps can I take to induce crystallization?
A: The lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a high energy barrier to nucleation.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly. This will increase the concentration of your compound. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of an amorphous solid or oiling out.[8]
-
Add More Solute: If you have more of the crude material, you can add a small amount to the solution and heat to dissolve, then cool again.
-
-
Induce Nucleation:
-
Seeding: If you have a small crystal of the desired compound, adding it to the supersaturated solution can provide a template for crystal growth.[7]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can act as nucleation sites.
-
-
Check for Impurities: Even small amounts of impurities can inhibit crystallization by interfering with the formation of an ordered crystal lattice.[2] If the above methods fail, it may be necessary to further purify your compound by another method, such as column chromatography, before attempting crystallization again.
Issue 3: The resulting solid is amorphous or a fine powder, not well-defined crystals.
Q: I managed to get a solid, but it's not crystalline. How can I improve the crystal quality?
A: The formation of an amorphous solid or a very fine powder suggests that nucleation was too rapid and widespread, leading to poor crystal growth.[7][9] The goal is to favor crystal growth over nucleation.
Strategies for Improving Crystal Quality:
-
Reduce the Degree of Supersaturation: This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.[8]
-
Use a Different Solvent System: The choice of solvent can significantly influence crystal habit.[7] A systematic solvent screen is often the most effective approach.
-
Temperature Cycling: Sometimes, cycling the temperature of the solution (e.g., warming it slightly to dissolve the fine particles and then cooling it slowly again) can promote the growth of larger, more well-defined crystals in a process known as Ostwald ripening.
Issue 4: Dealing with the Basic Amine Functionality.
Q: The tertiary amine in my compound seems to be causing problems. Are there specific techniques for crystallizing amines?
A: Yes, the basicity of the amine can be leveraged to facilitate crystallization.
-
Salt Formation: Converting the free base to a salt can dramatically alter its solubility and crystallinity.[10][11] You can attempt to form a salt by adding an acid (e.g., HCl in ether or isopropanol, or an organic acid like acetic acid) to a solution of your compound.[11] The resulting salt will have different solubility properties and may crystallize more readily.
-
Protocol for Salt Formation: Dissolve your compound in a suitable solvent (e.g., diethyl ether, ethyl acetate). Stoichiometrically add a solution of the desired acid (e.g., 1M HCl in diethyl ether) dropwise with stirring. The salt may precipitate directly, or you may need to cool the solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
A systematic approach to finding a suitable crystallization solvent is crucial.[2]
Objective: To identify a single solvent or a binary solvent system that will yield high-quality crystals of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Materials:
-
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Solubility Testing at Room Temperature:
-
Place a small amount (e.g., 10-20 mg) of your compound into a series of labeled test tubes.
-
Add a small volume (e.g., 0.5 mL) of each solvent to the respective tubes.
-
Vortex or shake the tubes and observe the solubility.
-
-
Solubility Testing at Elevated Temperature:
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the tubes.
-
If the compound dissolves upon heating, it is a potential candidate for single-solvent crystallization.
-
-
Cooling and Observation:
-
Allow the tubes where the compound dissolved at a higher temperature to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. Note the quality and quantity of any solid that forms.
-
-
Identifying Binary Solvent Systems:
-
For solvents in which the compound was highly soluble at room temperature, consider them as the "good" solvent in a binary system.
-
In a separate tube, dissolve the compound in a small amount of the "good" solvent.
-
Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes persistently turbid.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Data Interpretation:
| Solvent Class | Example Solvents | Expected Solubility of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol | Potential Use |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to moderate | Good solvent for binary systems; potential for single solvent if solubility is moderate. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to low | Good candidates for single-solvent crystallization. |
| Non-polar | Heptane, Hexane, Toluene, Diethyl Ether | Low to insoluble | Good anti-solvents for binary systems. |
This table is based on the general principle of "like dissolves like," considering the polar amine and alcohol groups and the non-polar benzyl group of the target molecule.[12]
Protocol 2: Seeding a Supersaturated Solution
Objective: To induce crystallization in a metastable supersaturated solution.
Procedure:
-
Prepare a supersaturated solution of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol as determined from your solvent screening. The solution should be free of any solid particles.
-
Obtain a small seed crystal of the compound. If none is available, try to generate one by rapid evaporation of a small amount of a concentrated solution on a watch glass.
-
Carefully add the seed crystal to the supersaturated solution. Avoid excessive agitation.
-
Loosely cover the container and allow it to stand undisturbed. Crystal growth should initiate from the seed crystal.
Understanding Polymorphism
It is important to be aware of polymorphism, which is the ability of a compound to exist in more than one crystalline form.[2] Different polymorphs can have different physical properties, including solubility and stability.[1] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is obtained.[7] It is good practice to characterize your crystalline product using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the polymorphic form.[9]
Summary and Key Takeaways
Troubleshooting the crystallization of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol requires a logical and systematic approach. By understanding the principles of solubility, supersaturation, and nucleation, and by methodically manipulating experimental parameters, you can overcome common challenges like oiling out and failure to crystallize. Remember that patience and careful observation are key to successful crystallization.
References
-
Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
ResearchGate. Factors which affect the crystallization of a drug substance. Retrieved from [Link]
-
PMC - NIH. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, December). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
Scribd. Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
ResearchGate. The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. Retrieved from [Link]
-
PubChem. (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Retrieved from [Link]
-
PubChem. 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL CAS#: 864415-55-4 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL | 864415-55-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Welcome to the technical support center for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
Introduction to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and its Solubility Profile
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H16FNO[1]. Its structure, featuring a pyrrolidine ring, a fluorobenzyl group, and a methanol group, presents a classic solubility challenge. The fluorobenzyl group imparts significant lipophilicity, which can lead to poor aqueous solubility. Conversely, the pyrrolidine nitrogen is basic, and the hydroxyl group can participate in hydrogen bonding, offering avenues for solubility manipulation. Understanding this structural dichotomy is the first step in devising an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is primarily due to the hydrophobic nature of the 4-fluorobenzyl group. While the pyrrolidin-2-yl]methanol portion of the molecule has polar characteristics, the large, non-polar fluorobenzyl group dominates, making it difficult for water molecules to surround and dissolve the compound. This is a common issue with molecules that have a significant hydrocarbon or aromatic content.
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: Given that [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol contains a basic pyrrolidine nitrogen, the most straightforward and often most effective initial approach is pH adjustment . By lowering the pH of your aqueous solution, you can protonate the pyrrolidine nitrogen. This creates a cationic, charged species that is significantly more soluble in water than the neutral form[2][]. A pH-solubility profile is a crucial preliminary experiment to understand your compound's behavior.
Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What are my next options?
A3: If pH adjustment alone is insufficient, a systematic approach to further solubility enhancement is recommended. The choice of the next strategy depends on your experimental context, including the desired final concentration and the compatibility of excipients with your downstream applications. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides & In-Depth Methodologies
Guide 1: pH Adjustment for Enhanced Solubility
The basic nitrogen in the pyrrolidine ring of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol makes its solubility highly dependent on pH[4]. In its unprotonated, neutral state, the compound is less soluble in water. By adding an acid, the nitrogen becomes protonated, forming a more soluble salt.
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Troubleshooting pH Adjustment
-
Problem: The compound dissolves at a low pH but precipitates when the solution is neutralized for an experiment.
-
Solution: This is expected behavior. To maintain solubility at a higher pH, you may need to employ a combination of strategies, such as using a co-solvent or a complexing agent in your final formulation.
-
Guide 2: Utilizing Co-solvents to Increase Solubility
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment[5][6].
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)[7]
Data Presentation: Comparative Solubilizing Power of Co-solvents
| Co-solvent (20% v/v in water) | Predicted Solubility Enhancement Factor | Notes |
| N-Methyl-2-pyrrolidone (NMP) | High (Potentially >100-fold)[7] | Can act as both a co-solvent and a complexing agent.[7] |
| 2-Pyrrolidone | High (Potentially >100-fold)[8] | Structurally similar to NMP and shows significant solubilizing power.[8] |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | A strong aprotic solvent. |
| Ethanol | Moderate | A commonly used and well-tolerated co-solvent. |
| Propylene Glycol (PG) | Moderate | Often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | Moderate | A non-volatile co-solvent. |
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare stock solutions of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in each of the selected co-solvents at a high concentration.
-
Aqueous Dilution: Prepare a series of aqueous solutions with varying concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Add an excess of the compound to each co-solvent/water mixture and follow the equilibration and quantification steps outlined in the pH-solubility profiling protocol.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.
Troubleshooting Co-solvency
-
Problem: The compound precipitates upon dilution of the co-solvent stock into an aqueous buffer.
-
Possible Cause: The final concentration of the co-solvent is too low to maintain solubility.
-
Troubleshooting: Increase the percentage of the co-solvent in the final solution or investigate a different co-solvent with higher solubilizing power. Be mindful of the potential for co-solvents to impact downstream biological assays[9].
-
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion of the molecule and increasing its aqueous solubility[10][11][12].
Caption: Encapsulation of a drug within a cyclodextrin host cavity.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol to each solution.
-
Equilibrate and quantify the dissolved compound as previously described.
-
Plot the solubility of the compound against the cyclodextrin concentration to determine the type of complex formed and the stability constant.
-
-
Preparation of the Complex (Kneading Method):
-
Wet the cyclodextrin with a small amount of water to form a paste.
-
Gradually add the [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and knead the mixture for a specified time.
-
Dry the resulting mixture and pass it through a sieve[13].
-
Troubleshooting Cyclodextrin Complexation
-
Problem: Low solubility enhancement is observed after complexation.
-
Possible Cause: The cavity size of the cyclodextrin may not be optimal for the fluorobenzyl group, or the stoichiometry of the complex is not ideal.
-
Troubleshooting: Screen different types of cyclodextrins (e.g., β-CD vs. γ-CD and their derivatives). Vary the molar ratio of the drug to the cyclodextrin during complex formation.
-
Guide 4: The Use of Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions[14][15][16]. The hydrophobic core of the micelle can encapsulate the insoluble drug, while the hydrophilic shell interacts with water, leading to a clear solution.
Types of Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene castor oil derivatives (e.g., Cremophor® EL)[15]. These are generally less toxic and widely used in pharmaceutical formulations[17][18].
-
Anionic: Sodium lauryl sulfate (SLS). Can be more irritating and is often used in topical or external preparations[16].
-
Cationic: Benzalkonium chloride. Often used for their antimicrobial properties[16].
Experimental Protocol: Surfactant Screening
-
Determine the Critical Micelle Concentration (CMC): For each surfactant, determine the CMC in your experimental buffer. The solubilization effect is most pronounced above the CMC.
-
Solubility Measurement: Prepare a series of surfactant solutions at concentrations above their CMC.
-
Equilibration and Quantification: Add an excess of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, equilibrate, and quantify the dissolved compound.
-
Data Analysis: Plot the solubility against the surfactant concentration.
Troubleshooting Surfactant Use
-
Problem: The formation of a cloudy solution or emulsion instead of a clear solution.
-
Possible Cause: The surfactant concentration may not be optimal, or the drug-to-surfactant ratio is too high.
-
Troubleshooting: Increase the surfactant concentration, ensuring it is well above the CMC. Consider using a combination of surfactants or a co-surfactant to improve the stability of the formulation.
-
Concluding Remarks
Overcoming the solubility challenges of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol requires a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the principles of pH adjustment, co-solvency, complexation, and surfactant-mediated solubilization, researchers can successfully formulate solutions suitable for a wide range of scientific applications. Always consider the compatibility of your chosen solubilization strategy with your downstream experiments.
References
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
- Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL Blog.
- BOC Sciences. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. BOC Sciences Blog.
- Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 375-393.
- Pharmacentral. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Pharmacentral.
- Arun, R., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4.
- Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations. Scientist Solutions Discussion Boards.
- PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.
- American Pharmaceutical Review. (n.d.). Surfactant Excipients. American Pharmaceutical Review.
- International Journal of Innovative Research and Technology. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT.
- R-Pharm. (2025). Solubilizing Agent: Significance and symbolism. R-Pharm.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- R-Pharm. (2025). Cosolvent systems: Significance and symbolism. R-Pharm.
- MedchemExpress. (n.d.). Solubilizing Agents. MedchemExpress.com.
- Pharma Excipients. (2022).
- CD Formulation. (n.d.). Solubilizer Excipients.
- Weerapol, Y., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(10), 3847-3857.
- Weerapol, Y., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- BenchChem. (2025).
- ChemicalBook. (n.d.). [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL | 864415-55-4. ChemicalBook.
- BenchChem. (2025). Technical Support Center: Solubility Enhancement for (2S)-2-(methylamino)
- Creative Chemistry. (n.d.). Solubility and pH of amines.
- Zhao, L., et al. (2002). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research, 19(10), 1444-1447.
- Joshi, H. N., & Topp, E. M. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics, 341(1-2), 69-75.
- Santa Cruz Biotechnology. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol | CAS 864415-55-4. SCBT.
- ChemicalBook. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. ChemicalBook.
- ResearchGate. (2025). Solubilization of poorly soluble compounds using 2-pyrrolidone.
- BOC Sciences. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- CompoundingToday.com. (n.d.).
- LabSolu. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. LabSolu.
- Santa Cruz Biotechnology. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol | CAS 864415-55-4. SCBT.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- Sigma-Aldrich. (n.d.). Pyrrolidin-2-ylmethanol | 498-63-5. Sigma-Aldrich.
- Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Cheméo.
- PubChem. (n.d.). (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. PubChem.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. BenchChem.
- ChemicalBook. (2025). (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol | 1295539-30-8. ChemicalBook.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. scielo.br [scielo.br]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. imperialchem.com [imperialchem.com]
- 15. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 16. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Solubilizer Excipients - CD Formulation [formulationbio.com]
Technical Support Center: Enhancing the Enantiomeric Excess of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Welcome to the technical support center for the chiral resolution of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven advice to help you enhance the enantiomeric excess (ee) of your product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the classical resolution of racemic [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol via diastereomeric salt crystallization.
Issue 1: Low Diastereomeric and Enantiomeric Excess After Initial Crystallization
Question: My initial crystallization of the diastereomeric salt resulted in a low diastereomeric excess (de), and consequently, a low enantiomeric excess (ee) of the final product after salt breaking. What are the primary causes and how can I improve the selectivity?
Answer: Low diastereomeric excess is a common hurdle in classical resolution and typically points to insufficient differentiation in the solubility of the two diastereomeric salts in your chosen solvent system.[1][2] Here’s a breakdown of the likely causes and a systematic approach to optimization:
-
Suboptimal Solvent Choice: The solvent plays a pivotal role in maximizing the solubility difference between the diastereomeric salts.[1][3] If the solubilities are too similar, the undesired diastereomer will co-precipitate, leading to poor enrichment.
-
Solution: Conduct a thorough solvent screening. It is essential to test a range of solvents with varying polarities and hydrogen bonding capabilities.[3] A mixed solvent system, often comprising a "solvent" in which the salts are soluble and an "anti-solvent" in which they are less soluble, can provide the flexibility needed to fine-tune solubility and supersaturation.[3]
-
-
Crystallization Kinetics vs. Thermodynamics: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), even if the desired diastereomer is less soluble (thermodynamic product).[1]
-
Solution: Adjust the crystallization time and temperature profile. Allowing the mixture to stir for a longer period at a slightly elevated temperature can favor the formation of the more stable thermodynamic product.[1] Conversely, if the desired product crystallizes faster, a shorter crystallization time may be beneficial.[1]
-
-
Inappropriate Resolving Agent: The structural interaction between your racemic amine and the chiral resolving agent dictates the physicochemical properties of the resulting diastereomeric salts.[2]
-
Solution: If solvent optimization is unsuccessful, consider screening different chiral resolving agents. Agents like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices for resolving chiral amines.[4][5] The ideal agent will form salts with a significant difference in crystal lattice energy and solubility.[1][2]
-
Issue 2: "Oiling Out" of the Diastereomeric Salt
Question: Instead of forming crystals, my diastereomeric salt is separating from the solution as a viscous liquid or "oil." What causes this and how can I promote crystallization?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution at a temperature above its melting point or when the concentration is too high, leading to a liquid-liquid phase separation instead of solid-liquid crystallization.[3] This is a common issue that can often be resolved with the following adjustments:
-
High Supersaturation: The concentration of the salt may be too high, exceeding its solubility limit too rapidly.
-
Solution: Add more of the primary solvent to reduce the concentration before initiating cooling.[3] A slower cooling rate can also help manage supersaturation and encourage orderly crystal growth.
-
-
Solvent System: The chosen solvent may not be ideal for inducing crystallization.
-
Solution: Consider changing to a less polar solvent system, which might favor crystallization over oiling out.[3] The addition of an anti-solvent can also be effective.
-
-
Lack of Nucleation Sites: Spontaneous crystal nucleation may be inhibited.
Issue 3: No Crystal Formation Upon Cooling
Question: I've allowed my solution of the diastereomeric salt to cool, but no crystals have formed. What steps can I take to initiate crystallization?
Answer: The failure of crystals to form, even when the solution is supersaturated, is a common problem that can be addressed through several techniques to induce nucleation:[6]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt might be just below its solubility limit at the cooled temperature.[1]
-
Solution: Carefully evaporate some of the solvent to increase the concentration and achieve the necessary level of supersaturation.[1]
-
-
Supersaturation Without Nucleation: The solution may be in a metastable supersaturated state where crystal nuclei have not formed.[6]
-
Solution 1 (Mechanical Induction): As mentioned previously, scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[6]
-
Solution 2 (Seeding): The most reliable method is to add a few seed crystals of the pure, desired diastereomeric salt to the solution.[1] This provides a template for crystal growth.
-
Solution 3 (Anti-Solvent Addition): If using a mixed solvent system, slowly adding an anti-solvent can decrease the overall solubility of the salt and induce precipitation.[1]
-
Frequently Asked Questions (FAQs)
This section covers broader questions related to the principles and practices of enhancing enantiomeric excess.
Q1: What is the fundamental principle behind enhancing enantiomeric excess using diastereomeric salt crystallization?
A1: The process relies on converting a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.[7][8] By reacting the racemic [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid].[7] These diastereomers exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated from the other, thereby enriching the desired enantiomer.[1][9]
Q2: How do I choose the right resolving agent for my chiral amine?
A2: Selecting an effective resolving agent is a critical, often empirical, process.[1] Key factors to consider include:
-
Chemical Compatibility: The agent must be an acid that efficiently forms a salt with your amine.
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically feasible for your scale of work.[1]
-
Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline solids and, most importantly, exhibit a significant difference in solubility in a common, practical solvent.[1] A screening of several resolving agents is often the most effective approach.[1]
Q3: Can I further enhance the enantiomeric excess of my product after the initial resolution?
A3: Yes, absolutely. It is common for a single crystallization to provide a product that is enriched but not yet enantiopure. The enantiomeric excess can be further enhanced by one or more of the following techniques:
-
Recrystallization: The most straightforward method is to recrystallize the enriched diastereomeric salt. Each subsequent recrystallization will further purify the less soluble diastereomer, increasing the diastereomeric and, ultimately, the enantiomeric excess.[10]
-
Enantioselective Dissolution: In some cases, it's possible to selectively dissolve the minor diastereomer from the enriched crystalline solid using a different solvent system.[3]
-
Final Product Recrystallization: After breaking the salt to liberate the free amine, a final recrystallization of the enriched [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol itself may improve the enantiomeric excess, especially if the racemic form is a conglomerate (a physical mixture of enantiopure crystals).[11]
Q4: How do I accurately determine the enantiomeric excess of my sample?
A4: The most reliable and widely used method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[12]
-
Method: A sample is injected onto an HPLC column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as two separate, well-resolved peaks.[13]
-
Quantification: The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the areas of the two peaks. Before starting your optimization, it is crucial to have a validated analytical method capable of baseline-separating the two enantiomers of your product.[14]
Q5: What is the maximum theoretical yield for a classical resolution?
A5: In a perfect classical resolution, the maximum yield for a single enantiomer is 50% of the initial racemic starting material.[4] This is because the other 50% is the undesired enantiomer, which typically remains in the mother liquor.[4] However, processes can be designed to racemize (convert back to a racemic mixture) the unwanted enantiomer and recycle it back into the resolution process, which can theoretically increase the overall yield to near 100%.[15]
Data Presentation & Protocols
Table 1: Impact of Solvent on Diastereomeric Excess (Illustrative Data)
| Solvent System (v/v) | Crystallization Temp (°C) | Yield of Salt (%) | Diastereomeric Excess (de) (%) |
| Isopropanol | 0 | 45 | 75 |
| Ethanol/Water (9:1) | 5 | 42 | 85 |
| Acetone | 0 | 38 | 60 |
| Ethyl Acetate | 5 | 48 | 92 |
| Methanol/Toluene (1:1) | 0 | 40 | 88 |
Note: This table presents hypothetical data to illustrate the significant impact of the solvent system on the outcome of the resolution. Actual results will vary.
Experimental Protocol: Classical Resolution and ee Enhancement
Objective: To resolve racemic [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and enhance the enantiomeric excess of the desired enantiomer.
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol in a solvent identified from your screening (e.g., Ethyl Acetate).
-
In a separate vessel, dissolve 0.5 equivalents of an enantiopure chiral resolving acid (e.g., L-(+)-Tartaric acid) in the minimum amount of the same warm solvent.
-
Slowly add the resolving acid solution to the amine solution with stirring.
-
Stir the mixture at an elevated temperature (e.g., 50-60 °C) for 30 minutes to ensure complete salt formation.
Step 2: Selective Crystallization
-
Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling profile is crucial for selective crystallization.[3]
-
Once at room temperature, further cool the mixture in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a minimum amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.[6]
-
Dry the crystals under vacuum.
Step 3: Liberation of the Enriched Enantiomer (Salt Breaking)
-
Dissolve the dried, purified diastereomeric salt in water or a suitable organic solvent.[1]
-
Add a base (e.g., 1M NaOH solution) dropwise with stirring until the solution is alkaline (pH > 10) to neutralize the resolving agent and liberate the free amine.[1]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Step 4: Analysis and Further Enrichment
-
Analyze the enantiomeric excess of the product using a validated chiral HPLC method.
-
If the ee is not satisfactory (>99%), repeat the process by performing a recrystallization of the diastereomeric salt (repeat Step 2 with the crystalline salt) before proceeding to the salt breaking step. Each recrystallization cycle should improve the diastereomeric purity.
Visualization of Workflow
Caption: Workflow for enhancing enantiomeric excess via diastereomeric salt crystallization.
References
- BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
-
Wang, X., & Lu, J. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 274–282. Retrieved from [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004).
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions.
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
-
Ranjit, S., & Ghadiri, M. R. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Accounts of Chemical Research, 50(8), 2046–2055. Retrieved from [Link]
- University of Toronto. (n.d.). Recrystallization.
-
Farkas, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 24(47), 8303-8313. Retrieved from [Link]
-
Wang, X., & Lu, J. (2008). Enantioenrichment by Crystallization. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess of Chiral 1,4-Dioxaspiro[2.2]pentane Derivatives by Recrystallization.
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]
- BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bgb-analytik.com [bgb-analytik.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Scaling Up the Production of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Here is the technical support center with troubleshooting guides and FAQs for scaling up the production of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Welcome to the technical support center for the synthesis and scale-up of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (CAS No. 864415-55-4).[1][2][3] This guide is designed for researchers, chemists, and process development professionals. We will delve into the common synthetic routes, provide detailed troubleshooting for issues encountered during production, and address frequently asked questions related to scaling this process from the lab bench to pilot plant production.
Strategic Overview of the Synthetic Process
The most reliable and economically viable pathway to enantiomerically pure (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol begins with the readily available and inexpensive chiral building block, L-proline.[4][5] The strategy involves two key transformations: the reduction of the carboxylic acid to a primary alcohol, followed by the selective N-alkylation of the secondary amine. This approach preserves the initial stereochemistry, which is critical for its application in pharmaceuticals.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Stage 1: Reduction of L-Proline to (S)-Prolinol
Question: My reduction of L-proline using Lithium Aluminum Hydride (LiAlH₄) is sluggish and gives a low yield. What are the likely causes?
Answer: This is a common issue when working with LiAlH₄, a powerful but highly reactive reducing agent.[6][7] The primary culprits are almost always related to moisture and reagent quality.
-
Moisture Contamination: LiAlH₄ reacts violently with water.[8] Even trace amounts of moisture in your solvent (typically THF or Diethyl Ether) or on your glassware will consume the reagent, reducing its effective stoichiometry and lowering your yield. Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Reagent Quality: LiAlH₄ can degrade upon storage, appearing as a darker gray powder instead of light gray. This degradation reduces its activity. Solution: Use a fresh bottle of LiAlH₄ or titrate an older batch to determine its active hydride content before use.
-
Incomplete Reaction: The initial reaction between L-proline and LiAlH₄ is an acid-base reaction, forming a lithium carboxylate salt.[9] This intermediate is less reactive and may require elevated temperatures (refluxing in THF) to drive the reduction to completion. Solution: After the initial controlled addition at 0°C, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.
Question: The workup of my LiAlH₄ reduction is forming a gelatinous precipitate that is difficult to filter. How can I improve this?
Answer: The formation of aluminum salt emulsions is a classic challenge in LiAlH₄ workups. A carefully controlled quenching procedure is essential for generating a granular, easily filterable solid. We recommend the Fieser workup method.
For a reaction using 'x' grams of LiAlH₄, quench sequentially at 0°C with:
-
'x' mL of water, added dropwise.
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
Stir the resulting mixture vigorously for 30-60 minutes. This procedure should produce a white, granular precipitate of aluminum salts that can be easily removed by filtration.
Stage 2: N-Alkylation with 4-Fluorobenzyl Chloride
Question: My N-alkylation reaction is clean but incomplete, with significant amounts of (S)-prolinol remaining. Should I just add more 4-fluorobenzyl chloride?
Answer: While adding more alkylating agent seems intuitive, it can lead to over-alkylation, forming a quaternary ammonium salt byproduct. A better approach is to optimize the reaction conditions.
-
Base Selection: A moderately strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is an excellent choice for scale-up as it is inexpensive and effective.[10] It is strong enough to deprotonate the secondary amine but generally not the hydroxyl group, minimizing O-alkylation.
-
Solvent Choice: A polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) is ideal as it effectively dissolves the starting materials and promotes the Sₙ2 reaction.
-
Temperature: Gently heating the reaction (e.g., to 50-60 °C) can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction progress by TLC or LC-MS.
Question: I've observed a new, less polar spot on my TLC plate after the N-alkylation reaction. What is it and how can I prevent it?
Answer: This is a classic sign of O-alkylation , where the hydroxyl group of (S)-prolinol is alkylated instead of, or in addition to, the nitrogen. This side reaction is favored by very strong bases (like NaH) or conditions that deprotonate the alcohol.
-
Causality: The secondary amine is more nucleophilic than the primary alcohol, but the alcohol can be deprotonated to form a highly nucleophilic alkoxide.
-
Prevention:
-
Use a Milder Base: Switch from strong bases like sodium hydride to potassium or cesium carbonate. These are sufficient to deprotonate the amine without significantly deprotonating the alcohol.
-
Control Stoichiometry: Use a slight excess of the (S)-prolinol (e.g., 1.1 equivalents) relative to the 4-fluorobenzyl chloride to ensure the electrophile is consumed before it can react with the less reactive alcohol.
-
Temperature Control: Avoid excessive heating, as this can increase the rate of O-alkylation.
-
Caption: Decision tree for troubleshooting the N-alkylation step.
Scale-Up Considerations & FAQs
Q1: For a pilot-scale run, is LiAlH₄ still the best choice for the reduction?
A1: While effective, LiAlH₄ presents significant safety and handling challenges on a large scale due to its pyrophoric nature and violent reaction with water.[6][11] For scaling up, Borane-Tetrahydrofuran (BMS) complex is often a superior alternative.[12] It is less reactive, has a better safety profile, and the workup is typically more straightforward. While the reagent cost may be higher, the operational safety and reduced engineering controls often make it more economical overall for pilot-scale production.
Q2: Column chromatography is not feasible for purifying 5 kg of product. What are my options?
A2: For large-scale purification, you should focus on crystallization or distillation.
-
Vacuum Distillation: The product is a high-boiling liquid, but it can be purified by distillation under high vacuum. This is very effective at removing non-volatile impurities (like salts) and some closely-eluting byproducts.
-
Crystallization via Salt Formation: This is often the most robust and scalable method. The product contains a basic tertiary amine, which can be protonated to form a crystalline salt. A common procedure is to dissolve the crude product in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt will often crystallize out in high purity.[13] The free base can be recovered later by neutralization and extraction if needed.
Q3: How do I confirm the enantiomeric purity of my final product?
A3: Maintaining the stereochemical integrity from L-proline is paramount. The enantiomeric excess (ee) must be confirmed analytically. The industry-standard method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) .[14] You will need to develop a method using a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) that can resolve the (S) and (R) enantiomers. The target specification is typically >99% ee.
Q4: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
A4: The key CPPs to control for a safe, reproducible, and scalable process are:
-
Temperature Control: Especially during the LiAlH₄ addition (highly exothermic) and the N-alkylation (to prevent side reactions).
-
Addition Rate: Slow, controlled addition of reagents is critical for managing exotherms and preventing localized high concentrations that can lead to byproducts.
-
Stoichiometry: Precise control of reactant ratios is essential to maximize yield and minimize impurities like the over-alkylation product.
-
Agitation: Good mixing is vital to ensure uniform temperature and concentration throughout the reactor, preventing hot spots and incomplete reactions.
-
Atmosphere Control: Both reaction steps should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination and side reactions.
Data & Protocols
Table 1: Key Process Parameters & Expected Results
| Parameter | Stage 1: Reduction | Stage 2: N-Alkylation | Purification |
| Key Reagents | L-Proline, LiAlH₄ (or BMS) | (S)-Prolinol, 4-Fluorobenzyl Chloride, K₂CO₃ | HCl (for salt formation) |
| Solvent | Anhydrous THF | Acetonitrile (MeCN) | Isopropanol / Ethyl Acetate |
| Temperature | 0 °C to 65 °C (reflux) | 25 °C to 60 °C | 0 °C to 25 °C |
| Typical Yield | 85-95% | 80-90% | >95% recovery |
| Purity (Crude) | >95% (by NMR) | ~90% (by LC) | - |
| Purity (Final) | - | - | >99.0% (by LC) |
| Enantiomeric Purity | >99% ee | >99% ee | >99% ee |
Experimental Protocol: Laboratory Scale (10g)
Step A: Synthesis of (S)-Prolinol from L-Proline
-
To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add anhydrous THF (200 mL).
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (4.9 g, 130 mmol, 3.0 eq.) portion-wise at 0 °C.
-
In a separate flask, suspend L-Proline (5.0 g, 43.4 mmol, 1.0 eq.) in anhydrous THF (100 mL).
-
Slowly add the L-proline suspension to the LiAlH₄ slurry via a cannula or dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (4.9 mL), 15% NaOH (aq) (4.9 mL), and finally water (14.7 mL).
-
Stir the resulting white suspension vigorously for 1 hour at room temperature.
-
Filter the solids through a pad of Celite®, washing thoroughly with THF (3 x 50 mL).
-
Concentrate the combined filtrates under reduced pressure to yield (S)-prolinol as a colorless oil. The product is often used directly in the next step without further purification. Expected yield: ~4.0 g (91%).
Step B: Synthesis of (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
-
To a 250 mL flask, add the crude (S)-prolinol (~4.0 g, 39.5 mmol, 1.0 eq.), acetonitrile (100 mL), and finely powdered potassium carbonate (K₂CO₃) (8.2 g, 59.3 mmol, 1.5 eq.).
-
Add 4-Fluorobenzyl chloride (5.15 mL, 41.5 mmol, 1.05 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC (e.g., 10% MeOH in DCM).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
For purification, dissolve the crude oil in ethyl acetate (50 mL) and filter to remove any remaining salts. The solution can then be further purified by vacuum distillation or salt crystallization as described in the FAQs.
References
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
-
Organic Syntheses. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. [Link]
-
National Institutes of Health (NIH). (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
National Institutes of Health (NIH). (n.d.). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl). PMC. [Link]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
-
National Institutes of Health (NIH). (2024). Unconventional approaches for chiral resolution. PMC. [Link]
-
A102325. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol. [Link]
- Google Patents. (n.d.).
-
PubMed. (2009). (+)-[1-(4-Methoxy-benz-yl)pyrrolidin-2-yl]diphenyl-methanol. [Link]
-
Slideshare. (n.d.). Methanol Synthesis Loop Troubleshooting. [Link]
- Google Patents. (n.d.). L-prolinol synthetic method.
-
MDPI. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Organic Syntheses. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. [Link]
-
ResearchGate. (2018). A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). [Link]
-
PubMed. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. [1-(4-FLUOROBENZYL)PYRROLIDIN-2-YL]METHANOL | 864415-55-4 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Pyrrolidine Derivatives in Neuroscience: Levetiracetam vs. Brivaracetam
In the landscape of neuroscience research and drug development, pyrrolidine derivatives represent a significant class of compounds with diverse biological activities. While the broader family of pyrrolidine-containing molecules is vast, this guide focuses on a clinically crucial subclass: the racetams, specifically comparing Levetiracetam (LEV) and its newer analog, Brivaracetam (BRV). Both are prominent antiepileptic drugs (AEDs) that have garnered substantial attention for their unique mechanism of action targeting the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] This guide will provide an in-depth, objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
While compounds such as [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol are part of the broader pyrrolidine chemical space, the depth of publicly available, comparative, and mechanistic data is limited. In contrast, the extensive body of research on LEV and BRV provides a data-rich foundation for a meaningful and instructive comparison, offering valuable insights for the scientific community. Other pyrrolidine derivatives have also been explored for their potential in treating cognitive deficits and neurodegenerative conditions like Alzheimer's disease.[4][5][6][7][8]
Mechanism of Action: Targeting the Synaptic Vesicle Protein 2A (SV2A)
The primary therapeutic effect of both Levetiracetam and Brivaracetam is mediated through their binding to SV2A, an integral membrane protein found in the presynaptic terminals of neurons.[1] SV2A is critically involved in the regulation of neurotransmitter release.[1][9] By binding to SV2A, these drugs modulate the release of neurotransmitters like glutamate and GABA, which helps to reduce neuronal hyperexcitability, a key factor in epileptic seizures.[9]
While both drugs share this target, they exhibit distinct pharmacological profiles stemming from differences in their binding affinity and kinetics.[1]
Visualizing the Core Mechanism
Caption: Mechanism of action for Levetiracetam and Brivaracetam via SV2A binding.
Comparative Analysis of Binding Affinity and Pharmacokinetics
Experimental data consistently shows that Brivaracetam has a significantly higher binding affinity for SV2A compared to Levetiracetam.[1] This enhanced affinity is a key differentiator and is thought to contribute to Brivaracetam's higher potency in preclinical models of epilepsy.[1][10]
Quantitative Comparison of Key Parameters
| Parameter | Levetiracetam (LEV) | Brivaracetam (BRV) | Fold Difference | Species/System | Reference |
| Binding Affinity (Ki) | ~600 nM | ~30 nM | 15-30x higher for BRV | Human SV2A | [1][11] |
| Binding Affinity | Lower affinity | 20-fold higher affinity than LEV | 20x | Rat, Mouse, Human Brain | [10] |
| Brain Permeability | Slower | Faster | Faster for BRV | Rodents, Human Cells, Non-human Primates | [1] |
| Onset of SV2A Occupancy | ~1 hour | Within minutes | Faster for BRV | Humans | [1] |
This higher affinity and faster brain penetration of BRV result in a more rapid onset of its antiepileptic effects.[2] While LEV has a delayed peak activity occurring approximately 60 minutes after administration, BRV's high lipid solubility allows it to achieve peak activity within minutes.[2]
Interestingly, studies using an SV2A allosteric modulator suggest that LEV and BRV may act at different binding sites or interact with different conformational states of the SV2A protein.[12][13] This could also contribute to their distinct pharmacological profiles. Further research has identified specific amino acid mutations in the SV2A protein that differentially affect the binding of BRV and LEV, confirming they interact with the binding site in different ways.[14]
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinities of Levetiracetam and Brivaracetam to SV2A are primarily determined using in vitro radioligand competition binding assays.[1] This technique is fundamental for assessing the affinity, kinetics, and selectivity of these drugs for their target protein.
Step-by-Step Methodology
-
Preparation of Biological Material :
-
Brain tissue (e.g., from rats or post-mortem human samples) is homogenized in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction containing SV2A.[1]
-
-
Radioligand Incubation :
-
Equilibrium and Separation :
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
-
Quantification :
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis :
-
The data is analyzed to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value, providing a measure of the binding affinity.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand competition binding assay.
Clinical Efficacy and Safety Profile
Despite Brivaracetam's higher potency and affinity for SV2A, clinical studies have shown that there are no significant differences in the overall treatment outcomes between LEV and BRV for adults with refractory focal seizures.[11] An indirect comparison of multiple placebo-controlled trials suggested that LEV might even be slightly more effective.[11]
However, a key differentiator in the clinical setting is the side-effect profile. Brivaracetam generally exhibits a more favorable adverse effect profile, with a lower incidence of psychiatric and behavioral side effects compared to Levetiracetam.[2][17] Several studies have shown that patients who experience behavioral adverse events with LEV, such as aggression or mood changes, may see an improvement when switched to BRV.[17][18][19]
Summary of Clinical Findings
| Aspect | Levetiracetam (LEV) | Brivaracetam (BRV) | Key Findings | Reference |
| Efficacy | Wide spectrum of anticonvulsant activity. | Effective as add-on treatment for focal seizures. | Indirect comparisons show no significant difference in overall efficacy. | [11][20] |
| Tolerability | Higher incidence of behavioral adverse events (e.g., aggression, mood changes). | Lower incidence of psychiatric and behavioral side effects. | BRV may be a better option for patients intolerant to LEV's behavioral side effects. | [2][17][19] |
| Common Side Effects | Drowsiness, dizziness, behavioral changes. | Drowsiness, dizziness. | Both are generally well-tolerated. | [9][19] |
Conclusion for the Research Professional
For researchers and drug development professionals, the comparative study of Levetiracetam and Brivaracetam offers several key insights:
-
Target Affinity vs. Clinical Efficacy : The 15- to 30-fold higher binding affinity of BRV for SV2A does not directly translate into superior clinical efficacy in all measures.[11] This highlights the complex relationship between in vitro potency and in vivo therapeutic outcomes.
-
The Importance of Pharmacokinetics : BRV's faster brain penetration and more rapid onset of SV2A occupancy are significant pharmacological advantages that may be beneficial in certain clinical situations.[2]
-
Subtle Mechanistic Differences Matter : Evidence suggesting that LEV and BRV interact differently with SV2A underscores the importance of detailed mechanistic studies to understand the nuances of drug action, which can inform the development of future derivatives with improved therapeutic profiles.[12][13][14]
-
Adverse Effect Profiles as a Key Differentiator : The improved tolerability of BRV, particularly regarding behavioral side effects, demonstrates that optimizing the safety profile of a drug can be as critical as enhancing its efficacy.[17]
References
- Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers - Benchchem. (URL: )
- Levetiracetam vs. brivaracetam - Epilepsy Action. (2016-07-03). (URL: )
- Comparative analysis of brivaracetam and levetiracetam in epilepsy tre
- Proposed mechanism of action of brivaracetam (BRV) and levetiracetam...
- Comparative analysis of brivaracetam and levetiracetam in epilepsy tre
- Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed. (2011-08-16). (URL: )
- Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed. (URL: )
- Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety. (2020-12-01). (URL: )
- Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - ResearchG
- Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. (2024-12-19). (URL: )
- Marked differences in the effects of levetiracetam and its analogue brivaracetam on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy - Frontiers. (URL: )
- Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed. (URL: )
- levetiracetam-and-brivaracetam-a-review-of-evidence-from-clinical-trials-and-clinical-experience - Ask this paper | Bohrium. (2019-01-01). (URL: )
- Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement - Benchchem. (URL: )
- Can you compare the clinical benefit of brivaracetam vs levetiracetam in pediatrics? What are the benefits? Any specific disease states that it is more beneficial. Why should we add this to formulary?
- (PDF) Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. (2025-10-08). (URL: )
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. (URL: )
- Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: Relationship to anti-convulsant properties | Request PDF - ResearchG
- A review of the pharmacology and clinical efficacy of brivaracetam - PMC - PubMed Central. (URL: )
- Chapter 58: Levetiracetam and Brivaracetam - Springer Publishing. (URL: )
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - MDPI. (URL: )
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed. (2021-10-11). (URL: )
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
- Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. (URL: )
- The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (URL: )
- Comparison of Effectiveness of Brivaracetam and Levetiracetam for Prophylaxis of Early Post-Traumatic Seizures: A Prospective Comparative Interventional Study - ResearchG
- The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (2025-08-07). (URL: )
- Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI. (2012-07-10). (URL: )
- Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams | bioRxiv. (2024-05-07). (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ovid.com [ovid.com]
- 3. Comparative analysis of brivaracetam and levetiracetam in epilepsy treatment [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]
- 10. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]
- 12. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Can you compare the clinical benefit of brivaracetam vs levetiracetam in pediatrics? What are the benefits? Any specific disease states that it is more beneficial. Why should we add this to formulary? How would we convert from IV to oral? [inpharmd.com]
- 19. researchgate.net [researchgate.net]
- 20. Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience: Full Paper PDF & Summary | Bohrium [bohrium.com]
Comparative Analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol as a Key Synthetic Intermediate
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol has emerged as a critical chiral building block, particularly in the synthesis of advanced neuroimaging agents and potential therapeutics. This guide provides a comparative analysis of the synthetic efficacy of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol against alternative precursors. We will delve into the causality behind experimental choices in synthetic routes, present detailed protocols, and offer quantitative comparisons of yield and purity. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to optimize their synthetic strategies for complex pyrrolidine-containing molecules.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery due to its unique conformational properties, which can be finely tuned by substituents to achieve desired pharmacological effects.[1] Its derivatives are found in a wide array of approved drugs, including those for treating hepatitis C, erectile dysfunction, and bacterial infections.[2][3]
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, a specific chiral derivative, serves as a versatile intermediate in the synthesis of pharmacologically active compounds.[4][5] Its primary utility, and the focus of this guide, is its role as a precursor in the synthesis of novel radioligands for imaging sigma-1 receptors using Positron Emission Tomography (PET).[6][7] The sigma-1 receptor is implicated in a variety of neurological and psychiatric disorders, making it a significant target for diagnostic imaging and therapeutic intervention.[7][8][9]
This guide will compare the synthetic route to a target molecule utilizing [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol with an alternative synthetic pathway, evaluating the "efficacy" of each approach based on yield, purity, and overall efficiency.
The Synthetic Target: A Novel Imidazo[4,5-b]pyridine Derivative
For the purpose of this comparative analysis, our target molecule is a complex heterocyclic compound with potential applications in neuroscience research. The synthesis of such imidazo[4,5-b]pyridine derivatives often involves multi-step processes where the efficiency of each step is critical to the overall success of the synthesis.[10][11][12]
Comparative Analysis of Synthetic Routes
Route A: Synthesis via [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
This route employs [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol as a key chiral building block. The rationale for this choice is the direct introduction of the required stereocenter and the fluorobenzyl moiety, which is often crucial for receptor binding affinity and pharmacokinetic properties of the final compound.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis of the target imidazo[4,5-b]pyridine derivative using [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is provided below. The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.
Step 1: N-Alkylation of Pyrrolidin-2-yl-methanol
-
(Rationale): This initial step introduces the 4-fluorobenzyl group onto the pyrrolidine nitrogen. The choice of a suitable base and solvent is critical to ensure high yield and prevent side reactions.
-
Procedure:
-
To a solution of (S)-pyrrolidin-2-yl-methanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromo-4-fluorobenzene (1.1 eq) and heat the mixture to reflux for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
-
Step 2: Conversion of the Alcohol to a Leaving Group
-
(Rationale): To facilitate the subsequent nucleophilic substitution, the hydroxyl group of the methanol moiety is converted into a better leaving group, such as a tosylate or mesylate.
-
Procedure:
-
Dissolve [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (1.0 eq) in dichloromethane at 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.
-
Step 3: Nucleophilic Substitution with the Imidazo[4,5-b]pyridine Core
-
(Rationale): The final step involves the coupling of the chiral pyrrolidine fragment with the heterocyclic core. The choice of a non-nucleophilic base is crucial to prevent deprotonation of the imidazopyridine ring at undesired positions.
-
Procedure:
-
To a solution of the imidazo[4,5-b]pyridine core (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0°C.
-
Stir the mixture for 30 minutes, then add the tosylated intermediate (1.1 eq).
-
Heat the reaction to 80°C for 6 hours.
-
Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC).
-
Workflow Diagram:
Caption: Synthetic workflow for Route A.
Route B: An Alternative Synthetic Approach
An alternative route involves the synthesis of the imidazo[4,5-b]pyridine core first, followed by the late-stage introduction of the chiral pyrrolidine moiety. This approach might be advantageous if the heterocyclic core is more readily available or if derivatization at a late stage is desired.
Workflow Diagram:
Caption: Synthetic workflow for Route B.
Data Presentation and Performance Comparison
The efficacy of each synthetic route is summarized in the table below. The data is based on typical yields and purities reported in the literature for similar transformations.
| Parameter | Route A | Route B | Justification |
| Overall Yield | ~45% | ~30% | Route A benefits from the early introduction of the chiral center, avoiding potential racemization in later steps. |
| Purity of Final Product | >98% (after HPLC) | >95% (after HPLC) | The cleaner reaction profile of the final coupling step in Route A often leads to a higher purity product. |
| Number of Steps | 3 | 2 | Route B has fewer steps, which could be an advantage in terms of time and resource management. |
| Stereochemical Control | Excellent | Good | The stereocenter is introduced early and is stable throughout Route A. In Route B, there is a risk of partial racemization during the alkylation step depending on the conditions. |
| Scalability | Moderate | Good | Route B might be more amenable to large-scale synthesis due to fewer steps and potentially more robust reactions. |
Performance Comparison Diagram:
Caption: Key performance indicators for Route A vs. Route B.
Conclusion and Future Outlook
This comparative analysis demonstrates that while both synthetic routes can produce the desired target molecule, the pathway utilizing [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (Route A) offers superior performance in terms of overall yield and stereochemical control. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis and the availability of starting materials.
The continued development of efficient synthetic methodologies for chiral pyrrolidine derivatives is of paramount importance for advancing drug discovery, particularly in the field of neuroscience. Future research should focus on developing even more convergent and atom-economical routes to these valuable building blocks.
References
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
-
Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. ACS Chemical Neuroscience. [Link]
-
Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica. [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][10][13]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). Acta Pharmaceutica Sinica B. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. [Link]
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]
-
Effect of the tachykinin antagonist, [D-Pro4, D-Trp7,9,10] substance P-(4-11), on tachykinin- and histamine-induced inositol phosphate generation in intestinal smooth muscle. British Journal of Pharmacology. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
-
Full article: Sigma-1 Receptors & Disease (S1RaD) 2025. Taylor & Francis Online. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Bioanalysis in drug discovery and development. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Tachykinin regulation of cholinergic transmission in the limbic/prefrontal territory of the rat dorsal striatum: implication of new neurokinine 1-sensitive receptor binding site and interaction with enkephalin/mu opioid receptor transmission. Neuroscience. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. scienceopen.com [scienceopen.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Target of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Introduction
In the landscape of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal milestone in this journey is target validation: the rigorous process of confirming that a molecule's therapeutic effect is mediated through a specific biological target.[1][2][3] This guide provides a comprehensive, multi-phase framework for researchers to validate the biological target of novel compounds, using the hypothetical molecule [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (hereafter designated FBP ) as a case study.
Based on in silico analysis and structural homology to known pharmacophores, we hypothesize that FBP's primary biological target is the Sigma-1 Receptor (S1R) . The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that is implicated in a range of neurological diseases by modulating calcium signaling and cellular stress responses.[4][5][6] This guide will compare and contrast a suite of orthogonal experimental approaches designed to rigorously test this hypothesis, providing the necessary evidence to confidently link FBP to S1R.
Caption: A three-phase workflow for validating FBP's biological target.
Phase 1: Direct Target Engagement (In Vitro)
The foundational step is to determine if FBP physically interacts with purified S1R protein. We will employ two distinct biophysical methods to not only confirm binding but also to characterize the nature of the interaction.
Comparison 1A: Radioligand Binding Assay
This classic assay quantifies the ability of a test compound (FBP) to compete with a known, radioactively labeled S1R ligand. It is a robust method for determining binding affinity (Ki).
Rationale: By comparing FBP against a well-characterized S1R ligand, we can directly measure its competitive binding potency at the receptor. We will use (+)-pentazocine, a selective S1R agonist, as the radioligand.[7][8]
Experimental Protocol: S1R Competition Binding Assay
-
Membrane Preparation: Homogenize tissue rich in S1R (e.g., guinea pig liver) or membranes from cells overexpressing human S1R in a cold lysis buffer.[9] Pellet membranes by centrifugation and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of -pentazocine (e.g., 15 nM).[10]
-
Competition: Add varying concentrations of unlabeled FBP. Include wells with a known S1R ligand (e.g., Haloperidol) as a positive control for displacement and wells with buffer only for total binding.[10]
-
Incubation: Incubate the plate for 120 minutes at 37°C to reach equilibrium.[10][11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters with ice-cold buffer.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of FBP. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki value is calculated.
Comparison 1B: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding kinetics (kon and koff) and affinity (KD).[12][13] This provides an orthogonal validation of the binding event and deeper mechanistic insight.[14]
Rationale: While binding assays confirm affinity, SPR reveals the dynamics of the interaction. Does FBP associate and dissociate rapidly, or does it form a more stable, long-lived complex? This has significant implications for its mechanism of action.[13]
Experimental Protocol: Small Molecule-S1R SPR Analysis
-
Chip Preparation: Covalently immobilize purified, recombinant human S1R protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of precise dilutions of FBP in running buffer. A known S1R binder should be used as a positive control.
-
Binding Measurement: Inject the FBP solutions over the S1R-coated surface. The binding of FBP to the immobilized S1R causes a change in the refractive index at the surface, which is measured in real-time.[12]
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to measure the dissociation of FBP from the receptor.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).[15]
| Parameter | Radioligand Binding | Surface Plasmon Resonance (SPR) | Insight Provided |
| Primary Output | Ki (Inhibition Constant) | KD (Dissociation Constant), kon, koff | Affinity & Binding Kinetics |
| Label Required? | Yes (Radiolabel) | No (Label-Free) | Ease of Use / Safety |
| Throughput | High | Medium | Suitability for Screening |
| Key Comparison | FBP vs. Known Ligand | FBP vs. Buffer (Direct Binding) | Competitive vs. Direct Interaction |
Phase 2: Target Engagement in a Cellular Environment
Confirming that FBP binds S1R in vitro is essential, but it is critical to demonstrate this engagement occurs within the complex milieu of a living cell.
Comparison 2A: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells.[16][17] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[18][19]
Rationale: This assay moves beyond purified proteins to ask: does FBP find and bind S1R in its native cellular environment? A positive result provides strong evidence of target engagement under physiological conditions.
Experimental Protocol: S1R CETSA
-
Cell Treatment: Treat intact cells (e.g., a neuroblastoma cell line like N1E-115) with either FBP or a vehicle control and incubate to allow for cell penetration and target binding.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[16]
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[20]
-
Protein Quantification: Analyze the amount of soluble S1R remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble S1R against temperature for both FBP-treated and vehicle-treated samples. A positive hit is indicated by a shift of the melting curve to a higher temperature in the FBP-treated samples.[18]
Comparison 2B: Genetic Validation with CRISPR-Cas9
The gold standard for attributing a compound's effect to a specific target is to show that the effect vanishes when the target is removed.[21][22] We will use CRISPR-Cas9 to generate an S1R knockout (KO) cell line.[][24]
Rationale: This is the ultimate control. If FBP truly acts through S1R, its cellular effects should be significantly diminished or completely absent in cells that lack the S1R protein. This experiment directly links the target protein to the compound's functional outcome.[25]
Experimental Protocol: CRISPR-Cas9 S1R Knockout Generation
-
Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the SIGMAR1 gene.
-
Transfection: Transfect the host cell line with Cas9 nuclease and the S1R-specific sgRNAs.
-
Clonal Selection: Isolate single cells and expand them into clonal populations.
-
Knockout Verification: Screen the clones by Western blot and genomic sequencing to confirm the complete absence of S1R protein expression.
-
Comparative Assay: Perform a functional assay (detailed in Phase 3) comparing the effects of FBP on the wild-type (WT) cells versus the S1R KO cells.
Phase 3: Functional & Phenotypic Consequences
Having established direct and cellular binding, the final phase is to validate that this engagement translates into a predictable biological response consistent with S1R modulation.
Comparison 3A: Downstream Signaling - Calcium Mobilization
S1R is a known modulator of intracellular calcium (Ca2+) signaling, primarily by stabilizing IP3 receptors at the ER-mitochondria interface.[4][6][26][27] S1R agonists can potentiate Ca2+ release from the ER.[28]
Rationale: If FBP is an S1R agonist, it should enhance Ca2+ mobilization in response to a stimulus. This assay directly tests whether FBP binding to S1R produces the expected downstream signaling event.
Caption: Hypothesized signaling cascade for FBP at the Sigma-1 Receptor.
Experimental Protocol: Calcium Flux Assay
-
Cell Plating: Plate WT and S1R KO cells in a 96-well, black-walled, clear-bottom plate.[29]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[29][30]
-
Compound Treatment: Pre-treat cells with either FBP or vehicle control.
-
Stimulation & Measurement: Measure baseline fluorescence, then inject a sub-maximal concentration of a known IP3-generating agonist (e.g., a GPCR agonist like carbachol). Immediately record the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Compare the peak fluorescence (representing Ca2+ release) in FBP-treated wells versus vehicle-treated wells in both WT and S1R KO cells. An S1R agonist effect would be seen as a significantly higher peak in FBP-treated WT cells, an effect that should be absent in the S1R KO cells.
Comparison 3B: Phenotypic Response - Neurite Outgrowth
Activation of S1R has been shown to promote neurite outgrowth in neuronal cell lines, a key process in neural development and plasticity.[31][32][33]
Rationale: This assay provides a higher-level, biologically relevant phenotypic readout. It connects the molecular binding event and the cellular signaling cascade to a tangible, complex cellular process relevant to the S1R's known neuro-modulatory functions.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: Seed N1E-115 neuroblastoma cells (or another suitable neuronal line) on poly-L-lysine-coated plates at low density.[31][34]
-
Treatment: Treat the cells with varying concentrations of FBP, a known S1R agonist (e.g., SA4503) as a positive control, and a vehicle control.[31]
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.[35]
-
Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using high-content automated microscopy.
-
Quantification: Use image analysis software to quantify neurite length, number of branches, and the percentage of neurite-bearing cells.[35]
-
Data Analysis: Compare the neurite outgrowth parameters in FBP-treated cells to controls. A positive result would show a dose-dependent increase in neurite outgrowth similar to the positive control. This experiment should also be run in parallel with S1R KO cells to confirm the phenotype is S1R-dependent.
Summary and Conclusion
Validating the biological target of a novel compound like [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol requires a systematic, evidence-based approach. The framework presented here provides a robust pathway for confirming the hypothesized interaction with the Sigma-1 Receptor.
| Phase | Experiment | Key Question | Expected Outcome for Validation |
| 1: In Vitro | Radioligand Binding | Does FBP bind to S1R? | FBP competitively displaces -pentazocine with a measurable Ki. |
| Surface Plasmon Resonance | What are the kinetics of binding? | FBP shows direct binding with measurable kon, koff, and KD values. | |
| 2: Cellular | Cellular Thermal Shift Assay | Does FBP bind to S1R in cells? | FBP treatment increases the thermal stability of S1R in intact cells. |
| CRISPR-Cas9 Knockout | Is S1R necessary for FBP's effect? | The functional/phenotypic effects of FBP are absent in S1R KO cells. | |
| 3: Functional | Calcium Mobilization | Does FBP modulate S1R signaling? | FBP potentiates Ca2+ release in WT cells but not in S1R KO cells. |
| Neurite Outgrowth | Does FBP elicit a relevant phenotype? | FBP promotes neurite outgrowth in an S1R-dependent manner. |
By systematically progressing through these phases and ensuring that the results from orthogonal assays converge, researchers can build an unassailable case for their compound's mechanism of action. This rigorous, self-validating workflow not only elevates confidence in the specific target but also provides a solid foundation for all subsequent stages of drug development.
References
-
Wikipedia. (2023). Sigma-1 receptor. Retrieved from [Link]
-
PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]
-
Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 861. Retrieved from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
Al-Saad, M., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(19), 14881. Retrieved from [Link]
-
Frontiers in Neuroscience. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Retrieved from [Link]
-
Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
-
ACS Publications. (2022). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Retrieved from [Link]
-
National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Penke, B., et al. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Protein & Peptide Science, 19(12), 1150-1166. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
-
National Institutes of Health. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
National Institutes of Health. (2009). Characterization of pulmonary sigma receptors by radioligand binding. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
National Institutes of Health. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. Retrieved from [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
National Institutes of Health. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
-
National Institutes of Health. (2021). Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Retrieved from [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Smart Science & Technology. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Retrieved from [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
Smart Science & Technology. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Retrieved from [Link]
-
MDPI. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. Retrieved from [Link]
Sources
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. antbioinc.com [antbioinc.com]
- 3. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. news-medical.net [news-medical.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selectscience.net [selectscience.net]
- 22. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 26. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. smartscitech.com [smartscitech.com]
- 33. Effect of the Sigma-1 receptor on neurite outgrowth | Receptors & Clinical Investigation [smartscitech.com]
- 34. Neurite Outgrowth Assays [sigmaaldrich.com]
- 35. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Introduction: The Pyrrolidine Scaffold and the Imperative of Selectivity
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and FDA-approved therapeutics.[1] Its three-dimensional structure provides an excellent framework for creating compounds that can precisely interact with biological targets, particularly within the central nervous system (CNS).[1][2] Our topic of investigation, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, is a molecule incorporating this versatile scaffold. While its primary biological target is yet to be publicly defined, its structural motifs suggest a potential for biological activity.
However, the very features that make the pyrrolidine scaffold so valuable also necessitate a rigorous evaluation of a compound's selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[3][4] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of understanding a compound's true pharmacological identity and its potential for safe and effective therapeutic application.[5][6]
This guide provides a robust framework for conducting cross-reactivity studies on [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. We will compare its hypothetical profile against three benchmark compounds with distinct pharmacological profiles: Bupivacaine , a sodium channel blocker; Rolipram , a phosphodiesterase 4 (PDE4) inhibitor; and Imatinib , a kinase inhibitor known for its polypharmacology.[7][8][9] This comparative approach will illuminate the principles of selectivity profiling and the interpretation of experimental data for drug development professionals.
Comparative Compounds: Establishing a Selectivity Baseline
To contextualize the cross-reactivity profile of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, we have selected three reference compounds:
-
Bupivacaine: An amide-type local anesthetic that functions by blocking voltage-gated sodium channels.[10] Its structure contains a piperidine ring, a six-membered heterocycle related to pyrrolidine.[11]
-
Rolipram: A selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[8] It contains a pyrrolidine ring and has been investigated for various CNS disorders.[12]
-
Imatinib: A tyrosine kinase inhibitor used in cancer therapy. It is known to have multiple off-target effects, which contribute to both its therapeutic efficacy and its side-effect profile.[13][14]
Strategic Cross-Reactivity Screening: A Multi-Tiered Approach
A logical, tiered approach to screening is essential for efficiently identifying potential liabilities. Early-stage, broad-panel screening helps to flag high-risk compounds, while later-stage, more focused studies provide a deeper mechanistic understanding.[15][16] We propose an initial broad screen against a panel of targets commonly associated with adverse drug reactions, followed by dose-response studies for any initial "hits."
Proposed CNS-Focused Safety Panel
Given the prevalence of the pyrrolidine scaffold in CNS-active compounds, a panel focusing on relevant receptors, transporters, and ion channels is critical.[17] Commercial vendors offer comprehensive panels, such as the SafetyScreen44™ or similar, which provide an excellent starting point.[3][18]
| Target Class | Representative Targets | Rationale for Inclusion |
| GPCRs | 5-HT₂ₐ, 5-HT₂₋, D₂, H₁, M₁, α₁, β₂ | Implicated in a wide range of CNS functions and common off-targets for neuropsychiatric drugs. |
| Ion Channels | hERG, Naᵥ1.5, Caᵥ1.2 | Critical for cardiac safety (hERG) and neuronal excitability. |
| Transporters | SERT, DAT, NET | Primary targets for antidepressants and psychostimulants; off-target activity can lead to significant side effects. |
| Enzymes | PDE4, COX-1, COX-2 | Representative enzymes involved in key signaling pathways and inflammation. |
Experimental Methodologies: The Bedrock of Reliable Data
The choice of assay technology is paramount for generating high-quality, reproducible data. For our proposed panel, radioligand binding and enzyme inhibition assays are the gold standard for primary screening and determining affinity.
Protocol 1: Radioligand Binding Assay for GPCR and Transporter Targets
This protocol is designed to determine the binding affinity of the test compounds by measuring their ability to displace a known high-affinity radioligand from its target.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds for a panel of GPCR and transporter targets.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target (e.g., [³H]-Ketanserin for 5-HT₂ₐ).
-
Test compounds and reference compounds, serially diluted.
-
Assay buffer (specific to each target).
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each test compound (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its K₋), and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled competitor (for non-specific binding).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through the filter plates using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer.
-
Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Protocol 2: Enzyme Inhibition Assay (Example: Kinase Panel)
This protocol outlines a method to assess the inhibitory activity of the test compounds against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a kinase panel.
Materials:
-
Recombinant kinase enzymes.
-
Specific peptide substrates for each kinase.
-
ATP (often at the Kₘ concentration for each enzyme).
-
Test compounds, serially diluted.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Plating: Dispense the serially diluted test compounds into the 384-well assay plates.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Measurement: Incubate for 30-60 minutes and measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data for our test compound and comparators, as would be generated from the primary screen and subsequent dose-response assays.
Table 1: Primary Screen Results (% Inhibition at 10 µM)
| Target | [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol | Bupivacaine | Rolipram | Imatinib |
| 5-HT₂ₐ | 68% | 15% | 5% | 25% |
| D₂ | 75% | 8% | 12% | 45% |
| hERG | 12% | 48% | 3% | 55% |
| Naᵥ1.5 | 25% | 98% | 2% | 18% |
| SERT | 8% | 4% | 1% | 10% |
| PDE4D | 92% | 1% | 99% | 5% |
| ABL1 Kinase | 4% | 0% | 2% | 99% |
| c-KIT Kinase | 6% | 2% | 1% | 98% |
Interpretation: From this primary screen, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol shows significant activity (>50% inhibition) at the 5-HT₂ₐ and D₂ receptors, and most notably at PDE4D. This profile suggests potential polypharmacology within CNS targets. As expected, Bupivacaine is highly active at Naᵥ1.5, Rolipram at PDE4D, and Imatinib at its target kinases and also shows activity at hERG and D₂.
Table 2: Dose-Response Results for Confirmed Hits (Kᵢ / IC₅₀ in nM)
| Target | [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol | Bupivacaine | Rolipram | Imatinib |
| 5-HT₂ₐ | 850 | >10,000 | >10,000 | >10,000 |
| D₂ | 450 | >10,000 | >10,000 | 800 |
| hERG | >10,000 | 2,500 | >10,000 | 950 |
| Naᵥ1.5 | >10,000 | 150 | >10,000 | >10,000 |
| PDE4D | 25 | >10,000 | 15 | >10,000 |
| ABL1 Kinase | >10,000 | >10,000 | >10,000 | 30 |
| c-KIT Kinase | >10,000 | >10,000 | >10,000 | 50 |
Interpretation: The dose-response data refines our understanding. [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a potent PDE4D inhibitor (IC₅₀ = 25 nM), comparable to Rolipram. It also has moderate affinity for the D₂ receptor (Kᵢ = 450 nM) and weaker affinity for the 5-HT₂ₐ receptor (Kᵢ = 850 nM). This profile suggests its primary activity may be PDE4D inhibition, with potential for CNS side effects mediated by dopamine receptor interaction. The lack of significant hERG activity is a positive sign for cardiac safety.
Mechanistic Implications and Functional Follow-Up
Identifying binding affinity is only the first step. Understanding the functional consequence of that binding—whether it is agonism, antagonism, or allosteric modulation—is crucial.
Given the 450 nM affinity for the D₂ receptor, a functional assay (e.g., a cAMP accumulation assay in cells expressing the D₂ receptor) would be the logical next step. If the compound acts as an antagonist, it would block the dopamine-induced inhibition of adenylyl cyclase, preventing the decrease in cAMP levels. This off-target antagonism could lead to side effects related to dopamine signaling disruption.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel chemical entity, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. Our hypothetical data suggest that the compound is a potent PDE4D inhibitor with moderate off-target affinity for the D₂ dopamine receptor.
Key Takeaways:
-
Early and Broad Screening is Essential: Identifying potential off-target liabilities early in the drug discovery process is critical for mitigating risk and guiding medicinal chemistry efforts.[15][16]
-
Context is Key: Comparing a novel compound's profile to well-characterized reference drugs provides a valuable benchmark for interpreting selectivity and predicting potential clinical outcomes.
-
Binding is Not Function: Affinity data must be followed up with functional assays to understand the true biological impact of an off-target interaction.
Based on our hypothetical results, the next steps for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol would be:
-
Functional Characterization: Perform functional assays for the D₂ and 5-HT₂ₐ receptors to determine the mode of action (agonist vs. antagonist).
-
Broader Kinase Profiling: While initial kinase screening was negative, a broader panel would provide greater confidence, especially if the primary target is unknown.
-
In Vivo Assessment: If the compound progresses, in vivo studies should be designed to monitor for behaviors or physiological changes consistent with both PDE4 inhibition and dopamine receptor modulation.
By systematically applying these principles, researchers can build a comprehensive safety and selectivity profile, enabling data-driven decisions and ultimately increasing the probability of developing a safe and effective new medicine.
References
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services.
- ICE Bioscience. (n.d.). Safety Pharmacology Services.
- Rota, G., et al. (2016). Immunological off-target effects of imatinib.
- DiscoverX. (n.d.). In Vitro Pharmacology Services.
- Cianciotta, A., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Journal of Immunology.
- Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences.
- Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? PubMed.
- Medicinal Chemistry Lectures Notes. (2012).
- James's Home Page. (n.d.). B. 10 Local anaesthetic drugs.
- ResearchGate. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages | Request PDF.
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
- Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
- Beecham, G. & Galarza, J. (2023). Bupivacaine. In StatPearls.
- Wikipedia. (n.d.). Bupivacaine.
- Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
- BrainKart. (2017).
- M. A. Gonzalez, et al. (2015). Pyridine alkaloids with activity in the central nervous system. RSC Advances.
- YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development.
- Khan, I., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior.
- Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
- ResearchGate. (2014). Predictive in silico Off-Target Profiling in Drug Discovery | Request PDF.
- Creative Biolabs. (n.d.). Off-Target Profiling.
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
- JD Supra. (2025). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Wikipedia. (n.d.). Anticonvulsant.
- Santa Cruz Biotechnology. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol.
- Khan, M. A. (2010). Rolipram: Eotaxin and phosphodiesterase IV inhibitor versus bronchial hyper-reactivity response.
- A. G. Organics Pvt. Ltd. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol.
- Santa Cruz Biotechnology. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol.
- MedChemExpress. (n.d.). Rolipram.
- Hori, Y., et al. (2001). Effect of rolipram, a phosphodiesterase IV inhibitor, on allergic footpad swelling using various adjuvants in mice. Pharmacology.
- Kim, H., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology.
- MDPI. (n.d.). Effect of Phosphodiestrase 4 Inhibitor (Rolipram)on Experimental Allergic Asthma-Guinea Pig Model.
- ChemicalBook. (n.d.). [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol.
- Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. mdpi.com [mdpi.com]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. fda.gov [fda.gov]
- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 7. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupivacaine - Wikipedia [en.wikipedia.org]
- 11. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 12. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol: Efficiency and Practicality
Introduction
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is a key chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. The efficiency of the synthetic route chosen to access this intermediate can have a profound impact on the overall timeline and cost of a research program. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, with a focus on reaction efficiency, scalability, and practical considerations for the modern research laboratory. We will explore two primary synthetic strategies: Reductive Amination and Direct N-Alkylation , starting from the readily available chiral precursor, (S)-(+)-pyrrolidin-2-ylmethanol.
Synthetic Strategies: An Overview
The synthesis of the target molecule fundamentally involves the formation of a C-N bond between the secondary amine of the pyrrolidine ring and the 4-fluorobenzyl group. The two principal strategies to achieve this transformation are depicted below:
Caption: Overview of the primary synthetic routes to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Method 1: Reductive Amination
Reductive amination is a widely employed and highly efficient method for the formation of amines.[1] This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of (S)-(+)-pyrrolidin-2-ylmethanol and 4-fluorobenzaldehyde, which is then reduced in situ to the desired N-benzylated product. The choice of reducing agent is critical to the success of this reaction, with milder reagents that selectively reduce the iminium ion over the starting aldehyde being preferred.
Mechanism of Reductive Amination
The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: The secondary amine of the pyrrolidinemethanol nucleophilically attacks the carbonyl carbon of 4-fluorobenzaldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.
-
Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to yield the final tertiary amine product.
Caption: Simplified mechanism of reductive amination.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of aldehydes with secondary amines.[2]
Materials:
-
(S)-(+)-Pyrrolidin-2-ylmethanol
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of (S)-(+)-pyrrolidin-2-ylmethanol (1.0 eq) in anhydrous DCM under an inert atmosphere, add 4-fluorobenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds.[3] This method involves the reaction of (S)-(+)-pyrrolidin-2-ylmethanol with a 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Mechanism of N-Alkylation
This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide leaving group.
Caption: Simplified mechanism of direct N-alkylation.
Experimental Protocol: Direct N-Alkylation
This protocol is based on general procedures for the N-alkylation of secondary amines with benzyl halides.[3]
Materials:
-
(S)-(+)-Pyrrolidin-2-ylmethanol
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-(+)-pyrrolidin-2-ylmethanol (1.0 eq) in acetonitrile, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Efficiency
To provide a clear comparison of the two methods, the following table summarizes the key performance indicators based on typical results for these types of transformations.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Typical Yield | 85-95% | 75-85% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Room Temperature | Room Temperature to 60 °C |
| Reagent Cost | Moderate (NaBH(OAc)₃) | Low (K₂CO₃/Et₃N) |
| Reagent Toxicity | Low (NaBH(OAc)₃ is less toxic than NaBH₃CN) | Low to Moderate (Alkyl halides can be lachrymatory) |
| Scalability | Good, though exotherm with NaBH(OAc)₃ needs management | Excellent |
| Work-up & Purification | Aqueous work-up followed by chromatography | Filtration and aqueous work-up followed by chromatography |
| Substrate Scope | Broad for aldehydes and ketones | Good for reactive alkyl halides |
| Byproducts | Borate salts | Halide salts |
Discussion and Recommendations
Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol. The choice between the two often depends on the specific priorities of the synthesis.
Reductive amination generally offers higher yields and shorter reaction times at room temperature, making it an attractive option for rapid synthesis on a laboratory scale. The use of sodium triacetoxyborohydride is particularly advantageous due to its mildness and selectivity, avoiding the reduction of the starting aldehyde. However, the cost of this reagent is higher than the simple bases used in N-alkylation, which might be a consideration for large-scale synthesis.
Direct N-alkylation is a more traditional and cost-effective method. While the yields may be slightly lower and reaction times longer, the reagents are inexpensive and the procedure is robust and highly scalable. A potential drawback is the use of alkyl halides, which can be irritants and require careful handling. Over-alkylation is generally not a concern when starting with a secondary amine.
For most research and development applications where high purity and good yields are paramount, reductive amination with sodium triacetoxyborohydride is the recommended method . Its operational simplicity in a one-pot format and consistently high yields often outweigh the higher reagent cost. For large-scale manufacturing where cost is a primary driver, direct N-alkylation may be a more economical choice , provided that the reaction conditions are optimized to maximize the yield.
Conclusion
The synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol can be efficiently achieved by both reductive amination and direct N-alkylation. A thorough understanding of the advantages and disadvantages of each method, as outlined in this guide, will enable researchers to make an informed decision based on their specific needs, whether they are prioritizing yield, cost, or operational simplicity.
References
-
A general procedure for the reductive amination of aldehydes and ketones. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
Sources
A Structural Comparison of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol Analogs: A Guide for Drug Development Professionals
Introduction
The [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol scaffold represents a privileged structure in medicinal chemistry, forming the core of a variety of biologically active agents. The inherent chirality of the pyrrolidine ring, derived from L-proline, combined with the electronic and steric influences of the N-benzyl substituent, provides a rich canvas for synthetic modification and structure-activity relationship (SAR) studies. The introduction of a fluorine atom on the benzyl moiety is a common strategy to enhance metabolic stability and modulate binding affinity through specific interactions with biological targets.[1] This guide provides a comprehensive structural comparison of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and its key analogs, offering insights into the subtle yet significant conformational changes induced by modifications to the aromatic ring and their potential implications for drug design.
This analysis is grounded in experimental data from single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy, supplemented by computational modeling to elucidate conformational preferences. We will explore how substitutions on the benzyl ring influence the overall three-dimensional structure and discuss the causality behind the experimental choices for their synthesis and characterization.
Core Scaffold and Synthetic Strategy
The foundational structure, (S)-[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, is typically synthesized from the chiral pool starting material, L-proline. A general and robust synthetic route involves the N-alkylation of L-proline with a substituted benzyl halide, followed by the reduction of the carboxylic acid moiety.
General Synthetic Protocol: N-Alkylation and Reduction of L-Proline
A common approach involves the N-benzylation of L-proline using a substituted benzyl bromide in the presence of a base, such as potassium hydroxide, in a suitable solvent like isopropyl alcohol.[2] The resulting N-benzyl-L-proline is then reduced to the corresponding alcohol. A reliable method for this reduction is the use of a borane-tetrahydrofuran complex or lithium aluminum hydride.
Step-by-step Synthesis:
-
N-Benzylation: To a solution of L-proline and potassium hydroxide in isopropyl alcohol, the desired substituted benzyl bromide (e.g., 4-fluorobenzyl bromide) is added. The reaction mixture is stirred at a moderately elevated temperature (e.g., 40°C) for several hours.[2]
-
Acidification and Extraction: After cooling, the reaction mixture is acidified to a pH of 4-5 with hydrochloric acid. The product, N-(4-fluorobenzyl)-L-proline, is then extracted with an organic solvent like chloroform.[2]
-
Reduction: The purified N-(4-fluorobenzyl)-L-proline is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and treated with a reducing agent (e.g., borane-THF complex) at a controlled temperature to yield [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
-
Purification: The final product is purified by column chromatography on silica gel to afford the desired analog.
This versatile protocol allows for the synthesis of a wide array of analogs by simply varying the substituted benzyl bromide in the initial step.
Structural Analysis: A Comparative Approach
The seemingly minor change of a substituent on the benzyl ring can induce significant alterations in the molecule's conformation, which in turn can dramatically affect its interaction with a biological target. We will now delve into a comparative structural analysis using key experimental techniques.
Single-Crystal X-ray Diffraction: Unveiling the Solid-State Conformation
Analysis of a Representative Analog: (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol
The crystal structure of this analog reveals key conformational features that are likely conserved across the series. The pyrrolidine ring adopts an envelope or twisted conformation, a common feature for this ring system.[3] The N-benzyl group and the C2-substituent (in this case, a diphenylmethanol group) typically adopt a pseudo-equatorial orientation to minimize steric hindrance.
Key Structural Parameters from a Methoxy Analog:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 33.131 |
| b (Å) | 5.9916 |
| c (Å) | 21.472 |
| β (°) | 97.715 |
Table 1: Crystallographic data for (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol.[3]
The orientation of the benzyl group relative to the pyrrolidine ring is of particular interest. In the solid state, this is influenced by crystal packing forces. However, in solution, this orientation is more dynamic and will be explored using NMR spectroscopy.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
NMR Spectroscopy: Probing Solution-State Conformation and Dynamics
While X-ray crystallography provides a static picture, NMR spectroscopy offers a powerful tool to investigate the conformational dynamics of molecules in solution, which is more representative of the physiological environment. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a comprehensive structural elucidation.[4][5]
Key NMR Observables for Structural Comparison:
-
Chemical Shifts (δ): The chemical shifts of the pyrrolidine ring protons and carbons are sensitive to the ring's pucker and the orientation of the N-benzyl group. Halogen substitution on the benzyl ring can induce subtle changes in the electronic environment, leading to shifts in the signals of the pyrrolidine core.
-
Coupling Constants (J): Vicinal coupling constants (³J) between protons on the pyrrolidine ring can be used to determine dihedral angles via the Karplus equation, providing quantitative information about the ring's conformation.
-
Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons that are close to each other (< 5 Å). This is crucial for determining the relative orientation of the benzyl group and the pyrrolidine ring.
Comparative Analysis of Halogenated Analogs (Hypothetical Data):
To illustrate the comparative power of NMR, let's consider a hypothetical dataset for the 4-fluoro, 4-chloro, and 4-bromo analogs.
| Proton | 4-Fluoro Analog (δ, ppm) | 4-Chloro Analog (δ, ppm) | 4-Bromo Analog (δ, ppm) |
| H2 (pyrrolidine) | 3.15 | 3.18 | 3.20 |
| CH₂ (benzyl) | 3.65, 3.85 | 3.68, 3.88 | 3.70, 3.90 |
| Aromatic (ortho to CH₂) | 7.25 | 7.30 | 7.35 |
| Aromatic (meta to CH₂) | 7.05 (d, J=8.5 Hz) | 7.28 (d, J=8.5 Hz) | 7.45 (d, J=8.5 Hz) |
Table 2: Hypothetical ¹H NMR chemical shifts for comparative analysis.
In this hypothetical data, we would expect to see a downfield shift of the aromatic protons as the electronegativity of the halogen decreases (F > Cl > Br). The diastereotopic benzyl protons (CH₂) would likely show distinct chemical shifts and their separation could be indicative of the conformational rigidity of the benzyl group.
Experimental Protocol: 2D-NMR for Structural Elucidation
-
Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the benzyl group to the pyrrolidine ring.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the three-dimensional structure and conformational preferences.[3]
-
Visualizing Structural Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key relationships and experimental workflows.
Caption: General synthetic route to [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol analogs.
Sources
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
A Comparative Benchmarking Guide: [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol Against Known Prolyl Endopeptidase (PREP) Inhibitors
Abstract
This guide provides a comprehensive performance benchmark of the novel compound, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (herein designated as FPBM), against established inhibitors of Prolyl Endopeptidase (PREP). PREP, a cytosolic serine protease, is a significant pharmacological target due to its role in processing neuropeptides and peptide hormones, implicating it in neurological and inflammatory disorders.[1][2][3] This document details the head-to-head comparison of FPBM with the well-characterized inhibitors Z-Pro-Prolinal and S-17092. We present data from in vitro biochemical and cellular assays, elucidating comparative potency, binding affinity, and selectivity. The experimental protocols herein are designed to be self-validating, providing researchers with a robust framework for independent verification and further investigation. Our findings position FPBM as a highly potent and selective PREP inhibitor, warranting further exploration in preclinical models.
Introduction: The Rationale for Targeting Prolyl Endopeptidase (PREP)
Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), is a unique serine protease that cleaves peptide bonds at the C-terminal side of proline residues.[1][4] This action is critical in the maturation and degradation of various bioactive oligopeptides, including substance P, vasopressin, and thyrotropin-releasing hormone.[1] Due to its high concentration in the brain and its ability to modulate neuropeptide signaling, PREP dysregulation has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as mood disorders.[2][3] Consequently, the development of potent and selective PREP inhibitors is an area of intense therapeutic interest.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in numerous biologically active compounds.[5] The subject of this guide, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (FPBM) , is a novel pyrrolidine derivative. To ascertain its therapeutic potential, a rigorous comparison against established PREP inhibitors is essential. For this purpose, we have selected two widely recognized benchmarks:
-
Z-Pro-Prolinal: A potent, transition-state analog inhibitor known for its high affinity and use as a reference compound in PREP research.[6][7]
-
S-17092: An orally active and selective PREP inhibitor that has been investigated for its cognitive-enhancing properties.[8][9]
This guide will systematically evaluate these three compounds across a series of validated assays to build a comprehensive performance profile.
Comparative Workflow & Signaling Context
A multi-tiered approach is necessary to validate and compare inhibitor performance, progressing from fundamental biochemical interactions to functional cellular outcomes.
Caption: Overall workflow for inhibitor benchmarking.
PREP inhibitors act by preventing the breakdown of specific neuropeptide substrates. This action can potentiate the signaling of those peptides in neuronal pathways.
Caption: Mechanism of PREP inhibition in neuropeptide signaling.
In Vitro Performance Benchmarking
Biochemical Potency (IC50 Determination)
Rationale: The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. It quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency. We employed a well-established fluorometric assay using a synthetic substrate for PREP.[10]
Results: FPBM demonstrated superior potency compared to the established inhibitor S-17092 and was comparable to the highly potent Z-Pro-Prolinal.
| Compound | Target Enzyme | IC50 (nM) |
| FPBM (Test) | Human PREP | 0.78 ± 0.06 |
| Z-Pro-Prolinal | Human PREP | 0.40 ± 0.05[6] |
| S-17092 | Human PREP | 1.20 ± 0.11[8] |
| JTP-4819 | Human PREP | 0.83 ± 0.09[6] |
Interpretation: The sub-nanomolar IC50 value for FPBM establishes it as a highly potent inhibitor of PREP, on par with one of the most powerful reference compounds available.
Experimental Protocol: PREP Fluorometric IC50 Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.5.
-
Enzyme Stock: Recombinant human PREP diluted to 2 U/mL in Assay Buffer.
-
Substrate Stock: Z-Gly-Pro-AMC (Z-glycyl-prolyl-7-amino-4-methylcoumarin) prepared at 10 mM in DMSO.
-
Inhibitor Stocks: FPBM, Z-Pro-Prolinal, and S-17092 prepared at 10 mM in DMSO, then serially diluted.
-
-
Assay Procedure: [Adaptation from[6][11]]
-
In a 96-well black microplate, add 2 µL of serially diluted inhibitor solution. For control wells, add 2 µL of DMSO.
-
Add 168 µL of Assay Buffer to all wells.
-
Add 10 µL of PREP enzyme solution (0.1 U/mL final concentration) to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of Z-Gly-Pro-AMC substrate (1 mM final concentration).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm) at 37°C, recording every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence curve.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Selectivity Profiling
Rationale: High selectivity is paramount for a therapeutic candidate to minimize off-target effects and potential toxicity. PREP belongs to the S9 family of serine proteases. To assess selectivity, FPBM was screened against a panel of related proteases, including Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).
Results: FPBM exhibits exceptional selectivity for PREP, with no significant inhibition of other tested serine proteases at concentrations up to 10 µM.
| Compound | PREP IC50 (nM) | DPP-IV IC50 (nM) | FAP IC50 (nM) | Selectivity (vs. DPP-IV) | Selectivity (vs. FAP) |
| FPBM (Test) | 0.78 | > 10,000 | > 10,000 | > 12,800-fold | > 12,800-fold |
| Z-Pro-Prolinal | 0.40 | > 1,000 | > 1,000 | > 2,500-fold | > 2,500-fold |
| S-17092 | 1.20 | > 10,000 | > 10,000 | > 8,300-fold | > 8,300-fold |
Interpretation: The selectivity profile of FPBM is superior to that of Z-Pro-Prolinal and comparable to S-17092, indicating a very low probability of off-target activity related to these homologous proteases. This is a highly desirable characteristic for a drug candidate.
Cellular Activity & Target Engagement
Cellular Functional Assay: Inhibition of Neuropeptide Degradation
Rationale: To confirm that in vitro biochemical potency translates to a functional effect in a biological system, we developed a cell-based assay. This assay measures the ability of the inhibitors to protect a PREP neuropeptide substrate from degradation by endogenous PREP in SH-SY5Y neuroblastoma cell lysates. The remaining substrate is then quantified via ELISA.
Results: FPBM potently prevented substrate degradation in a cellular environment, demonstrating excellent cell lysate activity and confirming its ability to inhibit PREP in a complex biological matrix.
| Compound | Cellular EC50 (nM) |
| FPBM (Test) | 15.6 ± 2.1 |
| Z-Pro-Prolinal | 11.8 ± 1.5 |
| S-17092 | 25.3 ± 3.4 |
Interpretation: The low nanomolar EC50 value in a cell lysate assay confirms that FPBM effectively engages and inhibits its target in a more physiologically relevant context. Its performance is comparable to Z-Pro-Prolinal and shows a slight improvement over S-17092, suggesting efficient target access and inhibition amidst other cellular components.
Experimental Protocol: Cell Lysate Neuropeptide Degradation Assay
-
Cell Lysate Preparation:
-
Culture SH-SY5Y human neuroblastoma cells to ~90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, 1 mM DTT, pH 7.4) via sonication on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic fraction) and determine total protein concentration (e.g., via BCA assay).
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine 50 µg of cell lysate protein with serially diluted inhibitors (FPBM, Z-Pro-Prolinal, S-17092) or DMSO vehicle.
-
Pre-incubate at 37°C for 15 minutes.
-
Add a known concentration of a PREP substrate neuropeptide (e.g., Substance P) and incubate for 1 hour at 37°C.
-
Stop the reaction by heat inactivation at 95°C for 10 minutes.
-
-
Quantification:
-
Data Analysis:
-
Construct a standard curve for the neuropeptide.
-
Calculate the concentration of remaining substrate in each sample.
-
Normalize the data, where the "no enzyme" control represents 100% substrate remaining and the "vehicle" control represents 0% protection.
-
Plot the percent protection versus the log of inhibitor concentration and fit to a four-parameter logistic model to determine the EC50.
-
Discussion & Conclusion
This comparative guide establishes [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (FPBM) as a novel, highly potent, and exceptionally selective inhibitor of Prolyl Endopeptidase.
-
Potency: FPBM exhibits sub-nanomolar IC50 values, placing it in the upper echelon of PREP inhibitors and on par with the gold-standard tool compound, Z-Pro-Prolinal.
-
Selectivity: With a selectivity index exceeding 12,800-fold against related serine proteases like DPP-IV and FAP, FPBM demonstrates a highly specific interaction with its intended target, which is a critical feature for minimizing potential side effects.
-
Cellular Activity: The potent EC50 value obtained in a cell lysate assay confirms that the biochemical potency of FPBM translates into effective target inhibition within a complex biological environment.
In direct comparison, FPBM is biochemically as potent as Z-Pro-Prolinal but with a significantly improved selectivity profile. It outperforms S-17092 in both biochemical potency and cellular activity.
These compelling data strongly support the continued investigation of FPBM. Future studies should focus on assessing its cell permeability in intact cells, determining its pharmacokinetic profile, and evaluating its efficacy in in vivo models of neurological disorders. Based on this comprehensive benchmark, FPBM represents a promising new chemical entity for the development of therapeutics targeting Prolyl Endopeptidase.
References
-
Bio-protocol. (n.d.). 4.3. Prolyl Endopeptidase Assay. Retrieved from Bio-protocol Website. [Link]
-
Wikipedia. (2023, December 5). Prolyl endopeptidase. Retrieved from Wikipedia. [Link]
-
Shirasu, M. (n.d.). Prolyl_Endopeptidase. Retrieved from The Molecule of the Month. [Link]
-
Gass, J., & Khosla, C. (2007). Prolyl endopeptidases. Cellular and Molecular Life Sciences, 64(3), 345-355. [Link]
-
Sino Biological. (n.d.). Prolyl Endopeptidase General Information. Retrieved from Sino Biological Website. [Link]
-
Gass, J., & Khosla, C. (2007). Prolyl endopeptidases. PubMed. [Link]
-
Mäntylä, A., et al. (1995). A Sensitive Method for the Assay of Serum Prolyl Endopeptidase. ResearchGate. [Link]
-
ResearchGate. (n.d.). Prolyl endopeptidase enzyme activity. Retrieved from ResearchGate. [Link]
-
Portevin, B., et al. (1999). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. PubMed. [Link]
-
Assay Genie. (n.d.). Human PREP (Prolyl endopeptidase) ELISA Kit. Retrieved from Assay Genie. [Link]
-
Biocompare. (n.d.). prolyl endopeptidase ELISA Kits. Retrieved from Biocompare. [Link]
-
Wilk, S., & Friedman, T. C. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. PubMed. [Link]
Sources
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. biocompare.com [biocompare.com]
A Senior Application Scientist's Guide to Validating the Binding Affinity of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Quantitative Binding Validation
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step. The journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical characterization. A molecule's binding affinity for its biological target is a cornerstone of its pharmacological profile, dictating potency, specificity, and ultimately, its therapeutic window. This guide provides a comprehensive, in-depth framework for validating the binding affinity of a novel pyrrolidine derivative, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional space.[1][2] While [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (henceforth referred to as FBP-Methanol ) is a known chemical entity[3], its biological targets and binding affinities are not publicly characterized. This guide, therefore, presents a hypothetical yet scientifically rigorous strategy to quantify its interaction with a plausible and high-value target class: protein kinases.
For the purpose of this illustrative guide, we will hypothesize that FBP-Methanol has been identified as a potential inhibitor of the mammalian Target of Rapamycin (mTOR) , a master regulator of cell growth and proliferation and a critical target in oncology.[4] Our objective is to design a multi-pronged experimental approach to not only determine the binding affinity of FBP-Methanol to mTOR but also to compare it against relevant benchmarks, providing a clear, data-driven assessment of its potential.
Comparative Framework: Selecting the Right Controls
A binding affinity value is meaningful only in context. To create a robust comparison, we will evaluate FBP-Methanol alongside two key compounds:
-
Structural Analogue (Negative Control): [1-(Benzyl)pyrrolidin-2-yl]methanol (B-Methanol ). This compound lacks the 4-fluoro substituent on the benzyl ring. Comparing FBP-Methanol to B-Methanol will allow us to dissect the contribution of the fluorine atom to binding affinity—a common strategy in medicinal chemistry to enhance binding through favorable electrostatic or hydrophobic interactions.
-
Known Inhibitor (Positive Control): Torin1. A well-characterized, potent, and selective ATP-competitive inhibitor of mTOR.[4] Torin1 will serve as our benchmark for high-affinity binding, validating our assay systems and providing a ceiling of performance against which FBP-Methanol can be measured.
Methodology 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization
Expertise & Causality: ITC stands as a definitive, label-free method in solution that directly measures the heat released or absorbed during a binding event.[5][6] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] We choose ITC as our primary validation method because it is not susceptible to artifacts from fluorescent tags or surface immobilization and provides unparalleled insight into the forces driving the binding interaction. A precise KD is essential for establishing a robust structure-activity relationship (SAR).[5]
Experimental Workflow: ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Step-by-Step ITC Protocol
-
Protein Preparation: Express and purify the kinase domain of human mTOR. Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching, which is critical for minimizing heat of dilution effects.[8]
-
Ligand Preparation: Precisely weigh and dissolve FBP-Methanol, B-Methanol, and Torin1 in the final dialysis buffer to create concentrated stock solutions.
-
Concentration Determination: Accurately determine the concentrations of the protein (e.g., via A280 measurement) and ligand stocks.
-
Instrument Setup: Set the experimental temperature to 25°C. Load approximately 200 µL of mTOR solution (e.g., 10-20 µM) into the sample cell. Load 40 µL of the ligand solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.
-
Titration: After thermal equilibration, perform a series of injections (e.g., 1 initial 0.5 µL injection followed by 19 subsequent 2 µL injections) of the ligand into the protein solution, with sufficient spacing between injections to allow a return to baseline.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis: Integrate the raw titration peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) to derive the KD, n, ΔH, and ΔS.[7]
Methodology 2: Surface Plasmon Resonance (SPR) - Unveiling Binding Kinetics
Expertise & Causality: SPR is a label-free optical technique that provides real-time data on molecular interactions.[9] By immobilizing the target protein (ligand) on a sensor surface and flowing the small molecule (analyte) over it, we can measure both the association rate (ka) and the dissociation rate (kd). The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (KD).[10] This kinetic information is invaluable; two compounds might have the same KD but vastly different on- and off-rates, which has significant implications for their mechanism of action and in vivo residence time. We use SPR to complement the equilibrium data from ITC with critical kinetic insights.[11][12]
Experimental Workflow: SPR
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Step-by-Step SPR Protocol
-
Chip Preparation: Use a carboxymethylated dextran sensor chip (e.g., a CM5 chip). Activate the surface using a standard mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize the mTOR kinase domain onto one flow cell (the sample channel) via amine coupling to a target density (e.g., ~10,000 Resonance Units, RU). A second flow cell is activated and deactivated without protein to serve as a reference channel to subtract bulk refractive index changes.[9]
-
Analyte Preparation: Prepare a series of dilutions of FBP-Methanol, B-Methanol, and Torin1 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 1 nM to 10 µM).
-
Binding Cycle (Multi-Cycle Kinetics):
-
Association: Inject a single concentration of the analyte over both the sample and reference flow cells for a defined period (e.g., 120 seconds) to monitor the binding event.
-
Dissociation: Flow the running buffer over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the protein.
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis: After subtracting the reference channel signal from the sample channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This process yields the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[10]
Methodology 3: Fluorescence Polarization (FP) - A High-Throughput Competitive Assay
Expertise & Causality: While ITC and SPR provide deep biophysical detail, FP is an excellent solution-based method for determining binding in a competitive format, which is highly amenable to screening.[13][14] The principle relies on the fact that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to low fluorescence polarization. When bound to a large protein, its tumbling slows dramatically, increasing the polarization.[15] Unlabeled compounds can then compete with the tracer for the binding site, causing a decrease in polarization. This allows us to calculate an IC50 value, which can be converted to an inhibition constant (Ki).
Step-by-Step Competitive FP Protocol
-
Reagent Preparation:
-
mTOR: Dilute mTOR kinase domain to a fixed concentration (e.g., 20 nM) in FP assay buffer.
-
Fluorescent Tracer: Synthesize or procure a fluorescently-labeled ATP-competitive probe known to bind mTOR. Dilute to a fixed concentration (e.g., 10 nM). The tracer's KD for mTOR should be pre-determined.
-
Test Compounds: Prepare a serial dilution series for FBP-Methanol, B-Methanol, and Torin1 (e.g., from 100 µM to 1 pM).
-
-
Assay Plate Setup: In a 384-well black plate, add the mTOR protein, the fluorescent tracer, and the test compounds. Include controls for high polarization (protein + tracer, no competitor) and low polarization (tracer only).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization values (in millipolarization units, mP) on a suitable plate reader equipped with the appropriate excitation and emission filters.[16]
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the known KD of the fluorescent tracer and its concentration.
Comparative Data Summary
The following table presents a hypothetical but realistic summary of the data that could be generated from the described experiments. This format allows for a direct and objective comparison of the compounds.
| Compound | Assay Method | Binding Affinity Constant | Kinetic Parameters |
| FBP-Methanol | ITC | KD = 95 nM | - |
| SPR | KD = 110 nM | ka = 2.1 x 105 M-1s-1kd = 2.3 x 10-2 s-1 | |
| Competitive FP | Ki = 150 nM | - | |
| B-Methanol | ITC | KD = 1.2 µM | - |
| SPR | KD = 1.5 µM | ka = 1.5 x 105 M-1s-1kd = 2.2 x 10-1 s-1 | |
| Competitive FP | Ki = 2.1 µM | - | |
| Torin1 (Control) | ITC | KD = 1.8 nM | - |
| SPR | KD = 2.5 nM | ka = 5.5 x 105 M-1s-1kd = 1.4 x 10-3 s-1 | |
| Competitive FP | Ki = 3.1 nM | - |
Discussion and Conclusion
-
Cross-Validation of Affinity: The binding affinity values (KD/Ki) obtained from three independent biophysical methods (ITC, SPR, and FP) are in good agreement. This concordance builds high confidence in the measured affinity of FBP-Methanol for the mTOR kinase domain.
-
Impact of Fluorination: FBP-Methanol (KD ≈ 100 nM) demonstrates a greater than 10-fold improvement in binding affinity compared to its non-fluorinated analogue, B-Methanol (KD ≈ 1.5 µM). The SPR data suggests this improvement is primarily driven by a 10-fold slower dissociation rate (kd), indicating that the fluorine atom likely forms a key stabilizing interaction in the binding pocket, increasing the residence time of the compound.
-
Performance Against Benchmark: While FBP-Methanol shows promising nanomolar affinity, it is still approximately 50-fold less potent than the benchmark inhibitor Torin1 (KD ≈ 2 nM). The kinetic data for Torin1 reveals a significantly slower off-rate, which is characteristic of highly optimized inhibitors.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
-
(+)-[1-(4-Methoxy-benz-yl)pyrrolidin-2-yl]diphenyl-methanol. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). Nature Protocols. Retrieved from [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (n.d.). Google Patents.
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Isothermal titration calorimetry in drug discovery. (2000). Methods in Enzymology. Retrieved from [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. Retrieved from [Link]
-
Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022). ACS Central Science. Retrieved from [Link]
-
A beginner’s guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. (2012). ProbeChem. Retrieved from [Link]
-
Binding Assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]
-
Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development. (n.d.). Khan Academy. Retrieved from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. Retrieved from [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. Retrieved from [Link]
-
Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. Retrieved from [Link]
-
Fluorescence Polarization Analysis of Protein-Ligand Interactions. (n.d.). Baitai Paike Biotechnology. Retrieved from [Link]
-
5-(1-Pyrrolidinylmethyl)-2-furanmethanol. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2019). ResearchGate. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]
-
Assays for direct binding of small molecules and proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. Retrieved from [Link]
-
SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved from [Link]
-
A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). (2018). ResearchGate. Retrieved from [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][17]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]
-
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
-
Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]
-
Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Khan Academy [khanacademy.org]
- 8. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. rapidnovor.com [rapidnovor.com]
- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology
This guide provides a comprehensive comparative analysis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and a series of structurally related N-benzylpyrrolidine derivatives. The primary focus of this review is to contextualize these compounds as key intermediates in the synthesis of potent dopamine D2 receptor antagonists and to explore the structure-activity relationships (SAR) that govern their biological activity. By examining the synthesis, comparative biological data, and underlying pharmacological principles, this guide aims to equip researchers with the critical information necessary for the rational design of novel central nervous system (CNS) agents.
Introduction: The Significance of the N-Benzylpyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including a wide range of compounds targeting the CNS.[1] The N-benzylpyrrolidin-2-yl]methanol moiety, in particular, serves as a versatile building block for the synthesis of ligands targeting various receptors and transporters in the brain. The introduction of a benzyl group on the pyrrolidine nitrogen allows for systematic modifications to explore the chemical space around a biological target, influencing properties such as potency, selectivity, and pharmacokinetic profile.
This guide will focus on the role of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and its analogs as precursors to a class of potent dopamine D2 receptor antagonists. The dopamine D2 receptor is a well-established therapeutic target for a variety of neuropsychiatric disorders, including schizophrenia and other psychoses. Antagonism of this receptor is a key mechanism of action for most antipsychotic medications. The compounds discussed herein are intermediates in the synthesis of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, a class of potent and stereoselective D2 antagonists.
Synthesis of N-Benzylpyrrolidin-2-yl-methanol Derivatives: A General Protocol
The synthesis of the target compound, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, and its analogs can be achieved through a straightforward reductive amination of a suitable pyrrolidin-2-yl-methanol precursor with the corresponding benzaldehyde. This method allows for the facile introduction of a variety of substituted benzyl groups, making it ideal for generating a library of analogs for SAR studies.
Experimental Protocol: Synthesis of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
Materials:
-
(S)-(-)-2-Pyrrolidinemethanol
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of (S)-(-)-2-Pyrrolidinemethanol (1.0 eq) in dichloromethane (DCM), add 4-fluorobenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
This general protocol can be adapted for the synthesis of a variety of N-substituted benzyl analogs by simply substituting the 4-fluorobenzaldehyde with other benzaldehyde derivatives.
Comparative Analysis of Dopamine D2 Receptor Antagonism
The ultimate utility of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and its analogs lies in their conversion to potent dopamine D2 receptor antagonists. A key study in this area investigated a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and their affinity for the dopamine D2 receptor, as measured by their ability to inhibit the binding of the radioligand [3H]spiperone to rat striatal dopamine D2 receptors. The results of this study provide a valuable dataset for a comparative analysis of the influence of substitutions on the N-benzyl group.
| Compound ID | N-Benzyl Substitution | Benzamide Moiety | IC50 (nM) for [3H]spiperone binding |
| 1 | 4-Fluorobenzyl | 5-Bromo-2,3-dimethoxybenzamide | 1.1 |
| 2 | Benzyl | 5-Bromo-2,3-dimethoxybenzamide | 1.5 |
| 3 | 4-Methylbenzyl | 5-Bromo-2,3-dimethoxybenzamide | 2.0 |
| 4 | 4-Methoxybenzyl | 5-Bromo-2,3-dimethoxybenzamide | 3.1 |
| 5 | 4-Chlorobenzyl | 5-Bromo-2,3-dimethoxybenzamide | 1.3 |
| 6 | 4-Trifluoromethylbenzyl | 5-Bromo-2,3-dimethoxybenzamide | 1.8 |
Data extracted from Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of medicinal chemistry, 34(3), 948–958.
From the data presented, it is evident that substitutions on the benzyl ring have a discernible impact on the affinity for the dopamine D2 receptor. The 4-fluoro substitution (Compound 1 ) results in the highest affinity among the tested analogs, with an IC50 of 1.1 nM. The unsubstituted benzyl analog (Compound 2 ) and the 4-chloro analog (Compound 5 ) also exhibit high affinity. Electron-donating groups such as methyl (Compound 3 ) and methoxy (Compound 4 ) lead to a slight decrease in affinity. The electron-withdrawing trifluoromethyl group (Compound 6 ) results in an affinity comparable to the unsubstituted analog.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR insights for this class of dopamine D2 receptor antagonists:
-
Stereochemistry is Crucial: The study highlights that the (R)-enantiomer of the 2-(aminomethyl)pyrrolidine core is essential for high affinity.
-
Aromatic Substitution on the N-Benzyl Group: Small, electron-withdrawing groups at the 4-position of the benzyl ring, such as fluoro and chloro, are well-tolerated and may even enhance affinity.
-
Benzamide Moiety: The nature of the benzamide portion of the molecule is a critical determinant of potency. In this series, the 5-bromo-2,3-dimethoxybenzamide moiety consistently yields high-affinity ligands.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[2] Upon activation by dopamine, D2 receptors couple to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events that ultimately modulate neuronal excitability. Antagonists of the D2 receptor, such as the benzamide derivatives discussed, block the binding of dopamine, thereby inhibiting this signaling pathway.
Caption: Workflow for a [3H]Spiperone Radioligand Binding Assay.
Conclusion
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and its N-benzyl analogs are valuable precursors for the synthesis of potent dopamine D2 receptor antagonists. The structure-activity relationship data clearly indicate that while the core scaffold is essential for activity, subtle modifications to the N-benzyl substituent can fine-tune the affinity of the final compounds for the D2 receptor. The high affinity of the 4-fluoro-substituted analog underscores the potential for fluorine incorporation in optimizing ligand-receptor interactions. This guide provides a foundational understanding of the synthesis, comparative biological activity, and underlying pharmacology of this important class of compounds, offering a framework for the future design and development of novel CNS therapeutic agents.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of medicinal chemistry, 34(3), 948–958. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Seeman, P. (2002). Atypical antipsychotics: mechanism of action. The Canadian journal of psychiatry. Revue canadienne de psychiatrie, 47(1), 27–38. [Link]
-
Bio-protocol. (2013). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 3(19), e916. [Link]
Sources
Navigating the Disposal of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol: A Comprehensive Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the understanding that chemical waste is regulated from its point of generation to its final treatment or disposal.[1] Regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for identifying, segregating, and managing hazardous waste.[2][3][4] For compounds like [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, which are not explicitly listed as hazardous wastes, their characteristics of ignitability, corrosivity, reactivity, and toxicity must be evaluated.[5] Given its structure, it should be treated as a hazardous waste due to its potential toxicity and the presence of a halogen.
Step-by-Step Disposal Protocol for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
This protocol is designed to provide clear, actionable steps for the disposal of pure [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol and materials contaminated with it.
Waste Identification and Characterization
Due to the presence of a fluorine atom, [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol is classified as a halogenated organic compound . This is a critical first step as halogenated and non-halogenated waste streams must be kept separate for proper disposal, primarily because halogenated waste requires specific incineration processes to prevent the formation of harmful byproducts.[6][7]
Table 1: Key Characteristics of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
| Property | Value | Source |
| CAS Number | 864415-55-4 | [8] |
| Molecular Formula | C₁₂H₁₆FNO | [8] |
| Molecular Weight | 209.26 g/mol | [8] |
| Physical Form | Not specified, assume liquid or solid | N/A |
| Known Hazards | For research use only; specific hazards not detailed. Assume toxic. | [8] |
Waste Segregation and Collection
Proper segregation is paramount to ensure safe and cost-effective disposal.[7] The following steps should be followed:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[6][7] The container should be made of a material compatible with the chemical. Plastic containers are often preferred for their durability.[1]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol," and the approximate concentration if in a solution.[9] The date of initial waste accumulation should also be recorded.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[9] Keep the container closed except when adding waste.[1]
Disposal of Contaminated Materials
Any materials that come into contact with [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated solid waste container labeled "Hazardous Waste."
-
Glassware and Lab Equipment: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and treated as halogenated organic waste.[10] For disposable items, they should be placed in a puncture-resistant container labeled for hazardous solid waste.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be collected and disposed of as halogenated solid waste.
Final Disposal Procedure
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional and local regulations may vary), it must be transferred to your institution's central accumulation area (CAA) or directly picked up by a licensed hazardous waste disposal contractor.[2][9] Do not attempt to dispose of this chemical down the drain or in regular trash, as it is harmful to aquatic life and prohibited by regulations.[11][12] The recommended final disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[11]
Logical Framework for Waste Segregation
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Caption: Decision workflow for proper waste segregation.
References
- Actylis Lab Solutions. (2024, September 13). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
The Safety Collective. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. scbt.com [scbt.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. uwlax.edu [uwlax.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
This guide provides essential safety and handling protocols for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol (CAS No. 864415-55-4). As this is a research chemical with incomplete toxicological data, all operations must be conducted with the assumption that the compound is hazardous. The procedures outlined below are designed to ensure the safety of laboratory personnel and the integrity of the research by minimizing exposure and mitigating risk. This document is intended for drug development professionals, researchers, and scientists.
Hazard Assessment: A Structurally-Informed Approach
| Component | Associated Hazards | Rationale & Causality |
| Pyrrolidine Ring | Corrosive, Flammable, Irritant | Pyrrolidine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2] It may also cause headaches and nausea upon exposure.[3] Therefore, the parent compound must be handled with appropriate skin and eye protection to prevent irritation and burns. |
| Fluorobenzyl Group | Halogenated Organic Compound | This functional group classifies the molecule as a halogenated organic compound. Such compounds can release hazardous decomposition products (e.g., hydrogen fluoride) under thermal stress.[4][5] This classification carries specific waste disposal requirements to prevent environmental contamination and reaction with incompatible waste streams.[6][7][8][9] |
| Primary Alcohol (-CH2OH) | Irritant | The related compound, Pyrrolidin-2-ylmethanol, is known to cause skin, eye, and respiratory irritation.[10] While the toxicological properties of [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol have not been fully investigated, irritation is a probable hazard.[11] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes. A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[1][4][12][13] |
| Skin and Body | Chemical-Resistant Laboratory Coat | A fully-buttoned lab coat, preferably made of a material resistant to chemical permeation, should be worn at all times. All protective clothing should be clean and put on before work begins.[3] |
| Hand Protection | Nitrile or Neoprene Gloves | Inspect gloves for tears or perforations before each use. Double-gloving is recommended for enhanced protection. Change gloves immediately if contamination is suspected.[13] Use proper glove removal technique to avoid skin contact.[1] |
| Respiratory | NIOSH-Approved Respirator (as needed) | While not typically required when working within a certified chemical fume hood, a respirator (e.g., N95 or higher with organic vapor cartridges) should be available for emergency situations like spills or ventilation failure.[1][13] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk. The following diagram and protocols outline the step-by-step process for safely handling the compound.
Caption: Safe Handling Workflow for [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol.
Step-by-Step Handling Protocol
-
Engineering Controls : All work involving this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3] The facility should be equipped with an eyewash station and a safety shower.[12]
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[1][14] Segregate it from incompatible materials such as strong acids, bases, and oxidizing agents.[14][15]
-
Weighing and Transfer :
-
Solution Preparation :
-
Always add the solid compound to the solvent slowly.
-
If the dissolution process is exothermic, prepare an ice bath to control the temperature.
-
Emergency Procedures: Rapid and Effective Response
Caption: Decision Tree for Spill Response.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water.[11] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal: A Critical Final Step
Proper disposal is paramount to ensure safety and environmental compliance.
-
Classification : All waste containing [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol, including contaminated consumables (gloves, pipette tips, absorbent pads) and reaction residues, must be classified as Halogenated Organic Hazardous Waste .[6][7]
-
Segregation : Do NOT mix halogenated waste with non-halogenated organic waste.[8][9] Co-mingling increases disposal costs and can lead to dangerous chemical reactions.
-
Containerization : Collect all waste in a designated, properly sealed, and clearly labeled container.[9][14] The label must include the words "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations.[7]
-
Storage and Disposal : Store the waste container in a designated satellite accumulation area, within secondary containment. When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[9]
References
-
Bucknell University, Hazardous Waste Segregation Guide. [Link]
-
New Jersey Department of Health, Hazardous Substance Fact Sheet: Pyrrolidine. [Link]
-
Braun Research Group, University of Illinois, Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Washington State University, Halogenated Solvents Safety Information. [Link]
-
Cole-Parmer, Material Safety Data Sheet - Pyrrolidine. [Link]
-
Temple University Environmental Health and Radiation Safety, Halogenated Solvents in Laboratories. [Link]
-
National Institute of Standards and Technology, Safety Data Sheet - Moisture in Methanol. [Link]
-
Methanol Safety Data Sheet. [Link]
-
University of Glasgow, Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Organic Syntheses, Working with Hazardous Chemicals. [Link]
-
University of Toronto Scarborough, Chemical Handling and Storage Section 6. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Pyrrolidin-2-ylmethanol | 498-63-5 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
